VU0360172 hydrochloride
Description
Properties
IUPAC Name |
N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O.ClH/c19-15-4-1-3-13(11-15)7-9-16-10-8-14(12-20-16)18(22)21-17-5-2-6-17;/h1,3-4,8,10-12,17H,2,5-6H2,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGAPTWZQXSEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CN=C(C=C2)C#CC3=CC(=CC=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VU0360172 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0360172 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. VU0360172 does not activate the mGlu5 receptor directly but enhances its response to the endogenous agonist, glutamate. This modulation leads to the potentiation of downstream signaling cascades, primarily through the Gq pathway, resulting in increased inositol phosphate accumulation and intracellular calcium mobilization. The compound has demonstrated significant effects on neuronal excitability and synaptic transmission, notably by modulating GABAergic systems, which underlies its potential therapeutic applications in neurological disorders such as epilepsy and schizophrenia.
Core Mechanism of Action: Positive Allosteric Modulation of mGlu5
This compound acts as a positive allosteric modulator at the mGlu5 receptor. Unlike orthosteric agonists that bind to the same site as the endogenous ligand (glutamate), allosteric modulators bind to a topographically distinct site on the receptor. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of glutamate. Consequently, in the presence of glutamate, VU0360172 potentiates the receptor's downstream signaling. A key feature of VU0360172 is its selectivity for mGlu5, showing no significant activity at other mGlu receptor subtypes such as mGlu1, mGlu2, or mGlu4.[1][2]
Quantitative Pharmacological Profile
The potency and selectivity of VU0360172 have been characterized in various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Species | Value | Assay Type | Reference |
| EC50 | Rat | 16 nM | Calcium Mobilization | [1] |
| Ki | Rat | 195 nM | Radioligand Binding | [1] |
| Selectivity | Rat | No significant activity at mGlu1, mGlu2, mGlu4 | Functional Assays | [1][2] |
Signaling Pathways and Downstream Effects
The primary signaling pathway modulated by VU0360172 is the Gαq-coupled cascade, which is intrinsically linked to mGlu5 receptor activation.
Phospholipase C Activation and Inositol Phosphate Accumulation
Upon potentiation by VU0360172, glutamate-activated mGlu5 receptors stimulate phospholipase C (PLC).[3] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] Studies have shown that VU0360172 enhances the formation of inositol monophosphate (InsP), a stable metabolite of IP3, in various brain regions.[4] This effect is abolished in mGlu5 receptor knockout mice, confirming the target specificity of VU0360172.[4]
Intracellular Calcium Mobilization
The IP3 generated from PLC activation binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ concentration is a hallmark of mGlu5 receptor activation and is robustly potentiated by VU0360172.
Modulation of GABAergic Transmission
A significant downstream effect of VU0360172-mediated mGlu5 potentiation is the modulation of GABAergic transmission. In the thalamus, VU0360172 has been shown to increase the expression of the GABA transporter GAT-1. This leads to enhanced GABA uptake, which in turn reduces tonic GABAergic inhibition in thalamocortical neurons. This mechanism is believed to contribute to the anti-absence seizure effects of VU0360172 observed in rodent models.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of VU0360172.
In Vitro Calcium Mobilization Assay
This assay is fundamental for quantifying the potency of mGlu5 PAMs.
-
Cell Culture: HEK293A cells stably expressing the rat mGlu5 receptor are seeded at a density of 40,000-80,000 cells per well in poly-D-lysine-coated, black-walled, clear-bottom 96-well plates and incubated overnight.[5]
-
Dye Loading: The cell culture medium is replaced with an assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, typically 1-5 µM) and probenecid (around 2.5 mM) to prevent dye leakage. Cells are incubated for 45-60 minutes at 37°C.[5]
-
Compound Addition and Measurement:
-
A baseline fluorescence reading is established using a fluorescence plate reader (e.g., FlexStation) with excitation at ~490 nm and emission at ~525 nm.
-
VU0360172 or vehicle is added to the wells, and the plate is incubated for a short period.
-
A sub-maximal concentration (EC₂₀) of glutamate is then added to stimulate the mGlu5 receptor.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is recorded over time.
-
-
Data Analysis: The potentiation by VU0360172 is determined by the fold-shift in the glutamate EC₅₀ value in the presence of the compound compared to the vehicle control.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of a downstream product of PLC activation.
-
Cell Seeding: Cells expressing the mGlu5 receptor are seeded in 96-well plates as described for the calcium mobilization assay.[6]
-
Assay Protocol:
-
Cells are washed and incubated for 1 hour at 37°C in a stimulation buffer containing lithium chloride (LiCl, 10-50 mM). LiCl inhibits the degradation of IP1, allowing it to accumulate.[7]
-
VU0360172 or vehicle is added, followed by stimulation with glutamate.
-
The reaction is incubated for 30-60 minutes at 37°C.
-
Cells are lysed, and the concentration of IP1 is determined using a commercially available kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF).
-
-
Detection: In an HTRF assay, IP1-d2 (a fluorescent acceptor) and an anti-IP1 antibody labeled with a cryptate (a fluorescent donor) are added. The amount of accumulated IP1 from the cells competes with the IP1-d2 for antibody binding, leading to a decrease in the HTRF signal.[7]
-
Data Analysis: The potency and efficacy of VU0360172 are determined from the concentration-response curves of IP1 accumulation.
Brain Slice Electrophysiology
This technique is used to assess the effects of VU0360172 on neuronal activity in a more physiologically relevant context.
-
Slice Preparation:
-
Rodents (rats or mice) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Coronal or sagittal brain slices (typically 300-400 µm thick) containing the region of interest (e.g., hippocampus, thalamus) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.[8]
-
-
Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Whole-cell patch-clamp or field potential recordings are made from individual neurons.
-
To assess the effect of VU0360172 on synaptic transmission, synaptic responses are evoked by electrical stimulation of afferent pathways.
-
After establishing a stable baseline recording, VU0360172 is bath-applied, and changes in synaptic currents (e.g., NMDA receptor-mediated currents) or neuronal firing are measured.[9][10]
-
-
Data Analysis: The effects of VU0360172 are quantified by comparing the amplitude, frequency, and kinetics of synaptic events or neuronal firing before and after drug application.
Western Blotting for GAT-1 Expression
This method is used to measure changes in protein levels, such as the increase in GAT-1 in the thalamus.
-
Tissue Preparation:
-
Following in vivo treatment with VU0360172 or vehicle, animals are euthanized, and the thalamus is dissected.
-
The tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract proteins.
-
The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
-
Electrophoresis and Transfer:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
The membrane is blocked with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for GAT-1.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, which reacts with the enzyme to produce light.
-
-
Data Analysis: The light signal is captured on film or with a digital imager. The intensity of the bands corresponding to GAT-1 is quantified and normalized to a loading control protein (e.g., GAPDH or β-actin) to determine the relative change in GAT-1 expression.[11][12]
Conclusion
This compound is a selective and potent mGlu5 positive allosteric modulator. Its mechanism of action is centered on the potentiation of glutamate-induced Gq-coupled signaling, leading to increased PLC activity, inositol phosphate accumulation, and intracellular calcium release. These primary effects translate into complex downstream physiological responses, including the modulation of GABAergic transmission, which likely underlies its observed efficacy in preclinical models of neurological disorders. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of VU0360172 and other mGlu5 PAMs in the context of drug discovery and development.
References
- 1. VU 0360172 hydrochloride | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Activated nuclear metabotropic glutamate receptor mGlu5 couples to nuclear Gq/11 proteins to generate inositol 1,4,5-trisphosphate-mediated nuclear Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Altered Cortical GABAA Receptor Composition, Physiology, and Endocytosis in a Mouse Model of a Human Genetic Absence Epilepsy Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Localization and expression of GABA transporters in the suprachiasmatic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to VU0360172 Hydrochloride for Researchers
For researchers, scientists, and drug development professionals, VU0360172 hydrochloride emerges as a potent and selective tool for investigating the metabotropic glutamate receptor 5 (mGlu5). This guide provides a comprehensive overview of its mechanism of action, experimental applications, and key data to facilitate its use in preclinical research.
This compound is a positive allosteric modulator (PAM) of the mGlu5 receptor, a G-protein coupled receptor critically involved in synaptic plasticity and neuronal excitability.[1] Its ability to selectively enhance the receptor's response to the endogenous ligand, glutamate, makes it a valuable pharmacological agent for exploring the therapeutic potential of mGlu5 modulation in various central nervous system (CNS) disorders.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| EC50 | 16 nM | Potentiation of glutamate-induced Ca2+ mobilization in cells expressing human mGlu5 | [1] |
| Ki | 195 nM | Radioligand binding assay | [1] |
| Selectivity | No significant activity | Tested against mGlu1, mGlu2, and mGlu4 receptors | [1] |
Table 1: In Vitro Pharmacology of this compound
| Animal Model | Dose Range | Route of Administration | Observed Effect | Reference |
| Amphetamine-Induced Hyperlocomotion (Rat) | 10-30 mg/kg | Intraperitoneal (i.p.) | Reversal of hyperlocomotion | [2] |
| Absence Seizures (WAG/Rij Rat) | 3-10 mg/kg | Subcutaneous (s.c.) | Reduction in spike-and-wave discharges | [3] |
Table 2: In Vivo Efficacy of this compound
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator, binding to a site on the mGlu5 receptor distinct from the glutamate binding site. This binding potentiates the receptor's response to glutamate, leading to the activation of the Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.
References
In-Depth Technical Guide: The mGluR5 Selectivity Profile of VU0360172 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0360172 hydrochloride, chemically known as N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a member of the Class C G-protein coupled receptors (GPCRs), mGluR5 plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in various neurological and psychiatric disorders has made it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the mGluR5 selectivity profile of this compound, detailing its binding affinity, potency, and off-target liability. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this important pharmacological tool.
Core Compound Properties
VU0360172 acts as a PAM at the mGluR5, meaning it does not activate the receptor directly but rather enhances the receptor's response to the endogenous agonist, glutamate. This modulation occurs through binding to an allosteric site, topographically distinct from the orthosteric glutamate binding site. This mechanism of action offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric ligands.
Quantitative Selectivity Profile
The selectivity of this compound for mGluR5 has been primarily characterized through radioligand binding assays and functional assays, such as calcium mobilization. The following tables summarize the key quantitative data, demonstrating its high affinity and selectivity for mGluR5.
Table 1: Potency and Affinity at mGluR5
| Parameter | Value | Assay Type | Reference |
| EC50 | 16 nM | Calcium Mobilization | [1] |
| Ki | 195 nM | Radioligand Binding ([3H]MPEP displacement) | [1] |
Table 2: Selectivity Against Other mGluR Subtypes
The selectivity of VU0360172 was assessed against other metabotropic glutamate receptors. The compound showed no significant agonist, antagonist, or potentiator activity at the tested mGluR subtypes at concentrations up to 10 µM.
| mGluR Subtype | Activity Observed | Concentration Tested | Reference |
| mGluR1 | No significant effect | Up to 10 µM | [2] |
| mGluR2 | Not reported | - | |
| mGluR3 | No significant effect | Up to 10 µM | [2] |
| mGluR4 | No significant effect | Up to 10 µM | [2] |
| mGluR6 | Not reported | - | |
| mGluR7 | Not reported | - | |
| mGluR8 | Not reported | - |
Note: Data for mGluR2, mGluR6, mGluR7, and mGluR8 are not available in the primary characterization literature. Further studies would be required to definitively rule out activity at these subtypes.
Table 3: Off-Target Screening Profile
A comprehensive off-target liability assessment is crucial for any pharmacological tool. While a full screening panel result for this compound is not publicly available, the primary literature suggests a favorable selectivity profile with a lack of significant off-target effects at the concentrations tested. For a definitive assessment, a broad screening panel, such as the Eurofins SafetyScreen44, would be recommended. This panel typically assesses for activity at 44 common off-targets, including other GPCRs, ion channels, and transporters.
| Target Family | Representative Targets in a Standard Panel |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Opioid, etc. |
| Ion Channels | hERG, Sodium, Calcium, Potassium Channels |
| Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) |
| Enzymes | COX-1, COX-2, PDE |
Note: The absence of publicly available data from a comprehensive panel like the SafetyScreen44 represents a data gap. Researchers should exercise caution and may consider commissioning such a screen for their specific applications.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the selectivity profile of this compound.
Radioligand Binding Assay (for Ki Determination)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the receptor, providing an indirect measure of the test compound's affinity.
Objective: To determine the equilibrium dissociation constant (Ki) of VU0360172 at the mGluR5.
Materials:
-
HEK293 cells stably expressing rat mGluR5.
-
[3H]MPEP (a radiolabeled mGluR5 negative allosteric modulator).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-mGluR5 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of [3H]MPEP (typically at its Kd value).
-
Add increasing concentrations of VU0360172.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value (the concentration of VU0360172 that inhibits 50% of the specific binding of [3H]MPEP) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay (for EC50 Determination)
This functional assay measures the ability of a compound to potentiate the glutamate-induced increase in intracellular calcium, a downstream signaling event of mGluR5 activation.
Objective: To determine the half-maximal effective concentration (EC50) of VU0360172 for the potentiation of the glutamate response at mGluR5.
Materials:
-
HEK293 cells stably expressing rat mGluR5.
-
Culture medium (e.g., DMEM) with serum and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Glutamate.
-
This compound.
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities.
Protocol:
-
Cell Plating:
-
Seed HEK293-mGluR5 cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
-
Dye Loading:
-
Remove culture medium and add assay buffer containing the fluorescent calcium indicator and probenecid.
-
Incubate for 60 minutes at 37°C to allow for dye loading.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of VU0360172 to the wells and incubate for a defined period.
-
Add a sub-maximal (EC20) concentration of glutamate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak response minus baseline).
-
Plot the fluorescence change against the log concentration of VU0360172.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
mGluR5 Signaling Pathway
Caption: Canonical Gq-coupled signaling pathway of mGluR5 potentiated by VU0360172.
Experimental Workflow for Calcium Mobilization Assay
Caption: Step-by-step workflow for the intracellular calcium mobilization assay.
Logical Relationship for Selectivity Assessment
Caption: Logical workflow for assessing the selectivity profile of an mGluR5 modulator.
References
The Pharmacology of VU0360172 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0360172 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its molecular and systemic effects. This guide is intended for researchers and professionals in the fields of pharmacology and drug development who are interested in the therapeutic potential of mGlu5 modulation.
Introduction
Metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor (GPCR) critically involved in the modulation of synaptic plasticity and neuronal excitability.[3][4] Its role in various neuropsychiatric and neurological disorders has made it a significant target for therapeutic intervention. This compound has emerged as a key tool compound for studying the effects of mGlu5 potentiation. As a positive allosteric modulator, it does not activate the receptor directly but enhances the response of the receptor to its endogenous ligand, glutamate.[5] This mode of action offers a more nuanced modulation of receptor activity compared to orthosteric agonists, potentially leading to a better therapeutic window.
Mechanism of Action
This compound acts as a selective mGlu5 PAM.[1][6] It binds to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site, inducing a conformational change that increases the affinity and/or efficacy of glutamate.[5] This potentiation of glutamate signaling through mGlu5 leads to the activation of downstream intracellular pathways.
The canonical signaling pathway for mGlu5 involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] Studies have shown that the effects of VU0360172 are dependent on the activation of PLC.[7] Furthermore, VU0360172 has been shown to modulate the Akt and GSK3β signaling pathways in vivo.[8]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Potency and Affinity
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 16 nM | HEK293A cells expressing rat mGlu5a receptor | [1][2] |
| Ki | 195 nM | Not specified | [1][2] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Model | Effect | Dose | Species | Reference |
| Amphetamine-induced hyperlocomotion | Dose-dependent reversal | 10 mg/kg i.p. | Rat | [6][9] |
| Absence epilepsy (WAG/Rij model) | Reduction of spike-and-wave discharges | Not specified | Rat | [7] |
| Plasma Protein Binding | 98.9% | Rat | [10] | |
| Brain Homogenate Binding | 97.1% | Rat | [10] | |
| Total Brain Concentration (at 10 mg/kg i.p.) | 5.1 µM | Rat | [10] | |
| Total Plasma Concentration (at 10 mg/kg i.p.) | 10.2 µM | Rat | [10] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency of mGlu5 PAMs by measuring changes in intracellular calcium concentration.
-
Cell Line: Human Embryonic Kidney (HEK293A) cells stably expressing the rat mGlu5a receptor.[10]
-
Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[10]
-
Procedure:
-
This compound is applied to the cells.
-
After a 2-minute incubation, a sub-maximal concentration of glutamate (EC20) is added.[10]
-
The fluorescence intensity is measured using a fluorometric imaging plate reader (FLIPR) to determine the potentiation of the glutamate-induced calcium response.
-
-
Data Analysis: Concentration-response curves are generated to calculate the EC50 value.
In Vivo Amphetamine-Induced Hyperlocomotion Model
This rodent behavioral model is predictive of antipsychotic activity.
-
Procedure:
-
Animals are habituated to an open-field activity chamber.
-
This compound is administered via intraperitoneal (i.p.) injection.
-
After a pre-treatment period, amphetamine is administered to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed.
-
-
Data Analysis: The ability of this compound to reverse the amphetamine-induced increase in locomotor activity is quantified.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: Signaling cascade initiated by mGlu5 receptor potentiation by VU0360172.
Experimental Workflow for In Vitro Calcium Mobilization Assay
Caption: Workflow for determining the in vitro potency of VU0360172.
Logical Relationship of VU0360172's Effects in Epilepsy Model
Caption: Proposed mechanism of anti-epileptic action of VU0360172.
Discussion and Future Directions
This compound has proven to be an invaluable pharmacological tool for elucidating the complex roles of mGlu5 receptors in the central nervous system. Its demonstrated efficacy in preclinical models of psychosis and epilepsy highlights the therapeutic potential of mGlu5 PAMs.[7][9] The selectivity of VU0360172 for mGlu5 over other mGlu receptor subtypes is a key advantage, minimizing off-target effects.
Future research should focus on further characterizing the pharmacokinetic/pharmacodynamic (PK/PD) relationship of VU0360172 and similar compounds to optimize dosing regimens for potential clinical applications. Investigating the long-term effects of mGlu5 potentiation and exploring its efficacy in other neurological and psychiatric disorders where mGlu5 dysfunction is implicated are also important avenues for future studies. The detailed understanding of the signaling pathways modulated by VU0360172 will be crucial in identifying biomarkers and developing personalized medicine approaches for mGlu5-targeted therapies.
Conclusion
This compound is a potent, selective, and well-characterized positive allosteric modulator of the mGlu5 receptor. This guide has provided a detailed overview of its pharmacology, supported by quantitative data, experimental protocols, and visual representations of its mechanism of action. The information presented herein serves as a valuable resource for researchers and drug development professionals working to advance our understanding of mGlu5 modulation and its therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unique signaling profiles of positive allosteric modulators of metabotropic glutamate receptor subtype 5 determine differences in in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological activation of mGlu5 receptors with the positive allosteric modulator VU0360172, modulates thalamic GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling VU0360172 Hydrochloride: A Technical Guide to a Selective mGlu5 Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0360172 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). As a member of the acetylene series of mGlu5 PAMs, it represents a significant advancement in the development of tool compounds to probe the therapeutic potential of mGlu5 modulation for central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Discovery and Development
This compound was developed through the chemical optimization of an earlier phenyl acetylene compound, VU0092273. The primary goal of this optimization was to improve upon the parent compound's physicochemical properties and in vivo activity. The key structural modification was the introduction of a central pyridyl ring, which enabled the formation of a hydrochloride salt, thereby enhancing water solubility. This strategic change led to the first orally active acetylene-based mGlu5 PAM.
Mechanism of Action
VU0360172 acts as a positive allosteric modulator at the mGlu5 receptor. This means it does not directly activate the receptor on its own but rather enhances the receptor's response to the endogenous agonist, glutamate. The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, canonically couples to the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Canonical mGlu5 receptor signaling pathway activated by glutamate and potentiated by VU0360172.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Pharmacology of VU0360172
| Parameter | Value | Assay System |
| EC50 | 16 nM | Fluorescence-based calcium flux assay in HEK293 cells expressing rat mGlu5 |
| Ki | 195 nM | Radioligand binding assay |
| Selectivity | Selective for mGlu5 over other mGlu receptor subtypes | |
| Intrinsic Activity | Devoid of intrinsic agonist activity | Fluorescence-based calcium flux assay |
Table 2: In Vivo Pharmacology of this compound
| Animal Model | Effect | Dose | Administration Route |
| Amphetamine-Induced Hyperlocomotion (Rat) | Reversal of hyperlocomotion | 10, 30, 56.6 mg/kg | Intraperitoneal (i.p.) |
| WAG/Rij Rat Model of Absence Epilepsy | Reduction in spike-and-wave discharges | Systemic and direct thalamic/cortical injection |
Experimental Protocols
Fluorescence-Based Calcium Flux Assay
This assay is used to determine the potency (EC50) of VU0360172 as a positive allosteric modulator of the mGlu5 receptor.
Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the rat mGlu5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 20 mM HEPES, and 1 mM sodium pyruvate.
-
Cells are plated at a density of 20,000 cells/well in 20 µL of assay medium in black-walled, clear-bottomed 384-well plates coated with poly-D-lysine.
-
The plates are incubated overnight at 37°C in a 5% CO2 atmosphere.
Dye Loading:
-
The cell culture medium is removed and replaced with 20 µL/well of a dye-loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid).
-
The cells are incubated for 45-60 minutes at 37°C in a 5% CO2 atmosphere to allow for dye loading.
Compound Addition and Signal Detection:
-
After dye loading, the dye solution is replaced with 20 µL/well of assay buffer.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., a FlexStation or FDSS).
-
This compound, serially diluted to various concentrations, is added to the wells.
-
After a short incubation period (e.g., 2.5 minutes), a sub-maximal concentration (EC20) of glutamate is added to stimulate the mGlu5 receptor.
-
The fluorescence intensity, which corresponds to the intracellular calcium concentration, is measured over time.
Data Analysis:
-
The increase in fluorescence intensity following glutamate addition is measured.
-
The data are normalized to the response produced by a maximal concentration of glutamate.
-
The EC50 value for VU0360172 is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the fluorescence-based calcium flux assay to determine the potency of VU0360172.
Amphetamine-Induced Hyperlocomotion in Rats
This in vivo model is used to assess the antipsychotic-like potential of compounds.
Animals:
-
Male Sprague-Dawley rats are typically used.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
Procedure:
-
Rats are habituated to the locomotor activity chambers for a designated period (e.g., 60 minutes).
-
This compound (at doses of 10, 30, or 56.6 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.
-
After a pretreatment period (e.g., 30 minutes), amphetamine (e.g., 1-2 mg/kg) or saline is administered.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 90 minutes) using automated activity monitoring systems.
Data Analysis:
-
The total locomotor activity is calculated for each animal.
-
The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if VU0360172 significantly attenuates the hyperlocomotor effects of amphetamine.
Synthesis
The synthesis of this compound involves a key Sonogashira coupling reaction. The general synthetic strategy is outlined below.
Starting Materials:
-
A suitable 6-halo-nicotinamide derivative (e.g., 6-bromo-N-cyclobutylnicotinamide).
-
3-Fluorophenylacetylene.
Key Reaction Step (Sonogashira Coupling): The 6-halo-nicotinamide derivative is coupled with 3-fluorophenylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an appropriate solvent.
Final Step: The resulting free base of VU0360172 is then treated with hydrochloric acid to form the hydrochloride salt, which improves its solubility and handling properties.
Caption: Logical relationship of the key steps in the synthesis of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of the mGlu5 receptor in the central nervous system. Its favorable potency, selectivity, and oral bioavailability make it a suitable compound for both in vitro and in vivo investigations. The detailed methodologies and data presented in this guide are intended to support researchers in the design and execution of their studies involving this important mGlu5 positive allosteric modulator.
Technical Guide: The Role of VU0360172 in Modulating Glutamatergic Signaling
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of VU0360172, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). The document outlines its mechanism of action, presents key quantitative data, details experimental protocols for its characterization, and illustrates its impact on glutamatergic signaling pathways.
Core Concept: Positive Allosteric Modulation of mGluR5
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is critical for numerous physiological processes. Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a significant role in modulating synaptic plasticity and neuronal excitability. Unlike orthosteric agonists that directly activate the receptor, VU0360172 is a positive allosteric modulator. It binds to a distinct site on the mGluR5 receptor, which does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulatory action allows for a more nuanced control of glutamatergic signaling, preserving the natural spatial and temporal patterns of receptor activation.
VU0360172 was developed as an orally active analog with improved selectivity and pharmacological properties.[1] It has been demonstrated to reverse amphetamine-induced hyperlocomotion in rodent models, suggesting its potential as an antipsychotic agent.[1]
Quantitative Pharmacological Data
The potency and binding affinity of VU0360172 have been characterized in various in vitro systems. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Efficacy and Potency of VU0360172
| Cell Line | Assay Type | Parameter | Value (nM) |
| Human Embryonic Kidney (HEK293) | Calcium Mobilization | EC₅₀ | 16 |
| Chinese Hamster Ovary (CHO) | Calcium Mobilization | EC₅₀ | 39 |
EC₅₀ (Half-maximal effective concentration) represents the concentration of VU0360172 required to elicit 50% of the maximal potentiation of the glutamate response.[2]
Table 2: In Vitro Binding Affinity of VU0360172
| Receptor | Parameter | Value (nM) |
| mGluR5 | Kᵢ | 195 |
Kᵢ (Inhibition constant) indicates the binding affinity of VU0360172 to the mGluR5 receptor.[2]
Signaling Pathways and Mechanism of Action
As a Group I mGluR, mGluR5 is coupled to the Gq/11 G-protein. The binding of glutamate to mGluR5 initiates a signaling cascade that is potentiated by VU0360172. This enhancement leads to a more robust activation of downstream effector systems.
Caption: VU0360172 enhances glutamate-mediated mGluR5 activation of the Gq/PLC signaling pathway.
Experimental Protocols
The characterization of VU0360172 involves several key in vitro and in vivo assays. Detailed methodologies for these experiments are provided below.
This assay measures the potentiation of glutamate-induced intracellular calcium release in cells expressing mGluR5.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing rat mGluR5 are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Dye Loading: Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Assay Procedure (Triple-Add Protocol):
-
A baseline fluorescence measurement is taken using a fluorescence plate reader (e.g., FDSS).
-
VU0360172 or vehicle is added to the cells and incubated for 2.5 minutes.
-
A sub-maximal (EC₂₀) concentration of glutamate is added, and the fluorescence response is measured.
-
A near-maximal (EC₈₀) concentration of glutamate is subsequently added, and the fluorescence is measured again.[1]
-
-
Data Analysis: The fluorescence signal is normalized to the response induced by the EC₈₀ concentration of glutamate. Dose-response curves are generated to determine the EC₅₀ of VU0360172.
Caption: Workflow for the in vitro calcium mobilization assay using a triple-add protocol.
This assay quantifies the accumulation of inositol phosphates, a direct downstream product of PLC activation.
-
Cell Culture and Labeling: HEK293 cells expressing mGluR5 are plated in 24-well plates. The cells are then incubated for 16 hours in media containing 1 µCi/mL [³H]myo-inositol to label the cellular phosphoinositide pool.[3]
-
Assay Procedure:
-
On the day of the assay, cells are treated with VU0360172 or vehicle in the presence of LiCl (which prevents the breakdown of inositol monophosphate).
-
Cells are then stimulated with varying concentrations of glutamate.
-
The reaction is terminated, and the cells are lysed.
-
-
Data Analysis: The total radiolabeled inositol phosphates are separated by ion-exchange chromatography and quantified using a scintillation counter. The data are normalized to the maximal response elicited by glutamate alone.[3]
This behavioral model is predictive of antipsychotic activity.
-
Animals: Male Sprague-Dawley rats are used for this assay.
-
Habituation: Animals are habituated to the locomotor activity chambers for a set period (e.g., 60 minutes) before the start of the experiment.
-
Assay Procedure:
-
Following habituation, baseline locomotor activity is recorded for 30-60 minutes.
-
Animals are administered VU0360172 or vehicle.
-
After a pre-treatment period, animals are injected with d-amphetamine (e.g., 1-3 mg/kg, i.p.) to induce hyperlocomotion.
-
Locomotor activity is then recorded for an additional 60-90 minutes.[1][4]
-
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified in time bins. The effect of VU0360172 is assessed by comparing the locomotor activity in the VU0360172-treated group to the vehicle-treated group after amphetamine administration.
Logical Framework for Modulation of Glutamatergic Signaling
The action of VU0360172 can be understood through a clear logical progression, from its binding to the receptor to the resulting modulation of synaptic output.
Caption: Logical flow of VU0360172's action from receptor binding to cellular response.
Conclusion
VU0360172 serves as a valuable pharmacological tool for investigating the role of mGluR5 in glutamatergic signaling. Its mechanism as a positive allosteric modulator allows for the enhancement of endogenous glutamate signaling, providing a more physiologically relevant mode of action compared to direct agonists. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target the mGluR5 receptor for potential therapeutic applications in central nervous system disorders.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. b-neuro.com [b-neuro.com]
The mGlu5 PAM VU0360172 Hydrochloride: A Technical Guide to its Effects on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0360172 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3][4] As a key regulator of synaptic plasticity, mGlu5 represents a promising therapeutic target for neurological and psychiatric disorders. This technical guide provides an in-depth overview of the effects of this compound on synaptic plasticity, with a focus on Long-Term Potentiation (LTP) and Long-Term Depression (LTD). Due to the limited availability of direct experimental data on this compound's impact on LTP and LTD, this guide leverages findings from closely related mGlu5 PAMs to infer its likely effects and provides detailed experimental protocols for future investigations.
Introduction to this compound and mGlu5
This compound is a research chemical that acts as a positive allosteric modulator at the mGlu5 receptor, with a reported EC50 of 16 nM and a Ki of 195 nM.[1][2][3][5] Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a different site and potentiate the receptor's response to the endogenous agonist, glutamate. This modulatory action offers a more nuanced approach to therapeutic intervention, preserving the natural temporal and spatial dynamics of glutamatergic signaling.
The mGlu5 receptor is a G-protein coupled receptor predominantly expressed in the postsynaptic density of excitatory synapses. It is a key player in the regulation of synaptic plasticity, the cellular mechanism underlying learning and memory.[6] Specifically, mGlu5 activation has been shown to modulate N-methyl-D-aspartate receptor (NMDAR)-dependent synaptic plasticity, a cornerstone of learning and memory processes.
Effects on Synaptic Plasticity: Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
Enhancement of Long-Term Potentiation (LTP)
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is widely considered a major cellular mechanism underlying learning and memory. Studies on mGlu5 PAMs have demonstrated their ability to facilitate the induction of LTP at the well-characterized Schaffer collateral-CA1 synapse in the hippocampus.
Table 1: Quantitative Data on the Effect of an mGlu5 PAM (VU-29) on Hippocampal LTP
| Experimental Condition | Stimulation Protocol | Measured Parameter | Result (% of baseline) | Reference |
| Control | Threshold Theta Burst Stimulation (TBS) | fEPSP slope at 45 min post-TBS | Slight, non-significant potentiation | [7] |
| VU-29 (500 nM) | Threshold Theta Burst Stimulation (TBS) | fEPSP slope at 45 min post-TBS | 152 ± 8% | [7] |
| Control | Standard Theta Burst Stimulation (TBS) | fEPSP slope at 45 min post-TBS | 183 ± 10% | [7] |
Data presented for VU-29, a structurally related mGlu5 PAM, as a proxy for the expected effects of this compound.
The data suggests that in the presence of an mGlu5 PAM, a sub-maximal stimulation protocol that would normally not induce robust LTP is capable of eliciting significant and lasting potentiation. This indicates that this compound likely lowers the threshold for LTP induction, making synapses more susceptible to potentiation.
Facilitation of Long-Term Depression (LTD)
LTD is a long-lasting reduction in the efficacy of synaptic transmission and is thought to be important for clearing old memory traces. The activation of mGlu5 receptors is also known to be involved in the induction of certain forms of LTD.
Table 2: Quantitative Data on the Effect of an mGlu5 PAM (VU-29) on Hippocampal LTD
| Experimental Condition | Induction Protocol | Measured Parameter | Result | Reference |
| Control | DHPG (25 µM) | fEPSP slope reduction | Modest LTD | [7] |
| VU-29 (1 µM) | DHPG (25 µM) | fEPSP slope reduction | Significantly enhanced LTD | [7] |
Data presented for VU-29, a structurally related mGlu5 PAM, as a proxy for the expected effects of this compound.
These findings suggest that this compound would also be expected to enhance mGlu5-dependent LTD. By potentiating the effects of both LTP and LTD, mGlu5 PAMs may help to restore a healthy dynamic range of synaptic plasticity in pathological conditions where it is dysregulated.
Signaling Pathways and Mechanism of Action
The potentiation of synaptic plasticity by this compound is mediated through the enhancement of mGlu5 receptor signaling. Upon binding of glutamate, mGlu5 receptors activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These downstream signaling events are crucial for the modulation of ion channels, including NMDARs, and the regulation of protein synthesis required for the long-lasting changes in synaptic strength.
Experimental Protocols
The following protocols are based on established methods for studying the effects of mGlu5 PAMs on synaptic plasticity in the hippocampus.
Hippocampal Slice Preparation
-
Anesthetize a young adult rodent (e.g., Sprague-Dawley rat, 5-7 weeks old) with isoflurane and decapitate.
-
Rapidly remove the brain and submerge it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1 MgSO4, 2 CaCl2.
-
Prepare 400 µm thick horizontal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
Extracellular Field Potential Recording
-
Transfer a single slice to a submersion recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode (e.g., concentric bipolar tungsten) in the Schaffer collateral pathway and a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at 0.05 Hz for at least 20 minutes. The stimulus intensity should be set to elicit a response that is 30-40% of the maximal fEPSP amplitude.
-
Apply this compound at the desired concentration to the perfusing aCSF.
LTP and LTD Induction Protocols
-
LTP Induction (Theta Burst Stimulation - TBS):
-
To induce LTP, deliver a theta-burst stimulation (TBS) protocol. A standard protocol consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms. For studying the facilitating effects of VU0360172, a sub-maximal, "threshold" TBS protocol (e.g., a single train of 10 bursts) is recommended.
-
-
LTD Induction (Paired-Pulse Low-Frequency Stimulation - PP-LFS):
-
To induce LTD, deliver a paired-pulse low-frequency stimulation (PP-LFS) protocol. This typically consists of 900 pairs of pulses (50 ms inter-pulse interval) delivered at 1 Hz.
-
Data Analysis
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slopes to the average slope recorded during the baseline period.
-
Quantify the magnitude of LTP or LTD as the average normalized fEPSP slope during the last 10 minutes of the recording period (e.g., 50-60 minutes post-induction).
-
Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare the potentiation or depression between control and VU0360172-treated slices.
Conclusion and Future Directions
This compound, as a potent and selective mGlu5 PAM, holds significant potential for modulating synaptic plasticity. Based on evidence from closely related compounds, it is anticipated to lower the threshold for LTP induction and enhance mGlu5-dependent LTD. This dual action on synaptic plasticity could be beneficial in treating cognitive deficits and other symptoms associated with a range of neurological and psychiatric disorders.
Future research should focus on direct electrophysiological studies to quantify the effects of this compound on LTP and LTD in various brain regions and in animal models of disease. Such studies are crucial for validating its therapeutic potential and for elucidating the precise molecular mechanisms by which it rescues synaptic and cognitive function.
References
- 1. Molecular mechanism of hippocampal long-term potentiation - Towards multiscale understanding of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oscillatory Deficits in the Sub-Chronic PCP Rat Model for Schizophrenia Are Reversed by mGlu5 Receptor-Positive Allosteric Modulators VU0409551 and VU0360172 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term potentiation in the hippocampal CA1 area and dentate gyrus plays different roles in spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Synaptic Potentiation - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Activation of Group II Metabotropic Glutamate Receptors Induces Long-Term Depression of Synaptic Transmission in the Rat Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Synaptic plasticity: A new partnership | Semantic Scholar [semanticscholar.org]
- 7. Interplay of hippocampal long-term potentiation and long-term depression in enabling memory representations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to VU0360172 Hydrochloride: A Potent and Selective mGlu5 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0360172 hydrochloride is a potent, selective, and orally active positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with a thorough examination of its mechanism of action and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuroscience, pharmacology, and drug development, offering insights into the scientific foundation and practical application of this significant research compound.
Chemical Structure and Properties
This compound is the hydrochloride salt of N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide.[4] Its chemical structure is characterized by a central pyridine-3-carboxamide core, substituted with a cyclobutyl group at the amide nitrogen and a (3-fluorophenyl)ethynyl group at the 6-position of the pyridine ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide;hydrochloride | |
| Chemical Formula | C18H15FN2O.HCl | [4] |
| Molecular Weight | 330.78 g/mol | [4] |
| CAS Number | 1309976-62-2 | [2][4] |
| Purity | ≥98% (by HPLC) | [4] |
| Appearance | Solid | [5] |
| Storage | Store at +4°C | [4] |
| Solubility | Soluble in DMSO to 50 mM and in ethanol to 25 mM. | [4] |
Mechanism of Action and Signaling Pathways
This compound acts as a positive allosteric modulator of the mGlu5 receptor, a G-protein coupled receptor (GPCR) predominantly linked to the Gq/11 signaling cascade.[1] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This potentiation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC) and other downstream signaling effectors.
The canonical mGlu5 signaling pathway is depicted in the following diagram:
Pharmacological Profile
This compound exhibits high potency and selectivity for the mGlu5 receptor.
Table 2: Pharmacological Data for this compound
| Parameter | Value | Receptor/System | Reference(s) |
| EC50 | 16 nM | mGlu5 Receptor | [1][2] |
| Ki | 195 nM | mGlu5 Receptor | [1][2] |
| Selectivity | No significant activity at mGlu1, mGlu2, or mGlu4 receptors. | mGlu Receptors | [1][4] |
Experimental Protocols
In Vivo Amphetamine-Induced Hyperlocomotion in Rats
This behavioral model is predictive of antipsychotic activity. This compound has been shown to produce a dose-dependent reversal of amphetamine-induced hyperlocomotion.[3][6]
Methodology:
-
Animals: Male Sprague-Dawley rats are housed individually and acclimated to the testing room for at least 60 minutes before the experiment.
-
Apparatus: Locomotor activity is monitored in automated photocell cages (e.g., 43 × 43 × 31 cm).
-
Procedure:
-
Rats are pre-treated with either vehicle or this compound at various doses (e.g., intraperitoneally, i.p.) 15 minutes before being placed in the locomotor activity cages.
-
Spontaneous locomotor activity is recorded for 30 minutes.
-
Rats are then administered amphetamine (e.g., 0.5 mg/kg, i.p.) or saline.
-
Locomotor activity (distance traveled, stereotypy, and rearing) is recorded for a further 90 minutes in time blocks (e.g., 10-minute intervals).[7][8]
-
-
Data Analysis: The total distance traveled and other locomotor parameters are analyzed using ANOVA to determine the effect of this compound on amphetamine-induced hyperlocomotion.
The general workflow for this experiment is as follows:
In Vivo Polyphosphoinositide (PI) Hydrolysis Assay
This compound stimulates polyphosphoinositide (PI) hydrolysis in vivo, which can be measured non-radioactively.[9][10][11][12]
Methodology:
-
Animals: CD1 or C57Black mice are used for this assay.
-
Procedure:
-
Mice are administered lithium chloride (LiCl; e.g., 10 mmol/kg, i.p.) to inhibit inositol monophosphatase, leading to the accumulation of inositol monophosphate (InsP).
-
One hour after LiCl administration, mice are treated with this compound (e.g., 30 mg/kg, i.p.) or vehicle.
-
One hour after drug administration, mice are euthanized, and brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum) are rapidly dissected and frozen.
-
-
InsP Measurement:
-
Frozen tissue is homogenized, and InsP levels are measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: InsP levels in the different brain regions are compared between vehicle- and this compound-treated groups to determine the effect on PI hydrolysis.
HPLC Method for Purity Determination
While a specific, validated HPLC method for this compound is not publicly available in the format of a detailed protocol, a general approach for the purity determination of a small molecule hydrochloride salt can be outlined based on standard practices.
General Protocol Outline:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer with pH adjustment) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., the mobile phase or a mixture of water and organic solvent).
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness.[3][13][14][15]
Synthesis
-
Sonogashira Coupling: Coupling of a 6-halonicotinic acid derivative with (3-fluorophenyl)acetylene to introduce the ethynylphenyl moiety.
-
Amide Bond Formation: Activation of the carboxylic acid of the resulting intermediate (e.g., conversion to an acyl chloride or use of a coupling agent) followed by reaction with cyclobutylamine to form the final amide.
-
Salt Formation: Treatment of the free base with hydrochloric acid to yield this compound.
The logical relationship for a generalized synthesis is as follows:
Conclusion
This compound is a valuable pharmacological tool for studying the role of the mGlu5 receptor in the central nervous system. Its high potency, selectivity, and in vivo efficacy make it a compound of significant interest for research into novel therapeutic strategies for a range of neurological and psychiatric disorders. This technical guide provides a foundational understanding of its chemical and pharmacological properties, along with practical experimental methodologies, to support its application in a research setting. Further investigation into its detailed synthesis and comprehensive physicochemical characterization will continue to enhance its utility for the scientific community.
References
- 1. bio-techne.com [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. VU 0360172 hydrochloride | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. turkjps.org [turkjps.org]
- 7. imrpress.com [imrpress.com]
- 8. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Blunted type-5 metabotropic glutamate receptor-mediated polyphosphoinositide hydrolysis in two mouse models of monogenic autism [iris.cnr.it]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijnrd.org [ijnrd.org]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to VU0360172 Hydrochloride (CAS: 1309976-62-2): A Potent and Selective mGluR5 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VU0360172 hydrochloride, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). This document consolidates key chemical and biological data, details established experimental protocols, and visualizes critical pathways and workflows to support ongoing and future research in neuropharmacology and drug development.
Core Compound Information
This compound is a research chemical that has demonstrated significant potential in preclinical models of various central nervous system (CNS) disorders, including psychosis, epilepsy, and traumatic brain injury.[1][2] Its mechanism of action is centered on the allosteric potentiation of mGluR5, enhancing the receptor's response to the endogenous ligand, glutamate.[1][3][4]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1309976-62-2 | [1][2][3][4][5][6] |
| Chemical Name | N-Cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]-3-pyridinecarboxamide hydrochloride | [2][3] |
| Molecular Formula | C₁₈H₁₅FN₂O · HCl | [1][2][6] |
| Molecular Weight | 330.78 g/mol | [1][3][6] |
| Purity | ≥98% (HPLC) | [1][3] |
| Appearance | White to beige powder/crystalline solid | [2][7] |
| Solubility | Soluble in DMSO and ethanol | [1][2][3][7][8] |
| Storage | Store at +4°C or -20°C, desiccated | [1][3][7] |
Biological Activity and Potency
VU0360172 acts as a highly potent and selective PAM at the mGluR5. It does not exhibit agonistic activity on its own but enhances the receptor's response to glutamate.[9]
| Parameter | Value | Species/System | Reference |
| EC₅₀ | 16 nM | Rat mGluR5 stably expressed in CHO cells (calcium mobilization) | [1][3][4][8][10] |
| Kᵢ | 195 nM | mGluR5 | [1][2][3][8][10][11] |
| Selectivity | No significant activity at mGlu₁, mGlu₂, or mGlu₄ receptors | [1][3] |
Signaling Pathways and Mechanism of Action
As a positive allosteric modulator of mGluR5, VU0360172 enhances the receptor's signaling cascade upon activation by glutamate. The mGluR5 is a Gq-coupled receptor, and its activation primarily leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
Key Experimental Protocols
This section details the methodologies for key in vitro and in vivo experiments used to characterize the activity of VU0360172.
In Vitro: Polyphosphoinositide (PI) Hydrolysis Assay
This assay is fundamental for quantifying the potentiation of mGluR5 activity. It measures the accumulation of inositol phosphates (IPs), a downstream product of mGluR5 signaling.
Objective: To determine the EC₅₀ of VU0360172 in potentiating glutamate-induced mGluR5 activation.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing rat mGluR5 are cultured in appropriate media.[10]
-
Labeling: Cells are incubated overnight with myo-[³H]inositol to label the membrane phosphoinositides.
-
Assay:
-
Cells are washed and pre-incubated in a buffer containing LiCl (to inhibit inositol monophosphatase and allow IPs to accumulate).
-
Cells are then incubated with a fixed, sub-maximal concentration of glutamate (e.g., EC₂₀) and varying concentrations of VU0360172.
-
The reaction is stopped, and the cells are lysed.
-
-
Quantification:
-
The total [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography.
-
Radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration-response curve for VU0360172 is plotted, and the EC₅₀ value is calculated using non-linear regression.
In Vivo: Amphetamine-Induced Hyperlocomotion
This rodent model is predictive of antipsychotic activity. It assesses the ability of a compound to reverse the locomotor-stimulant effects of amphetamine.
Objective: To evaluate the antipsychotic-like potential of VU0360172.
Methodology:
-
Animals: Male Sprague-Dawley or Lister-Hooded rats are used.[12]
-
Habituation: Animals are habituated to the locomotor activity chambers (e.g., open-field arenas with infrared beams) for a set period (e.g., 30-60 minutes) for several days prior to the experiment.[12][13]
-
Dosing:
-
On the test day, animals are placed in the chambers to record baseline activity.
-
VU0360172 or vehicle is administered (e.g., intraperitoneally, i.p.) at various doses.
-
After a pre-treatment period, amphetamine (e.g., 1-2 mg/kg, i.p.) is administered to all animals.
-
-
Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for 60-90 minutes post-amphetamine injection.[12]
-
Data Analysis: The total locomotor activity is compared between the vehicle-treated and VU0360172-treated groups to determine if the compound significantly attenuates the amphetamine-induced hyperlocomotion.
In Vivo: WAG/Rij Rat Model of Absence Epilepsy
The WAG/Rij rat is a genetic model that develops spontaneous absence seizures, characterized by spike-and-wave discharges (SWDs) on electroencephalograms (EEGs).
Objective: To assess the anti-seizure efficacy of VU0360172.
Methodology:
-
Animals: Adult WAG/Rij rats with established spontaneous SWDs are used.[14][15][16]
-
Surgery: Animals are surgically implanted with cortical electrodes for EEG recording.
-
Baseline Recording: Following recovery from surgery, baseline EEG recordings are taken to determine the frequency and duration of spontaneous SWDs for each animal.
-
Dosing: VU0360172 or vehicle is administered systemically.
-
Data Collection: EEG is continuously recorded for several hours post-administration.
-
Data Analysis: The number and total duration of SWDs in the post-treatment period are compared to the baseline values to assess the effect of VU0360172 on seizure activity.
In Vivo: Traumatic Brain Injury (TBI) Model
VU0360172 has been investigated for its neuroprotective effects in models of TBI.
Objective: To determine if VU0360172 can reduce neuronal damage and improve functional outcomes following TBI.
Methodology:
-
Animals: Adult male mice are typically used.
-
TBI Induction: A controlled cortical impact (CCI) or weight-drop method is used to induce a standardized brain injury.[7][17]
-
Dosing: VU0360172 (e.g., 50 mg/kg) or vehicle is administered at a specific time point post-injury (e.g., 30 minutes).[2]
-
Outcome Measures:
-
Data Analysis: Lesion size and behavioral scores are compared between the VU0360172- and vehicle-treated groups.
References
- 1. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGluR5 positive allosteric modulation and its effects on MK-801 induced set-shifting impairments in a rat operant delayed matching/non-matching-to-sample task - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sites of action and physiological impact of mGluR5 positive allosteric modulators [ir.vanderbilt.edu]
- 4. Potentiating mGluR5 function with a positive allosteric modulator enhances adaptive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Protocol for inducing varying TBI severity in a mouse model using a closed-head, weight-drop, impact-induced acceleration mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. b-neuro.com [b-neuro.com]
- 13. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Tactile stimulation of young WAG/Rij rats prevents development of depression but not absence epilepsy [frontiersin.org]
- 15. neuroscirn.org [neuroscirn.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Modified Protocol to Enable the Study of Hemorrhage and Hematoma in a Traumatic Brain Injury Mouse Model [frontiersin.org]
An In-depth Technical Guide to VU0360172 Hydrochloride for Researchers
Introduction
This technical guide provides comprehensive information on VU0360172 hydrochloride, a crucial tool for research in neuroscience and drug development. While initial interest may arise from various neurological pathways, it is critical to note that this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5).[1][2][3] It is not a muscarinic acetylcholine receptor M5 antagonist. This guide will detail its mechanism of action, provide supplier information, summarize key technical data, and present experimental protocols and relevant signaling pathways.
Supplier and Purchasing Information
This compound is available from several chemical suppliers that specialize in research-grade compounds. When purchasing, it is essential to obtain a certificate of analysis to ensure the purity and identity of the compound.
Table 1: this compound Suppliers
| Supplier | Purity | Notes |
| Tocris Bioscience | ≥98% (HPLC)[3][4] | Offered as part of compound libraries.[3] |
| MedchemExpress | Not specified | For research use only.[1] |
| Marques da Silva & Neves, Lda | Not specified | For research use only.[2] |
| TargetMol | Not specified | Available as VU0360172 and this compound.[5] |
| Bio-Techne | ≥98% (HPLC)[4] |
Core Technical Data
This compound is characterized by its high potency and selectivity for the mGlu5 receptor.
Table 2: Key Quantitative Data for this compound
| Parameter | Value | Description |
| EC50 | 16 nM[1][2][3] | The concentration at which the compound elicits a half-maximal response. |
| Ki | 195 nM[1][2][3] | The inhibition constant, indicating the binding affinity to the mGlu5 receptor. |
| Molecular Weight | 330.78 g/mol [3] | This may vary between batches due to hydration.[3] |
| Chemical Name | N-Cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]-3-pyridinecarboxamide hydrochloride[3] |
Mechanism of Action and Signaling Pathways
This compound functions as a positive allosteric modulator of the mGlu5 receptor.[1][2][3] This means it does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. The mGlu5 receptor is a G protein-coupled receptor (GPCR) that couples to a Gq protein.[6][7]
Upon activation, the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade is pivotal in modulating synaptic plasticity and neuronal excitability.
Figure 1. mGlu5 Receptor Signaling Pathway.
Experimental Protocols
VU0360172 has been utilized in various in vivo and in vitro models. For instance, it has been shown to reverse amphetamine-induced hyperlocomotion in rodents, a model predictive of antipsychotic activity.[2] It has also been studied for its effects on GABAergic transmission in the thalamus in models of absence epilepsy.[10] Below is a generalized protocol for an in vitro experiment using brain slices, based on methodologies described in the literature.[10]
Objective: To investigate the effect of VU0360172 on neuronal activity in ex vivo brain slices.
Materials:
-
This compound
-
Adult rat
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Vibrating microtome
-
Recording chamber for electrophysiology or imaging
-
Microscope with appropriate optics (e.g., DIC for patch-clamp)
-
Data acquisition system and analysis software
Methodology:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water), as recommended by the supplier.
-
Store the stock solution at -20°C or -80°C.
-
-
Brain Slice Preparation:
-
Anesthetize the rat and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Use a vibrating microtome to prepare acute coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest (e.g., thalamus).
-
Transfer slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
-
Experimental Procedure:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 32-34°C).
-
Establish a baseline recording of the desired parameter (e.g., spontaneous synaptic currents, tonic GABA currents, or neuronal firing rate).
-
Prepare the final working concentration of VU0360172 by diluting the stock solution into the aCSF.
-
Bath-apply the VU0360172-containing aCSF to the slice for a defined period (e.g., 10-20 minutes).
-
Record the changes in the parameter of interest during and after the application of the compound.
-
Perform a washout by perfusing the slice with regular aCSF to determine if the effects are reversible.
-
-
Data Analysis:
-
Analyze the recorded data using appropriate software to quantify the effects of VU0360172.
-
Compare the measurements before, during, and after drug application using statistical tests to determine significance.
-
Figure 2. General Experimental Workflow.
Conclusion
This compound is a valuable pharmacological tool for probing the function of the mGlu5 receptor. Its high potency and selectivity make it suitable for a wide range of in vitro and in vivo studies aimed at understanding the role of mGlu5 in health and disease. Researchers using this compound should adhere to detailed experimental protocols and consider its mechanism of action as a positive allosteric modulator to accurately interpret their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 3. VU 0360172 hydrochloride | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 4. bio-techne.com [bio-techne.com]
- 5. VU0360172 | GluR | TargetMol [targetmol.com]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 8. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rep.bioscientifica.com [rep.bioscientifica.com]
- 10. Pharmacological activation of mGlu5 receptors with the positive allosteric modulator VU0360172, modulates thalamic GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VU0360172 Hydrochloride In Vivo Dosage in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0360172 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] As an orally active compound, it has demonstrated efficacy in rodent models relevant to central nervous system (CNS) disorders, including schizophrenia and anxiety.[1][4] These application notes provide a comprehensive overview of the in vivo dosage of this compound in rats, summarizing key experimental findings and providing detailed protocols to guide future research.
Data Presentation
The following tables summarize the quantitative and qualitative data available for the in vivo administration of this compound in rat models.
Table 1: Efficacy of this compound in a Rat Model of Schizophrenia (Sub-chronic Phencyclidine)
| Dose (mg/kg) | Administration Route | Efficacy in Alleviating Cognitive Deficits | Reference |
| 0.05 | Not Specified | Not Effective | [5] |
| 1 | Not Specified | Not Effective | [5] |
| 10 | Not Specified | Significant Alleviation | [5] |
| 20 | Not Specified | Significant Alleviation | [5] |
Table 2: Efficacy of this compound in a Rat Model of Psychosis (Amphetamine-Induced Hyperlocomotion)
| Dose | Administration Route | Efficacy in Reversing Hyperlocomotion | Reference |
| Dose-Dependent | Oral | Dose-dependent reversal of amphetamine-induced hyperlocomotion was observed. | [1][4][6] |
| 30 mg/kg | Not Specified | Stimulated polyphosphoinositide (PI) hydrolysis in vivo. | [7] |
Signaling Pathway
VU0360172, as an mGluR5 PAM, modulates a key signaling pathway implicated in synaptic plasticity and neuronal excitability. Its therapeutic effects are associated with the downstream regulation of the Mitogen-Activated Protein Kinase (MAPK) cascade.
This compound enhances mGluR5 signaling, leading to the activation of the MAPK/ERK pathway.
Experimental Protocols
Reversal of Amphetamine-Induced Hyperlocomotion in Rats
This protocol is designed to assess the antipsychotic-like potential of this compound by measuring its ability to reverse hyperlocomotion induced by amphetamine.
Materials:
-
This compound
-
d-Amphetamine sulfate
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or 10% Tween 80 in sterile water)
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Open-field activity chambers equipped with infrared beams
-
Oral gavage needles
-
Syringes
Procedure:
-
Acclimation: House rats in the testing facility for at least 7 days prior to the experiment with ad libitum access to food and water. Handle the rats daily for at least 3 days before testing to minimize stress.
-
Habituation: On the day of the experiment, place the rats in the open-field chambers and allow them to habituate for 30-60 minutes.
-
Drug Administration:
-
Prepare this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, 10, 30 mg/kg).
-
Administer this compound or vehicle via oral gavage (p.o.).
-
-
Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes after this compound administration.
-
Amphetamine Challenge:
-
Prepare d-amphetamine sulfate in sterile saline (e.g., 1-1.5 mg/kg).
-
Administer amphetamine via intraperitoneal (i.p.) injection.
-
-
Locomotor Activity Recording: Immediately after the amphetamine injection, place the rats back into the open-field chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data, typically in 5- or 10-minute bins. Compare the activity of the this compound-treated groups to the vehicle-amphetamine control group. Calculate the percent reversal of hyperlocomotion for each dose of VU0360172.
Alleviation of Cognitive Deficits in the Sub-chronic Phencyclidine (PCP) Rat Model
This protocol evaluates the potential of this compound to ameliorate cognitive deficits relevant to schizophrenia.
Materials:
-
This compound
-
Phencyclidine (PCP) hydrochloride
-
Vehicle for VU0360172 (e.g., 0.5% methylcellulose)
-
Sterile saline
-
Male Lister Hooded or Sprague-Dawley rats
-
Apparatus for cognitive testing (e.g., novel object recognition arena, Morris water maze)
Procedure:
-
PCP Treatment Regimen:
-
Administer PCP (e.g., 5 mg/kg, i.p.) or saline to the rats twice daily for 7 consecutive days.
-
Follow this with a 7-day washout period.
-
-
VU0360172 Administration:
-
Following the washout period, administer this compound (e.g., 10, 20 mg/kg, p.o.) or vehicle daily or as a single dose prior to cognitive testing, depending on the experimental design.
-
-
Cognitive Testing:
-
Conduct the chosen cognitive test (e.g., Novel Object Recognition task).
-
Novel Object Recognition (NOR) Task:
-
Acquisition Phase: Allow the rat to explore an arena containing two identical objects for a set period (e.g., 3-5 minutes).
-
Retention Phase: After a delay (e.g., 1 hour), return the rat to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring each object.
-
-
-
Data Analysis: Calculate a discrimination index (e.g., [time with novel object - time with familiar object] / [total exploration time]). Compare the discrimination indices between the treatment groups to assess the effect of VU0360172 on cognitive performance.
In Vivo Dosage Determination Workflow
The following diagram illustrates a logical workflow for determining the appropriate in vivo dosage of a novel CNS compound like this compound in rats.
A systematic workflow for determining the in vivo dosage of a novel CNS compound in rats.
References
- 1. researchgate.net [researchgate.net]
- 2. Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The comparative effects of mGlu5 receptor positive allosteric modulators VU0409551 and VU0360172 on cognitive deficits and signalling in the sub-chronic PCP rat model for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preparing VU0360172 Hydrochloride for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0360172 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate. This mechanism of action has made VU0360172 a valuable tool in neuroscience research, with potential therapeutic applications in various central nervous system (CNS) disorders. These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, ensuring consistency and reproducibility of experimental results.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in research.
| Property | Value | Reference |
| Molecular Weight | 330.78 g/mol | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | DMSO: 16.54 mg/mL (50 mM) Ethanol: 8.27 mg/mL (25 mM) | [1] |
| Storage | Store at +4°C | [1] |
Experimental Protocols
I. Preparation of Stock Solutions
For accurate and reproducible dosing, it is recommended to first prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Determine the desired stock concentration. A common stock concentration is 10 mg/mL or 20 mg/mL in DMSO.
-
Weigh the required amount of this compound powder using a calibrated analytical balance and place it in a sterile tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
II. Preparation of Dosing Solutions for In Vivo Administration
The following protocols describe the preparation of dosing solutions for intraperitoneal (i.p.) and subcutaneous (s.c.) administration in rodents. The most commonly reported vehicle is a mixture of DMSO and corn oil.
A. Intraperitoneal (i.p.) and Subcutaneous (s.c.) Injection in a DMSO/Corn Oil Vehicle
This formulation is suitable for delivering a range of doses and has been used effectively in rodent models.
Materials:
-
This compound stock solution (e.g., 20 mg/mL in DMSO)
-
Corn oil, sterile
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Calculate the required volume of stock solution and corn oil based on the desired final concentration and total volume of the dosing solution. A common final concentration of DMSO in the vehicle is 10%.
-
To a sterile conical tube, add the calculated volume of the this compound stock solution.
-
Add the calculated volume of sterile corn oil to the same tube.
-
Vortex the mixture vigorously to ensure a homogenous suspension. The solution should appear clear.
-
Prepare the dosing solution fresh on the day of the experiment.
Example Dosing Solution Preparation (for a 10 mg/kg dose in a 25g mouse with a 10 µL/g injection volume):
-
Required dose: 10 mg/kg * 0.025 kg = 0.25 mg
-
Injection volume: 10 µL/g * 25 g = 250 µL = 0.25 mL
-
Required concentration: 0.25 mg / 0.25 mL = 1 mg/mL
-
To prepare 1 mL of a 1 mg/mL dosing solution (10% DMSO in corn oil):
-
Take 50 µL of a 20 mg/mL this compound stock solution in DMSO.
-
Add 950 µL of sterile corn oil.
-
Vortex thoroughly.
-
III. Administration Protocols
A. Intraperitoneal (i.p.) Injection in Rats and Mice
Procedure:
-
Restrain the animal appropriately. For mice, this can be done by scruffing the neck. For rats, manual restraint is often sufficient.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.
-
Inject the dosing solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
B. Subcutaneous (s.c.) Injection in Mice
Procedure:
-
Restrain the mouse by scruffing the neck.
-
Lift a tent of skin over the shoulders or flank area.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle has not entered a blood vessel.
-
Inject the dosing solution slowly. A small bleb may form under the skin.
-
Withdraw the needle and return the mouse to its cage.
Pharmacokinetics in Rats
Signaling Pathway and Experimental Workflow
mGlu5 Receptor Signaling Pathway
VU0360172 acts as a positive allosteric modulator of the mGlu5 receptor. Upon binding of glutamate, the receptor undergoes a conformational change, which is enhanced by VU0360172. This leads to the activation of the Gq alpha subunit of the associated G-protein. Activated Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These second messengers initiate a cascade of downstream signaling events that modulate neuronal excitability and synaptic plasticity.
Caption: mGlu5 receptor signaling pathway activated by glutamate and positively modulated by VU0360172.
Experimental Workflow for In Vivo Studies
A typical workflow for conducting in vivo studies with this compound is outlined below.
Caption: General experimental workflow for in vivo studies using this compound.
References
Application Notes and Protocols for VU0360172 Hydrochloride in Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0360172 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1] Growing evidence suggests that dysfunction of the glutamatergic system, particularly involving the N-methyl-D-aspartate (NMDA) receptor, plays a crucial role in the pathophysiology of schizophrenia.[2][3] As a PAM of the mGlu5 receptor, VU0360172 offers a promising therapeutic strategy by enhancing the signaling of the endogenous agonist, glutamate, thereby modulating glutamatergic neurotransmission. Preclinical studies have demonstrated its potential to alleviate cognitive deficits associated with schizophrenia models.[4] These application notes provide detailed protocols for utilizing this compound in established preclinical schizophrenia models to assess its therapeutic potential.
Mechanism of Action
VU0360172 acts as a positive allosteric modulator at the mGlu5 receptor, meaning it binds to a site topographically distinct from the glutamate binding site. This binding potentiates the receptor's response to glutamate. The mGlu5 receptor is a Gq-coupled receptor, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[5] In the context of schizophrenia models, VU0360172 has been shown to modulate downstream signaling pathways involving Akt (Protein Kinase B) and MAPK (Mitogen-activated protein kinase).[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity
| Parameter | Value | Reference |
| EC50 | 16 nM | [1] |
| Ki | 195 nM | [1] |
| Selectivity | Selective for mGlu5 over mGlu1, mGlu2, and mGlu4 |
Table 2: In Vivo Efficacy in Sub-chronic PCP Rat Model
| Behavioral Test | Doses Tested (mg/kg) | Effective Doses (mg/kg) | Outcome | Reference |
| Novel Object Recognition | 0.05, 1, 10, 20 | 10, 20 | Significantly alleviated cognitive deficits | [4] |
| Amphetamine-induced Hyperlocomotion | Dose-dependent | Not specified | Reversal of hyperlocomotion | [6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound can be prepared for intraperitoneal (i.p.) injection.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a vehicle solution. A commonly used vehicle is a mixture of 5% DMSO, 5% Tween 80, and 90% sterile saline.
-
For example, to prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 50 µL of DMSO.
-
Add 50 µL of Tween 80 and vortex thoroughly.
-
Add 900 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex and sonicate the solution until the compound is fully dissolved and the solution is clear.
-
The final solution can be administered via i.p. injection at the desired dose based on the animal's body weight.
Sub-chronic Phencyclidine (PCP) Rat Model of Schizophrenia
This model is widely used to induce cognitive deficits relevant to schizophrenia.
Materials:
-
Male Lister Hooded or Wistar rats (200-250 g)
-
Phencyclidine (PCP) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Animal housing facilities
Protocol:
-
Acclimate the rats to the housing facilities for at least one week before the start of the experiment.
-
Prepare a solution of PCP in sterile saline. A common dose is 5 mg/kg.[7][8]
-
Administer PCP (5 mg/kg, i.p.) or vehicle (saline, 1 mL/kg, i.p.) twice daily for 7 consecutive days.[7][8][9]
-
Following the 7-day treatment period, a 7-day washout period is implemented before behavioral testing to avoid acute drug effects.[7][8][9]
-
This sub-chronic PCP treatment regimen has been shown to induce lasting cognitive impairments.[9][10]
Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory, a cognitive domain often impaired in schizophrenia.
Materials:
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (e.g., plastic toys, metal objects) that are heavy enough not to be displaced by the rats.
-
Video recording and analysis software
Protocol:
-
Habituation:
-
On the day before the test, habituate each rat to the empty open field arena for 5-10 minutes.
-
-
Training (Familiarization) Phase:
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place the rat in the center of the arena and allow it to explore the objects for a set period (e.g., 3-5 minutes).
-
The time spent exploring each object (sniffing or touching with the nose) is recorded.
-
Return the rat to its home cage after the training phase.
-
-
Inter-Trial Interval (ITI):
-
A retention interval of a specific duration (e.g., 1 hour) is introduced between the training and testing phases.
-
-
Testing Phase:
-
Replace one of the familiar objects (A2) with a novel object (B).
-
Place the rat back into the arena and allow it to explore for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring the familiar object (A1) and the novel object (B).
-
-
Data Analysis:
-
Calculate the discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates a preference for the novel object and intact recognition memory. PCP-treated rats are expected to show a lower DI compared to control rats.
-
Ex Vivo Electrophysiology for Gamma Oscillation Measurement
This protocol is for assessing the effects of VU0360172 on neuronal network oscillations in brain slices from PCP-treated rats.
Materials:
-
Vibratome
-
Recording chamber
-
Amplifier and data acquisition system
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Microscope
Protocol:
-
Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare coronal slices (e.g., 300-400 µm thick) of the prefrontal cortex (PFC) using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Induce gamma oscillations using a pharmacological agent such as kainic acid.
-
Record local field potentials (LFPs) from the PFC using a glass microelectrode filled with aCSF.
-
After establishing a stable baseline of gamma oscillations, apply VU0360172 to the perfusion bath at the desired concentration.
-
Record the changes in the power and frequency of the gamma oscillations.
-
-
Data Analysis:
-
Analyze the recorded LFP data using spectral analysis to determine the power spectrum of the oscillations.
-
Compare the gamma power before and after the application of VU0360172.
-
Conclusion
This compound represents a valuable research tool for investigating the role of mGlu5 receptors in the pathophysiology of schizophrenia and for evaluating the potential of mGlu5 PAMs as a novel therapeutic approach. The protocols outlined in these application notes provide a framework for conducting preclinical studies to assess the efficacy of VU0360172 in reversing cognitive deficits in a well-established animal model of schizophrenia. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of this compound's therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting metabotropic glutamate receptors for novel treatments of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The comparative effects of mGlu5 receptor positive allosteric modulators VU0409551 and VU0360172 on cognitive deficits and signalling in the sub-chronic PCP rat model for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]
- 9. The subchronic phencyclidine rat model: relevance for the assessment of novel therapeutics for cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. b-neuro.com [b-neuro.com]
Application Notes and Protocols for VU0360172 Hydrochloride in Anxiety Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0360172 hydrochloride is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). As a member of the Group I mGlu receptors, mGlu5 is predominantly expressed in the postsynaptic terminals of brain regions implicated in emotion and cognition, such as the amygdala, hippocampus, and prefrontal cortex. The glutamatergic system is a key player in the neurobiology of anxiety, and modulation of mGlu5 receptors presents a promising therapeutic avenue for anxiety disorders. These application notes provide an overview of the use of this compound in common preclinical anxiety behavioral assays, including detailed protocols and expected outcomes based on studies of related mGlu5 PAMs.
Mechanism of Action
This compound acts as a positive allosteric modulator, meaning it does not directly activate the mGlu5 receptor but enhances the receptor's response to the endogenous ligand, glutamate. The primary signaling pathway of mGlu5 receptors involves coupling to the Gαq/11 G-protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade can modulate neuronal excitability and synaptic plasticity. Furthermore, mGlu5 receptors are known to interact with NMDA receptors and can influence GABAergic transmission, both of which are critically involved in the regulation of anxiety.
Data Presentation: Efficacy of mGlu5 Modulators in Anxiety Behavioral Assays
The following table summarizes the dose-response data for various mGlu5 modulators in commonly used rodent models of anxiety. While specific dose-response data for this compound in anxiety assays is limited in publicly available literature, the data from structurally and functionally related compounds provide a valuable reference for experimental design.
| Compound (Class) | Animal Model | Species | Dose Range | Route | Observed Effect on Anxiety-Like Behavior |
| VU-29 (PAM) | Elevated Plus Maze | Rat | 30 mg/kg | i.p. | No significant anxiolytic or anxiogenic effect.[1] |
| CDPPB (PAM) | Binge-Drinking Withdrawal | Mouse | 30 mg/kg | i.p. | Modestly anxiogenic in adult mice.[2] |
| CDPPB (PAM) | Novel Object Recognition | Rat | 0, 3, 10, 30 mg/kg | i.p. | Inverted U-shaped dose-response; 10 mg/kg improved recognition, 30 mg/kg had no effect.[3][4] |
| Fenobam (NAM) | Stress-Induced Hyperthermia, Vogel Conflict Test, Geller-Seifter Conflict Test, Conditioned Emotional Response | Rodent | 10 - 30 mg/kg | p.o. | Anxiolytic effects observed.[5][6] |
| Fenobam (NAM) | Elevated Zero Maze | Mouse | 30 mg/kg | i.p. | Anxiolytic effects observed.[7] |
Note: PAMs (Positive Allosteric Modulators) and NAMs (Negative Allosteric Modulators) of the same receptor can have opposing effects. The data for Fenobam (a NAM) are included to provide a broader context of mGlu5 modulation in anxiety. The inverted U-shaped dose-response curve observed with CDPPB suggests that higher doses of mGlu5 PAMs may not necessarily produce greater anxiolytic effects and could even be ineffective or anxiogenic.
Experimental Protocols
The following are detailed protocols for three standard behavioral assays used to assess anxiety-like behavior in rodents. These protocols can be adapted for the evaluation of this compound.
Elevated Plus Maze (EPM)
The EPM test is a widely used model for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two enclosed arms of equal dimensions.
-
An automated tracking system (e.g., video camera and software) to record the animal's movement.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). A pre-treatment time of 30 minutes is common.
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
The experimenter should remain out of the animal's sight.
-
-
Data Collection: Record the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries. Total distance traveled is used to assess general locomotor activity.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
Open Field Test (OFT)
The OFT is used to assess locomotor activity and anxiety-like behavior. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, brightly lit spaces.
Apparatus:
-
A square or circular arena with high walls to prevent escape.
-
The arena is typically divided into a central zone and a peripheral zone.
-
An automated tracking system.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle.
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a 5-10 minute session.
-
-
Data Collection: Record the following parameters:
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (vertical activity).
-
Grooming duration.
-
-
Data Analysis: An anxiolytic effect is suggested by an increase in the time spent in and the number of entries into the center zone. Total distance traveled and rearing frequency are measures of locomotor and exploratory activity, respectively.
-
Cleaning: Clean the arena with 70% ethanol between trials.
Light-Dark Box (LDB) Test
The LDB test is another widely used assay for assessing anxiety-like behavior. It is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to a brightly illuminated area.
Apparatus:
-
A box divided into a small, dark compartment and a large, brightly lit compartment.
-
An opening connects the two compartments.
-
An automated tracking system.
Procedure:
-
Habituation: Acclimate the animals to the testing room.
-
Drug Administration: Administer this compound or vehicle.
-
Testing:
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore both compartments for a 5-10 minute session.
-
-
Data Collection: Record the following parameters:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to the first entry into the dark compartment.
-
-
Data Analysis: An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions between compartments.
-
Cleaning: Clean the apparatus with 70% ethanol between animals.
Conclusion
This compound, as a positive allosteric modulator of the mGlu5 receptor, holds potential for the treatment of anxiety disorders. The experimental protocols and data presented here provide a framework for researchers to investigate the anxiolytic or anxiogenic properties of this compound. It is crucial to conduct thorough dose-response studies and to include appropriate control groups to accurately assess the behavioral effects of this compound. The potential for an inverted U-shaped dose-response curve, as seen with other mGlu5 PAMs, should be considered when designing experiments. Further research is warranted to fully elucidate the therapeutic potential of this compound in the context of anxiety.
References
- 1. Effects of the Positive Allosteric Modulator of Metabotropic Glutamate Receptor 5, VU-29, on Maintenance Association between Environmental Cues and Rewarding Properties of Ethanol in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGlu5-dependent modulation of anxiety during early withdrawal from binge-drinking in adult and adolescent male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabotropic Glutamate Receptor 5 Antagonism with Fenobam: Examination of Analgesic Tolerance and Side Effect Profile in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0360172 Hydrochloride in Absence Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of VU0360172 hydrochloride, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), in preclinical research of absence epilepsy. VU0360172 has demonstrated efficacy in reducing spike-and-wave discharges (SWDs), the characteristic electroencephalographic pattern of absence seizures, in established genetic animal models. This document outlines the mechanism of action, provides detailed protocols for in vivo studies using the WAG/Rij rat model, and presents quantitative data from relevant research.
Introduction
Absence epilepsy is a form of generalized epilepsy predominantly affecting children, characterized by brief, non-convulsive seizures with a sudden loss of awareness. A key pathological feature of absence seizures is the presence of enhanced tonic GABAergic inhibition in thalamocortical neurons.[1][2][3] This enhanced inhibition is, in part, due to a dysfunction of the astrocytic GABA transporter-1 (GAT-1), which is responsible for clearing GABA from the synaptic cleft.[1][4][5]
This compound is a potent and selective positive allosteric modulator of the mGlu5 receptor, with an EC50 of 16 nM and a Ki of 195 nM.[6] It exhibits no significant activity at mGlu1, mGlu2, or mGlu4 receptors.[7] Research has shown that potentiation of mGlu5 receptors by VU0360172 can alleviate absence seizures.[8] The mechanism involves the upregulation of GAT-1 expression and function in the thalamus, leading to a reduction of the excessive tonic GABAergic inhibition that drives absence seizure activity.[2][9]
Mechanism of Action
VU0360172 acts as a positive allosteric modulator at the mGlu5 receptor. By binding to a site distinct from the glutamate binding site, it enhances the receptor's response to endogenous glutamate. This potentiation of mGlu5 signaling in thalamic neurons initiates a downstream cascade that ultimately increases the expression and activity of the GAT-1 transporter. The enhanced GAT-1 function leads to more efficient reuptake of GABA from the extrasynaptic space, thereby reducing the tonic inhibitory currents that are pathologically elevated in absence epilepsy.
Quantitative Data
The efficacy of VU0360172 in reducing spike-and-wave discharges (SWDs) has been quantified in the WAG/Rij rat model of absence epilepsy.
| Dose of VU0360172 (s.c.) | Effect on SWDs in WAG/Rij Rats | Reference |
| 3 mg/kg | Significant decrease in the number and mean duration of SWDs. | [8] |
| 10 mg/kg | Robust, dose-dependent reduction in the incidence and mean duration of SWDs. | [8] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in WAG/Rij Rats
This protocol details the procedure for evaluating the anti-seizure effects of VU0360172 in the WAG/Rij rat model of genetic absence epilepsy.
Materials:
-
This compound (M.Wt: 330.78)[7]
-
Vehicle: 10% Tween 80 in sterile saline
-
WAG/Rij rats (male, 6-8 months old)
-
Stereotaxic apparatus
-
EEG recording system (e.g., PowerLab)
-
Stainless steel screw electrodes
-
Dental cement
-
Sterile syringes and needles (25-27 gauge)[10]
Procedure:
-
Drug Preparation:
-
This compound can be dissolved in DMSO (up to 50 mM) or ethanol (up to 25 mM) to create a stock solution.[7]
-
For subcutaneous injection, prepare the final solution in 10% Tween 80. A prior study successfully used this vehicle.
-
-
Animal Surgery (EEG Electrode Implantation):
-
Anesthetize the WAG/Rij rat following approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes epidurally over the frontal (AP: +2.0 mm, ML: +3.0 mm) and occipital (AP: -6.0 mm, ML: +4.0 mm) cortices. A reference electrode should be placed over the cerebellum.[11]
-
Secure the electrodes with dental cement.
-
Allow a recovery period of at least one week post-surgery.
-
-
Experimental Workflow:
-
Habituate the rats to the recording chamber for several days before the experiment.
-
On the day of the experiment, record a baseline EEG for at least 60 minutes to determine the pre-treatment frequency and duration of SWDs.
-
Administer this compound or vehicle via subcutaneous (s.c.) injection in the loose skin over the dorsal neck and shoulder area.[3][12] The injection volume should not exceed 10 ml for a 200g rat.[10]
-
Record the EEG continuously for at least 2 hours post-injection.
-
-
Data Analysis:
-
Visually or automatically score the EEG recordings for SWDs.
-
SWDs are characterized by a train of high-amplitude (at least double the baseline) spikes and slow waves with a frequency of 7-11 Hz and a duration of at least 1 second.[9][13]
-
Quantify the total number of SWDs, the mean duration of SWDs, and the cumulative duration of SWDs for the baseline and post-injection periods.
-
Compare the SWD parameters between the VU0360172-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Expected Outcomes:
A significant reduction in the number and/or duration of spike-and-wave discharges in the VU0360172-treated group compared to the vehicle control group, demonstrating the anti-absence efficacy of the compound.
Disclaimer
This document is intended for research purposes only. The protocols and information provided are based on published scientific literature. Researchers should adapt these protocols to their specific experimental conditions and adhere to all institutional and national guidelines for animal care and use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 4. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absence epilepsy in male and female WAG/Rij rats: a longitudinal EEG analysis of seizure expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bio-techne.com [bio-techne.com]
- 8. Electroencephalographic characterization of spike-wave discharges in cortex and thalamus in WAG/Rij rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of spike-wave discharges in the EEG signals of WAG/Rij rats | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. queensu.ca [queensu.ca]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for In Vitro Calcium Mobilization Assay with VU0360172
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0360172 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a PAM, VU0360172 enhances the receptor's response to the endogenous agonist, glutamate, rather than activating the receptor directly. This characteristic makes it an invaluable tool for investigating the physiological roles of mGluR5 and for the development of novel therapeutics targeting this receptor.
The mGluR5 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
This increase in intracellular calcium ([Ca2+]i) can be quantitatively measured using fluorescent calcium indicators, providing a robust method for assessing receptor activation. Calcium mobilization assays are therefore a cornerstone for characterizing the activity of mGluR5 and its modulators. These application notes provide a detailed protocol for performing an in vitro calcium mobilization assay to characterize the activity of VU0360172 on the mGluR5 receptor.
Data Presentation
The pharmacological activity of VU0360172 is typically characterized by its ability to potentiate the response of mGluR5 to a sub-maximal concentration of glutamate. The following tables summarize the key pharmacological parameters of VU0360172 and provide a template for presenting data from a calcium mobilization assay.
Table 1: Pharmacological Profile of VU0360172
| Parameter | Species | Value | Reference |
| EC₅₀ (PAM activity) | Human mGluR5 | 16 nM | [1] |
| Ki | Human mGluR5 | 195 nM | [1] |
| Selectivity | - | Selective for mGluR5 over mGluR1, mGluR2, and mGluR4 | [1] |
Table 2: Representative Data from a VU0360172 Calcium Mobilization Assay
| Condition | Glutamate EC₅₀ | Fold-Shift in Glutamate EC₅₀ | Max Response (% of Glutamate) |
| Vehicle (DMSO) | 10 µM | 1.0 | 100% |
| VU0360172 (10 nM) | 1.5 µM | ~6.7 | 100% |
| VU0360172 (100 nM) | 0.3 µM | ~33.3 | 100% |
| VU0360172 (1 µM) | 0.1 µM | 100 | 100% |
Note: The data presented in this table are representative and should be determined experimentally for each specific cell line and assay conditions.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental steps, the following diagrams have been generated.
Experimental Protocols
This section provides a detailed methodology for a calcium mobilization assay to assess the potentiation of the glutamate response by VU0360172 in a cell line stably expressing human mGluR5, such as HEK293 or CHO cells.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing human mGluR5 (HEK293-hmGluR5 or CHO-hmGluR5).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM or a no-wash calcium assay kit.
-
Probenecid: An anion transport inhibitor to prevent the extrusion of the dye from the cells.
-
VU0360172: Prepare a stock solution in DMSO (e.g., 10 mM).
-
L-Glutamate: Prepare a stock solution in water or assay buffer (e.g., 100 mM).
-
Plate: Black-walled, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
-
Fluorescence Plate Reader: An instrument capable of kinetic reading of fluorescence with bottom-read capabilities and automated liquid handling (e.g., FlexStation or FLIPR).
Detailed Protocol
1. Cell Seeding (Day 1):
-
Culture HEK293-hmGluR5 cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to maintain receptor integrity.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 - 80,000 cells per well in 100 µL of culture medium. For a 384-well plate, seed 10,000 - 20,000 cells per well in 25 µL.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Dye Loading (Day 2):
-
Prepare the dye loading solution according to the manufacturer's instructions. For Fluo-4 AM, a typical final concentration is 1-5 µM. The loading buffer should contain probenecid (typically 2.5 mM) to prevent dye leakage.
-
Carefully remove the culture medium from the cell plate.
-
Add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
If using a standard dye like Fluo-4 AM, gently wash the cells 2-3 times with assay buffer to remove extracellular dye. After the final wash, add 100 µL (for 96-well) or 25 µL (for 384-well) of assay buffer to each well. If using a no-wash kit, proceed directly to the next step.
3. Compound and Agonist Addition and Fluorescence Measurement:
This protocol describes a two-addition assay to measure the potentiating effect of VU0360172.
-
Prepare Compound Plates:
-
VU0360172 Plate: Prepare serial dilutions of VU0360172 in assay buffer at a concentration that is 2X the final desired concentration. Include a vehicle control (e.g., 0.1% DMSO in assay buffer).
-
Glutamate Plate: Prepare the L-glutamate solution in assay buffer at a concentration that is 4X the final desired EC₂₀ concentration. The EC₂₀ of glutamate should be predetermined for your specific cell line and assay conditions.
-
-
Set up the Fluorescence Plate Reader:
-
Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Program the instrument for a kinetic read with two additions.
-
-
Assay Procedure:
-
Place the cell plate and the compound/agonist plates into the plate reader.
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
First Addition: Add an equal volume of the 2X VU0360172 dilutions or vehicle to the corresponding wells of the cell plate.
-
Incubate for a predetermined time (e.g., 2-15 minutes) while continuing to record the fluorescence. This step is to assess any intrinsic agonist activity of the PAM.
-
Second Addition: Add a volume of the 4X L-glutamate solution that is half the volume of the VU0360172 solution added previously to all wells. This will result in a final glutamate concentration at its EC₂₀.
-
Continue to record the fluorescence response for 60-120 seconds to capture the peak of the calcium mobilization.
-
Data Analysis
-
The fluorescence signal is typically expressed as Relative Fluorescence Units (RFU). The response to agonist addition is calculated as the difference between the peak fluorescence after agonist addition and the baseline fluorescence before the first addition.
-
To determine the potentiation by VU0360172, compare the response in the presence of the PAM to the response with vehicle control.
-
To calculate the fold-shift in glutamate EC₅₀, perform full glutamate dose-response curves in the absence and presence of a fixed concentration of VU0360172. The fold-shift is calculated as (EC₅₀ of glutamate alone) / (EC₅₀ of glutamate in the presence of VU0360172).
-
Plot the potentiation data as a function of VU0360172 concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ of VU0360172's potentiating activity.
These detailed application notes and protocols provide a comprehensive guide for researchers to effectively utilize the in vitro calcium mobilization assay for the characterization of VU0360172 and other mGluR5 positive allosteric modulators.
References
Application Notes and Protocols for VU0360172 Hydrochloride Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of VU0360172 hydrochloride, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), in mice. This document includes information on various administration routes, dosage, and vehicle preparation, supported by quantitative data from preclinical studies. Additionally, it outlines the key signaling pathways affected by VU0360172.
Introduction
VU0360172 is a potent and selective mGlu5 receptor PAM that enhances the receptor's response to the endogenous ligand, glutamate. It has shown efficacy in rodent models of psychosis and epilepsy. As a "pure" PAM, it does not exhibit intrinsic agonist activity, which may offer a favorable safety profile by reducing the risk of epileptiform activity sometimes associated with mGlu5 ago-PAMs. This compound is also orally active, providing flexibility in experimental design.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of VU0360172. While specific data in mice is limited, relevant data from rat studies are included for context and guidance in study design.
Table 1: In Vivo Efficacy of VU0360172 in Rodents
| Species | Administration Route | Dose Range | Effect | ED₅₀ | Reference |
| Rat | Intraperitoneal (i.p.) | 10 - 56.6 mg/kg | Reversal of amphetamine-induced hyperlocomotion | 15.2 mg/kg | [1](--INVALID-LINK--) |
| Rat | Subcutaneous (s.c.) | 3 or 10 mg/kg | Significant decrease in spontaneous absence seizures | - | [2](--INVALID-LINK--) |
| Mouse | Intraperitoneal (i.p.) | 30 mg/kg | Stimulation of polyphosphoinositide (PI) hydrolysis | - | [3](--INVALID-LINK--) |
Table 2: Pharmacological Properties of VU0360172
| Parameter | Value | Species | Assay | Reference |
| EC₅₀ | 16 nM | - | In vitro mGlu5 receptor activation | [4](--INVALID-LINK--) |
| Kᵢ | 195 nM | - | In vitro mGlu5 receptor binding | [4](--INVALID-LINK--) |
Experimental Protocols
Vehicle Preparation
For in vivo administration, this compound can be prepared in a vehicle suitable for the chosen administration route. A common vehicle for intraperitoneal, oral, and subcutaneous administration is a suspension in a mixture of DMSO and corn oil.
-
Recommended Vehicle: 10% DMSO and 90% Corn Oil.[5](--INVALID-LINK--)
-
Preparation:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
Add the appropriate volume of corn oil to the DMSO stock solution to achieve the final desired concentration and a 10:90 DMSO to corn oil ratio.
-
Vortex or sonicate the solution until a homogenous suspension is formed.
-
Protocol 1: Intraperitoneal (i.p.) Injection in Mice
Intraperitoneal injection is a common route for systemic administration, offering rapid absorption.
Materials:
-
This compound solution in the appropriate vehicle
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct injection volume based on the desired dose (e.g., 30 mg/kg). The injection volume should typically not exceed 10 mL/kg.
-
Gently restrain the mouse, exposing the abdomen. The mouse can be placed on its back with its head tilted slightly down.
-
Wipe the injection site in the lower right quadrant of the abdomen with 70% ethanol. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Insert the needle at a 30-45 degree angle with the bevel facing up.
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the VU0360172 solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Protocol 2: Oral Gavage in Mice
Oral gavage ensures accurate dosing for orally active compounds like VU0360172.
Materials:
-
This compound solution in the appropriate vehicle
-
Sterile syringes
-
Flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the correct volume for the desired dose. The gavage volume should generally not exceed 10 mL/kg.
-
Properly restrain the mouse to immobilize its head and straighten its neck and back.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, from the tip of the nose to the last rib.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
Protocol 3: Subcutaneous (s.c.) Injection in Mice
Subcutaneous injection provides a slower absorption rate compared to i.p. injection.
Materials:
-
This compound solution in the appropriate vehicle
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct injection volume.
-
Gently restrain the mouse and lift the loose skin over the back of the neck and between the shoulder blades to form a "tent."
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution into the subcutaneous space.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of VU0360172 and a general experimental workflow for its in vivo administration.
Caption: Signaling pathway of VU0360172 as an mGlu5 PAM.
References
- 1. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of mGlu5 receptors with the novel enhancer, VU0360172, reduces spontaneous absence seizures in WAG/Rij rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in mGlu5 Receptor Signaling Are Associated with Associative Learning and Memory Extinction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Injection of VU0360172 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0360172 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a hydrochloride salt, its formulation for in vivo administration requires careful consideration of its solubility and the selection of a biocompatible vehicle. These notes provide detailed information on suitable vehicles, preparation protocols, and the underlying signaling pathway of VU0360172, designed to facilitate reproducible in vivo studies.
Physicochemical Properties and Solubility
VU0360172 hydrochloride is a white to beige powder. Its solubility is a critical factor in vehicle selection. The compound is sparingly soluble in aqueous solutions but shows improved solubility in organic solvents and specific formulation excipients.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| Water | ~1.5 mg/mL[1] | ~4.5 mM | Slightly soluble. |
| DMSO | 2 mg/mL (warmed)[2][3] | ~6.0 mM | Clear solution upon warming. |
| DMSO | Up to 16.54 mg/mL[4] | ~50 mM | Higher concentrations achievable. |
| Ethanol | Soluble[1] | - | Specific concentration not defined. |
| Ethanol | 8.27 mg/mL[4] | ~25 mM | Soluble at a defined concentration. |
| 10% Tween® 80 in Saline | Forms a microsuspension | - | Vehicle used in published in vivo studies. |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | >14 mg/mL[1] | >42.3 mM | Solubilizing agent significantly improves aqueous solubility. |
| 10% DMSO / 90% Corn Oil | 2.08 mg/mL[5] | ~6.3 mM | Requires sonication; suitable for lipophilic delivery. |
Recommended In Vivo Vehicles and Protocols
The choice of vehicle depends on the desired administration route, dosage, and study duration. Below are validated and potential vehicle formulations for this compound.
Table 2: In Vivo Vehicle Formulations for this compound
| Formulation | Composition | Administration Route | Notes |
| Validated Suspension | 10% Tween® 80 in sterile 0.9% saline | Intraperitoneal (i.p.), Subcutaneous (s.c.) | Forms a microsuspension. Requires sonication. Most commonly cited vehicle in literature. |
| Alternative Suspension | 0.5% Hydroxypropyl methylcellulose (HPMC) in water | Oral (p.o.) | Suitable for oral gavage studies. |
| Solubilized Formulation 1 | 5-10% DMSO, 40% PEG300, 5% Tween® 80, 45-50% Saline | Intraperitoneal (i.p.) | A common multi-component vehicle (e.g., "TPT" vehicle) for poorly soluble compounds. |
| Solubilized Formulation 2 | 45% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water or saline | Intraperitoneal (i.p.), Intravenous (i.v.) | Forms a true solution, potentially reducing injection site irritation. Suitable for routes requiring sterile filtration. |
Experimental Protocols
Protocol 1: Preparation of 10% Tween® 80 Suspension (for i.p./s.c. injection)
This protocol is based on methodologies reported in peer-reviewed studies for VU0360172 administration.
Materials:
-
This compound powder
-
Tween® 80 (Polysorbate 80)
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sonicator (bath or probe)
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: Determine the total volume of vehicle needed based on the number of animals, dose (e.g., mg/kg), and injection volume (e.g., 10 mL/kg).
-
Prepare 10% Tween® 80 Solution: In a sterile conical tube, add 1 part Tween® 80 to 9 parts sterile saline (e.g., 1 mL Tween® 80 + 9 mL saline for a total of 10 mL).
-
Vortex: Mix vigorously until the Tween® 80 is fully dispersed in the saline, forming a homogenous, slightly viscous solution.
-
Add Compound: Weigh the required amount of this compound and add it to the 10% Tween® 80 solution.
-
Suspend the Compound: Vortex the mixture vigorously for 1-2 minutes.
-
Sonicate: Place the tube in a bath sonicator at 37°C for 30-60 minutes. Alternatively, use a probe sonicator with caution to avoid overheating. The goal is to create a fine, uniform microsuspension. The solution may not become perfectly clear.
-
Final Check: Before each injection, vortex the suspension to ensure uniformity as the compound may settle over time. The formulation should be prepared fresh daily.
Protocol 2: Preparation of Cyclodextrin-Based Solution (for i.p./i.v. injection)
This protocol provides a true solution, which can be advantageous for certain applications.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile Water for Injection or 0.9% Saline
-
Sterile conical tubes
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm) if i.v. administration is planned.
Procedure:
-
Prepare HPβCD Vehicle: Weigh HPβCD and dissolve it in sterile water or saline to achieve a 45% (w/v) concentration (e.g., 4.5 g of HPβCD in a final volume of 10 mL). Warm the solution slightly (to ~37-40°C) and vortex or stir until the HPβCD is fully dissolved.
-
Add Compound: Add the pre-weighed this compound to the HPβCD solution.
-
Dissolve Compound: Vortex vigorously. Gentle warming and sonication can be used to aid dissolution until the solution is clear.
-
Cool and pH Check: Allow the solution to cool to room temperature. Check the pH and adjust if necessary for the specific experimental requirements, though it is often not required.
-
Sterile Filtration (for i.v.): If administering intravenously, pass the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
Signaling Pathway and Mechanism of Action
VU0360172 acts as a positive allosteric modulator (PAM) at the mGluR5 receptor. It does not activate the receptor directly but binds to a topographically distinct site, enhancing the receptor's response to the endogenous ligand, glutamate. The canonical signaling pathway for mGluR5 is depicted below.
Experimental Workflow Visualization
A typical workflow for an in vivo study using this compound is outlined below.
References
- 1. Reduced mGluR5 Activity Modulates Mitochondrial Function [mdpi.com]
- 2. Insights on the Functional Interaction between Group 1 Metabotropic Glutamate Receptors (mGluRI) and ErbB Receptors | MDPI [mdpi.com]
- 3. Activation of mGluR5 Induces Rapid and Long-Lasting Protein Kinase D Phosphorylation in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mesoporous Silica as an Alternative Vehicle to Overcome Solubility Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0360172 Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0360172 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation of the glutamatergic system makes VU0360172 a valuable tool for studying the role of mGluR5 in various physiological and pathological processes, including neurotransmission, synaptic plasticity, and neurological disorders. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including recommended concentration ranges, cytotoxicity assessment, and functional assays.
Mechanism of Action
This compound potentiates the activity of mGluR5, a G-protein coupled receptor (GPCR) that is primarily coupled to Gαq. Upon glutamate binding, mGluR5 activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). VU0360172 enhances this signaling cascade in the presence of glutamate.[4]
Figure 1. Signaling pathway of mGluR5 potentiation by VU0360172.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Potency and Selectivity
| Parameter | Value | Species | Cell Line/System | Reference |
| EC50 | 16 nM | Rat | HEK293 cells | [1][2] |
| Ki | 195 nM | Rat | Not specified | [1][2][3] |
| Selectivity | No significant activity at mGluR1, mGluR2, or mGluR4 | Not specified | Not specified | [3] |
Table 2: Recommended Concentration Ranges for Cell Culture Experiments
| Cell Type | Application | Recommended Concentration Range | Incubation Time | Notes | Reference |
| HEK293 (expressing mGluR5) | Calcium Mobilization Assay | 10 nM - 10 µM | Short-term (minutes) | To be used in conjunction with an EC20 concentration of glutamate. | [5] |
| BV-2 Microglial Cells | Inhibition of TNF-α and Nitric Oxide Production | 20 µM - 50 µM | Not specified | Concentrations ≥50 µM may be cytotoxic. | |
| Primary Neuronal Cultures | Functional Assays | 100 nM - 10 µM | Varies (hours to days) | Optimal concentration should be determined empirically for specific neuronal populations and experimental goals. | |
| General Cell Lines | Cytotoxicity Assessment (initial screen) | 1 µM - 100 µM | 24 - 72 hours | It is crucial to perform a dose-response curve to determine the non-toxic concentration range for your specific cell line. |
Table 3: Solubility
| Solvent | Maximum Concentration | Reference |
| DMSO | 16.54 mg/mL (~50 mM) | [3] |
| Ethanol | 8.27 mg/mL (~25 mM) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.31 mg of this compound (MW: 330.78 g/mol ) in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Determination of Optimal Working Concentration using a Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Figure 2. Workflow for determining cytotoxicity using an MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 1 µM to 100 µM. Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This will allow you to determine the concentration range that is non-toxic to your cells.
Protocol 3: Functional Assessment of mGluR5 Potentiation using a Calcium Mobilization Assay
This protocol is designed for cells endogenously or recombinantly expressing mGluR5.
Materials:
-
Cells expressing mGluR5
-
Complete cell culture medium
-
This compound stock solution
-
Glutamate stock solution
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and allow them to grow to confluency.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127). Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Preparation: Prepare solutions of this compound and glutamate in HBSS at 2X the final desired concentration.
-
Assay: a. Place the plate in the fluorescence microplate reader and set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at regular intervals (e.g., every 1-2 seconds). b. Establish a baseline fluorescence reading for approximately 20-30 seconds. c. Add 100 µL of the 2X this compound solution (or vehicle control) to the wells and continue reading. d. After a few minutes of incubation with VU0360172, add 20 µL of a glutamate solution (at a concentration that elicits a submaximal response, e.g., EC20) and continue recording the fluorescence signal.
-
Data Analysis: Analyze the kinetic fluorescence data. The potentiation by VU0360172 will be observed as an increase in the peak fluorescence response to glutamate compared to the vehicle control.
Conclusion
This compound is a powerful tool for investigating the role of mGluR5 in cellular function. The protocols and data provided in these application notes offer a starting point for researchers. However, it is crucial to empirically determine the optimal experimental conditions, including the working concentration of this compound, for each specific cell type and experimental design to ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. VU 0360172 hydrochloride | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 4. Pharmacological activation of mGlu5 receptors with the positive allosteric modulator VU0360172, modulates thalamic GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Studies Using VU0360172 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0360172 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3] As a PAM, it does not directly activate the mGlu5 receptor but enhances the receptor's response to the endogenous agonist, glutamate.[4] This modulation offers a sophisticated mechanism for fine-tuning glutamatergic neurotransmission, which is implicated in numerous physiological and pathological processes in the central nervous system (CNS).[5][6]
These application notes provide detailed protocols for investigating the electrophysiological effects of this compound, with a focus on its modulatory action on GABAergic transmission through mGlu5 receptor activation.[7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, providing a quick reference for its potency and binding affinity.
| Parameter | Value | Description | Reference |
| EC50 | 16 nM | The concentration of VU0360172 that produces 50% of the maximal response in potentiating mGlu5 receptor activation. | [1][2][3] |
| Ki | 195 nM | The inhibition constant, indicating the binding affinity of VU0360172 to the allosteric site on the mGlu5 receptor. | [1][2][3] |
Signaling Pathway
VU0360172 enhances the signaling cascade initiated by glutamate binding to the mGlu5 receptor. This process primarily involves the activation of phospholipase C (PLC), leading to the hydrolysis of polyphosphoinositide (PI).[1][2][7] The downstream effects are complex and can involve the modulation of various ion channels and signaling pathways, including the ERK-MAPK and PI3K-mTOR pathways.[5]
Caption: Signaling pathway of VU0360172 as a positive allosteric modulator of the mGlu5 receptor.
Experimental Protocols
Objective:
To characterize the effect of this compound on neuronal activity, specifically on tonic GABAA receptor currents in thalamocortical neurons, using whole-cell patch-clamp electrophysiology.
Materials:
-
Compound: this compound (prepare stock solutions in DMSO and dilute to final concentrations in external recording solution).
-
Cell Type: Acutely dissociated or cultured ventrobasal thalamocortical neurons.
-
Internal Solution (in mM): 135 KCl, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES, 4 MgATP, 0.1 Na2GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
External Solution (in mM): 130 NaCl, 5.4 KCl, 10 HEPES, 0.8 MgCl2, 1.8 CaCl2, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Equipment: Patch-clamp amplifier, micromanipulators, perfusion system, microscope with DIC optics, data acquisition and analysis software.
Experimental Workflow:
Caption: Experimental workflow for whole-cell patch-clamp recording of VU0360172 effects.
Procedure:
-
Cell Preparation: Prepare acute brain slices containing the ventrobasal thalamus or culture primary thalamocortical neurons according to standard laboratory protocols.
-
Recording Setup:
-
Place the brain slice or coverslip with cultured neurons in the recording chamber and perfuse with external solution at a constant rate (e.g., 2 ml/min).
-
Identify thalamocortical neurons using DIC optics.
-
Approach a neuron with a patch pipette filled with internal solution.
-
-
Whole-Cell Recording:
-
Establish a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Allow the cell to stabilize for 5-10 minutes.
-
Record the baseline tonic GABAA receptor-mediated current. This can be measured as the change in holding current induced by a GABAA receptor antagonist (e.g., bicuculline).
-
Perfuse the chamber with the external solution containing this compound at the desired concentration. It is recommended to test a range of concentrations to determine a dose-response relationship.
-
After a stable effect is observed (typically 5-10 minutes of perfusion), record the tonic GABA current in the presence of the compound.
-
Perform a washout by perfusing with the drug-free external solution for 10-15 minutes and record the recovery of the tonic current.
-
-
Data Analysis:
-
Measure the amplitude of the tonic GABA current before, during, and after the application of VU0360172.
-
Express the effect of VU0360172 as a percentage change from the baseline current.
-
If multiple concentrations are tested, construct a dose-response curve and calculate the EC50.
-
Expected Results
Based on published findings, application of VU0360172 is expected to reduce the tonic GABAA receptor current in ventrobasal thalamocortical neurons.[7] This effect is consistent with an increase in GABA uptake mediated by the potentiation of mGlu5 receptor signaling, which can lead to enhanced expression and function of the GABA transporter GAT-1.[7]
Troubleshooting
-
No effect observed:
-
Verify the viability and health of the neurons.
-
Confirm the concentration and stability of the this compound solution.
-
Ensure that the mGlu5 receptors are present and functional in the chosen cell type.
-
-
Unstable recordings:
-
Check the quality of the seal and the access resistance.
-
Ensure the stability of the perfusion system and the temperature of the recording solutions.
-
-
High background noise:
-
Properly ground all electronic equipment.
-
Use a Faraday cage to shield the setup from external electrical noise.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. Always adhere to standard laboratory safety practices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-techne.com [bio-techne.com]
- 4. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological activation of mGlu5 receptors with the positive allosteric modulator VU0360172, modulates thalamic GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
VU0360172 hydrochloride solubility in DMSO vs ethanol
This technical support center provides guidance on the solubility of VU0360172 hydrochloride in DMSO and ethanol for researchers, scientists, and drug development professionals. Below you will find quantitative data, troubleshooting guides, and experimental protocols to assist in your laboratory work.
Solubility Data
The solubility of this compound has been determined in both dimethyl sulfoxide (DMSO) and ethanol. The quantitative data is summarized in the table below for easy comparison.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 50 | 16.54 |
| Ethanol | 25 | 8.27 |
This data is based on a molecular weight of 330.78 g/mol .
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may be encountered when dissolving this compound.
Q1: My this compound is not fully dissolving in ethanol at the specified concentration. What should I do?
A1: If you are having difficulty dissolving the compound, consider the following troubleshooting steps:
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Gentle Warming: Warm the solution in a water bath at 45-60°C.[1] This can often increase the solubility of the compound.
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Sonication: Use a sonicator to break up any clumps of solid and facilitate dissolution.[1]
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Rapid Stirring: Vigorous stirring can also help to dissolve the compound more readily.[1]
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Check Purity and Form: Ensure the purity of your compound and that it is the hydrochloride salt form, as variations can affect solubility.
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Solvent Quality: Use high-purity, anhydrous ethanol, as water content can impact solubility.
Q2: I observe precipitation of the compound after preparing a stock solution in DMSO and storing it. How can I prevent this?
A2: Precipitation upon storage can be due to several factors:
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Storage Temperature: For stock solutions, it is recommended to store them aliquoted in tightly sealed vials at -20°C or below.[1]
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Solution Stability: While DMSO is a good solvent, the long-term stability of this compound in solution has not been extensively reported.[1] It is best practice to prepare fresh solutions for your experiments or use them within one month of preparation when stored at -20°C.[1]
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Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can lead to precipitation. Aliquoting your stock solution into smaller, single-use volumes is recommended.
Q3: Can I use a different solvent if I am having issues with DMSO or ethanol?
A3: While DMSO and ethanol are the recommended solvents, if your experimental design requires an alternative, it is crucial to perform your own solubility tests. The choice of solvent should be compatible with your downstream applications. For example, DMSO can be toxic to some cell lines at higher concentrations.
Q4: Why is there a difference in solubility between DMSO and ethanol?
A4: The difference in solubility is due to the different polarities and solvent properties of DMSO and ethanol. DMSO is a strong, polar aprotic solvent, which makes it effective at dissolving a wide range of organic compounds.[2] Ethanol is a polar protic solvent and may have a lower capacity to dissolve certain molecules compared to DMSO.
Experimental Protocols
Protocol for Determining Equilibrium Solubility
This protocol outlines a general method for determining the equilibrium solubility of a compound like this compound, based on the "shake flask" method.[3]
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Preparation of Solvent: Use high-purity DMSO or ethanol.
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Addition of Compound: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. This is to ensure that a saturated solution is achieved.
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Equilibration: Place the vial in a mechanical shaker or agitator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
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Separation of Undissolved Solid: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration through a suitable filter that does not bind the compound.
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Quantification: Accurately dilute a sample of the clear supernatant with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate the original concentration in the saturated solution based on the dilution factor and the measured concentration. This value represents the equilibrium solubility.
Visualized Workflows
Caption: Experimental workflow for determining solubility.
Caption: Troubleshooting flowchart for dissolution issues.
References
VU0360172 hydrochloride stability in solution for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of VU0360172 hydrochloride in solution for experimental use. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. It has an EC50 of 16 nM and a Ki of 195 nM.[1] This compound has shown antipsychotic-like activity in rodent models and has been studied for its potential in treating neurological and psychiatric disorders.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is sparingly soluble in aqueous solutions. For most in vitro experiments, DMSO is the recommended solvent for preparing stock solutions.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO.[2][3] To aid dissolution, ultrasonic treatment may be necessary.[2][3] It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[2] For detailed, step-by-step instructions, please refer to the Experimental Protocols section.
Q4: What are the recommended storage conditions for this compound solutions?
Stock solutions of this compound in DMSO should be aliquoted and stored at low temperatures to prevent degradation from repeated freeze-thaw cycles.[2] For short-term storage, -20°C is suitable for up to one month.[2] For long-term storage, -80°C is recommended for up to six months.[2] Always protect the solutions from light.[2][3]
Q5: Is this compound stable in aqueous solutions for cell-based assays?
While this compound has limited solubility in aqueous buffers, working solutions are typically prepared by diluting a DMSO stock solution into the aqueous experimental medium. The stability of the compound in your specific assay buffer and at your experimental temperature should be empirically determined. It is best practice to prepare fresh working solutions for each experiment from a frozen stock to minimize potential degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Solvent has absorbed water (DMSO is hygroscopic). | Use fresh, anhydrous DMSO. Ensure the stock solution is properly sealed and stored. |
| Exceeded solubility limit. | Do not exceed the maximum recommended concentrations (see solubility table). | |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term use and protect from light. |
| Instability in aqueous working solution. | Prepare fresh working solutions for each experiment. Minimize the time the compound is in aqueous buffer before use. | |
| Inaccurate concentration due to hydration of the solid compound. | Use the batch-specific molecular weight provided on the certificate of analysis for precise concentration calculations. | |
| Low or no compound activity | Incorrect preparation of the stock solution. | Ensure complete dissolution of the compound. Use of sonication can be helpful.[2][3] |
| Degradation of the compound. | Follow recommended storage conditions strictly. |
Data Presentation
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 16.54 | 50 |
| Ethanol | 8.27 | 25 |
Note: The molecular weight of this compound is 330.78 g/mol . Batch-specific molecular weights may vary due to hydration.
Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Additional Notes |
| -20°C | Up to 1 month[2] | Protect from light.[2] |
| -80°C | Up to 6 months[2] | Protect from light.[2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
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Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.3078 mg of the compound (based on a molecular weight of 330.78 g/mol ).
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Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
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Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[2][3] The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. Store the aliquots at -80°C for long-term storage.
Preparation of a Working Solution for In Vitro Experiments
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Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your experimental aqueous buffer to the final desired concentration. It is important to add the DMSO stock to the buffer and mix immediately to avoid precipitation. The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent effects on the cells.
-
Use: Use the freshly prepared working solution immediately in your experiment.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing and storing this compound solutions.
Signaling Pathway of mGlu5 Receptor Modulation
Caption: Simplified mGlu5 receptor signaling pathway modulated by VU0360172.
References
potential off-target effects of VU0360172 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VU0360172 hydrochloride, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1] This guide will help you address potential issues and interpret your experimental results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the mGlu5 receptor.[1] It does not directly activate the receptor but potentiates its response to the endogenous agonist, glutamate. This leads to an enhancement of downstream signaling pathways, such as polyphosphoinositide (PI) hydrolysis.[1]
Q2: How selective is this compound for the mGlu5 receptor?
A2: this compound is reported to be highly selective for the mGlu5 receptor. Studies have shown that it displays no significant activity at other metabotropic glutamate receptors, specifically mGlu1, mGlu2, or mGlu4.
Q3: What are the known on-target downstream effects of mGlu5 receptor potentiation by this compound?
A3: Potentiation of mGlu5 receptors by VU0360172 can lead to a range of downstream cellular effects. One of the primary signaling cascades affected is the stimulation of polyphosphoinositide (PI) hydrolysis.[1] Additionally, in certain experimental contexts, it has been shown to modulate thalamic GABAergic transmission by affecting GABA uptake and GAT-1 protein expression.[2]
Q4: Has a broad off-target screening panel been published for this compound?
A4: While VU0360172 is known for its high selectivity for mGlu5 over other mGlu receptors, publicly available results from a comprehensive off-target screening against a broad panel of receptors, ion channels, and enzymes (such as a CEREP or Eurofins safety panel) are not readily found in the provided search results. Researchers should be aware that "selective" often refers to selectivity within a specific family of receptors and that comprehensive off-target profiling is a crucial step in drug development.
Q5: What is the difference between an on-target and an off-target effect?
A5: An on-target effect is a pharmacological response resulting from the modulation of the intended biological target (in this case, the mGlu5 receptor). Off-target effects, conversely, are responses caused by the interaction of the compound with other, unintended biological molecules. Distinguishing between the two is critical for the correct interpretation of experimental data.
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Activity | EC50 (nM) | Ki (nM) | Notes |
| mGlu5 | Positive Allosteric Modulator | 16 | 195 | Primary target |
| mGlu1 | No significant activity | - | - | High selectivity demonstrated. |
| mGlu2 | No significant activity | - | - | High selectivity demonstrated. |
| mGlu4 | No significant activity | - | - | High selectivity demonstrated. |
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not previously associated with mGlu5 activation. | Potential Off-Target Effect: The compound may be interacting with an unknown, off-target molecule. | 1. Confirm On-Target Engagement: Use a specific mGlu5 antagonist (e.g., MTEP) to see if the unexpected effect is blocked. If it is, the effect is likely downstream of mGlu5. 2. Dose-Response Analysis: Perform a careful dose-response curve. Off-target effects may occur at higher concentrations. 3. Use a Structurally Different mGlu5 PAM: Compare the effects with another selective mGlu5 PAM. If the effect is not reproduced, it is more likely to be an off-target effect of VU0360172. |
| Variability in experimental results between batches of the compound. | Compound Purity and Integrity: The purity of the compound can affect its activity and off-target profile. | 1. Verify Purity: Ensure you are using a high-purity batch of this compound (≥98% as reported by vendors). 2. Proper Storage: Store the compound as recommended (-20°C, sealed from moisture) to prevent degradation.[1] |
| Observed effect is in a cell line or tissue with no known mGlu5 expression. | Potential Off-Target Effect or Undocumented Endogenous Expression: The observed effect is unlikely to be mediated by mGlu5. | 1. Confirm mGlu5 Expression: Use techniques like qPCR or Western blotting to confirm the absence of mGlu5 in your experimental system. 2. Literature Review: Search for literature that may indicate low-level or previously undocumented expression of mGlu5 in your system. |
| Cellular toxicity or unexpected changes in cell health. | On-Target Excitotoxicity or Off-Target Effect: Excessive potentiation of glutamate signaling can lead to excitotoxicity. Alternatively, it could be an off-target effect. | 1. Titrate Concentration: Use the lowest effective concentration of this compound. 2. Control Glutamate Levels: Be mindful of the glutamate concentration in your cell culture medium, as VU0360172 potentiates its effects. 3. Antagonist Co-treatment: Determine if an mGlu5 antagonist can rescue the toxic effects. |
Visualizations
Signaling Pathway
Caption: mGlu5 receptor signaling cascade potentiation by VU0360172.
Experimental Workflow
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: VU0360172 Hydrochloride and Seizure Activity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for seizure activity associated with the use of VU0360172 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to induce seizures?
A1: Contrary to what might be expected from a compound that modulates glutamate signaling, current preclinical evidence suggests that this compound, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), primarily exhibits anti-seizure properties, particularly in models of absence epilepsy. Studies in WAG/Rij rats, a genetic model of absence epilepsy, have shown that VU0360172 significantly reduces the occurrence of spike-and-wave discharges (SWDs), which are the electroencephalographic hallmark of absence seizures.
However, it is crucial to consider the broader context of mGlu5 PAMs. Some mGlu5 PAMs, especially those that also possess intrinsic agonist activity (ago-PAMs), have been reported to induce seizures. Additionally, there is a theoretical concern that very high doses of any mGlu5 PAM could lead to neurotoxicity and convulsive seizures. Therefore, while VU0360172 itself has a profile leaning towards anti-convulsant effects in specific models, careful dose selection and monitoring for adverse neurological signs are warranted in any new experimental paradigm.
Q2: At what doses has this compound been shown to be effective without causing seizures?
A2: In studies demonstrating the anti-seizure effects of VU0360172 in the WAG/Rij rat model of absence epilepsy, effective doses were typically in the range of 3 to 10 mg/kg, administered subcutaneously (s.c.). At these doses, a significant reduction in SWDs was observed without adverse effects on motor behavior. It is important to note that the optimal dose for a particular experiment will depend on the animal model, the route of administration, and the specific research question.
Q3: What should I do if I observe seizure-like behavior in my animals after administering this compound?
A3: If you observe unexpected seizure-like behavior, it is important to first confirm that the behavior is indeed a seizure and not a stress response or other abnormal behavior. This can be achieved through a combination of behavioral scoring and, ideally, electroencephalography (EEG) monitoring. If seizures are confirmed, consider the following troubleshooting steps:
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Dose Reduction: The observed effect may be dose-dependent. Reducing the dose of this compound in subsequent experiments is a primary step.
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Route of Administration: The route of administration can significantly impact the pharmacokinetic and pharmacodynamic profile of a compound. Consider if the chosen route is leading to unexpectedly high brain concentrations.
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Compound Purity and Formulation: Ensure the purity of your this compound and the stability of your formulation. Impurities or degradation products could have unintended pharmacological effects.
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Animal Model: The specific animal model being used may have a predisposition to seizures that is unmasked or exacerbated by mGlu5 modulation.
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Concomitant Medications: If other compounds are being administered, consider the possibility of a drug-drug interaction that could lower the seizure threshold.
Troubleshooting Guides
Guide 1: Investigating Unexpected Pro-convulsant Activity
This guide provides a workflow for researchers who observe unexpected seizure-like activity in their experiments with this compound.
Data Presentation
| Parameter | This compound | Reference Compound (mGlu5 ago-PAM) |
| Typical Dose Range (Anti-absence) | 3 - 10 mg/kg (s.c.) in rats | Not applicable |
| Observed Effect on Seizures | Reduction of absence seizures | Potential for pro-convulsant activity |
| Recommended Monitoring | Behavioral observation, EEG | Behavioral observation, EEG |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Rodents
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Compound Preparation:
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This compound can be dissolved in a vehicle such as 10% Tween 80 in sterile saline.
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Prepare the solution fresh on the day of the experiment.
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Vortex and/or sonicate briefly to ensure complete dissolution.
-
-
Dosing:
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Calculate the required dose based on the animal's body weight.
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For subcutaneous (s.c.) administration, inject the solution into the loose skin over the back of the neck.
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The injection volume should be appropriate for the size of the animal (e.g., 1-5 mL/kg for rats).
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Post-administration Monitoring:
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Observe the animals closely for at least the first 4 hours post-administration and periodically thereafter.
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Record any abnormal behaviors, including signs of seizure activity (see Protocol 2).
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Protocol 2: Preclinical Seizure Liability Assessment
This protocol integrates behavioral and electrophysiological monitoring to assess the potential for a compound to induce seizures.
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Animal Preparation:
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For EEG monitoring, animals should be surgically implanted with cortical electrodes under anesthesia at least one week prior to the experiment to allow for full recovery.
-
-
Experimental Procedure:
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Acclimatize the animals to the testing environment.
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Record baseline EEG and behavioral activity for a defined period (e.g., 1-2 hours) before compound administration.
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Administer this compound or vehicle according to Protocol 1.
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Continuously record EEG and video-monitor the animals for a minimum of 4 hours post-dosing.
-
-
Data Analysis:
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Behavioral Scoring: Use the Racine scale to score the severity of any observed seizure-like behaviors.
Racine Score Behavioral Manifestation 1 Mouth and facial movements 2 Head nodding 3 Forelimb clonus 4 Rearing with forelimb clonus 5 Rearing and falling (loss of posture) -
EEG Analysis: Analyze the EEG recordings for epileptiform activity, such as spike-and-wave discharges, polyspike discharges, and electrographic seizures. Quantify the frequency, duration, and amplitude of these events.
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Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mGlu5 receptor, the target of this compound. As a positive allosteric modulator, VU0360172 enhances the receptor's response to the endogenous ligand, glutamate.
optimizing VU0360172 hydrochloride concentration for efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of VU0360172 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3] As a PAM, it does not directly activate the mGlu5 receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate.[4] This modulation leads to the potentiation of intracellular signaling cascades, such as polyphosphoinositide (PI) hydrolysis.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMSO and ethanol.[3] For in vitro experiments, creating a concentrated stock solution in DMSO is a common practice. For in vivo studies, further dilution in vehicles like corn oil may be necessary, though careful consideration of the final DMSO concentration is important to avoid solvent-induced effects.[1]
Q3: What is a typical effective concentration range for in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, it has a reported EC50 of 16 nM.[1][2][3][5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay, typically starting from low nanomolar to micromolar ranges.
Q4: Are there any known off-target effects?
A4: this compound is reported to be selective for mGlu5 and shows no significant activity at mGlu1, mGlu2, or mGlu4 receptors.[3] However, as with any pharmacological agent, high concentrations may lead to non-specific effects. It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.
Q5: How should I store this compound stock solutions?
A5: For long-term storage, it is recommended to store stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month), protected from light.[1] Avoid repeated freeze-thaw cycles to maintain the stability and efficacy of the compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect or low potency | - Suboptimal Concentration: The concentration of VU0360172 may be too low for the specific cell type or assay. - Compound Degradation: Improper storage or handling may have led to the degradation of the compound. - Low Endogenous Agonist Levels: As a PAM, VU0360172 requires the presence of an agonist (e.g., glutamate) to exert its effect. | - Perform a dose-response experiment to determine the optimal concentration for your system. - Prepare fresh stock solutions from powder and store them appropriately. - Ensure sufficient levels of the endogenous agonist in your experimental setup or co-apply a sub-maximal concentration of an mGlu5 agonist. |
| High background signal or non-specific effects | - High Concentration: The concentration of VU0360172 may be too high, leading to off-target effects. - Solvent Effects: The concentration of the solvent (e.g., DMSO) in the final assay volume may be causing cellular stress or other non-specific responses. | - Lower the concentration of VU0360172. - Ensure the final solvent concentration is consistent across all experimental conditions and is at a non-toxic level (typically <0.1% for DMSO). - Include a vehicle-only control to assess the impact of the solvent. |
| Inconsistent results between experiments | - Variability in Cell Culture: Differences in cell passage number, density, or health can affect receptor expression and signaling. - Inconsistent Compound Dilution: Errors in preparing serial dilutions can lead to variability in the final concentration. - Receptor Desensitization: Prolonged exposure to the PAM, especially in the presence of an agonist, can lead to receptor desensitization.[6] | - Standardize cell culture conditions and use cells within a consistent passage number range. - Prepare fresh dilutions for each experiment and use calibrated pipettes. - Optimize the incubation time with VU0360172 and consider pre-incubation protocols carefully. |
| Precipitation of the compound in aqueous media | - Poor Solubility: The compound may have limited solubility in aqueous buffers, especially at higher concentrations. | - Ensure the stock solution in DMSO is fully dissolved before further dilution. Sonication may be helpful.[5] - When diluting into aqueous media, add the compound dropwise while vortexing to facilitate mixing. - Consider using a surfactant or a different vehicle for in vivo studies, following established protocols.[1] |
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in various assays.
| Parameter | Value | Receptor | Assay Type | Reference |
| EC50 | 16 nM | mGlu5 | Positive Allosteric Modulation | [1][2][3][5] |
| Ki | 195 nM | mGlu5 | Not Specified | [1][2][3][5] |
Detailed Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is designed to measure the potentiation of agonist-induced intracellular calcium mobilization by this compound in cells expressing mGlu5 receptors.
Materials:
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HEK293 cells stably expressing mGlu5 receptor
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Cell culture medium (e.g., DMEM with 10% FBS)
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Assay buffer (e.g., HBSS with 20 mM HEPES)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Pluronic F-127
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This compound
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mGlu5 agonist (e.g., (S)-3,5-DHPG)
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DMSO (for stock solutions)
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96-well black, clear-bottom plates
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Fluorescence plate reader with automated injection capabilities
Procedure:
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Cell Plating: Seed the mGlu5-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
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Dye Loading:
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Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).
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Remove the culture medium from the cells and add the dye loading solution.
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Incubate for 1 hour at 37°C in the dark.
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Compound Preparation:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions in assay buffer to achieve the desired final concentrations.
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Prepare the agonist solution at a concentration that will yield an EC20 response.
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Assay Measurement:
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Wash the cells with assay buffer to remove excess dye.
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Add the various dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15 minutes).
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Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
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Using the automated injector, add the EC20 concentration of the mGlu5 agonist.
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Continue to record the fluorescence to measure the calcium response.
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Data Analysis:
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Calculate the change in fluorescence for each well.
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Normalize the data to the response of a vehicle control.
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Plot the dose-response curve for this compound and determine the EC50 value.
-
Visualizations
Caption: Signaling pathway of mGlu5 receptor activation potentiated by VU0360172.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-techne.com [bio-techne.com]
- 4. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VU0360172 | GluR | TargetMol [targetmol.com]
- 6. Metabotropic glutamate receptor 5 (mGlu5 )-positive allosteric modulators differentially induce or potentiate desensitization of mGlu5 signaling in recombinant cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
VU0360172 hydrochloride allosteric agonist activity issues
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of VU0360172 hydrochloride in experimental settings. Our aim is to help researchers and scientists overcome common challenges and obtain reliable results.
Important Note on Receptor Specificity: While the topic query mentioned M1 allosteric agonism, it is important for researchers to know that VU0360172 is a well-characterized potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) .[1][2][3] The following information is therefore focused on its activity at the mGlu5 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the mGlu5 receptor.[1][3] As a PAM, it does not typically activate the receptor on its own but enhances the receptor's response to an orthosteric agonist, such as glutamate. It binds to a site on the receptor that is distinct from the glutamate binding site.
Q2: I am observing agonist-like activity with VU0360172 alone, without adding an orthosteric agonist. Is this expected?
This phenomenon is known as "allosteric agonist" or "ago-PAM" activity. For some mGlu5 PAMs like VU0360172, this intrinsic agonist activity can be observed and is often dependent on the level of receptor expression in the experimental system.[4][5] In cell lines with high levels of mGlu5 receptor expression, VU0360172 may exhibit concentration-dependent activation of the receptor even in the absence of glutamate.[4] However, in native systems with lower receptor expression, this agonist activity may not be apparent.[5]
Q3: What are the recommended solvent and storage conditions for this compound?
For VU0360172 (the free base), a common solvent is DMSO, with a solubility of up to 83 mg/mL (282.01 mM).[2] For this compound, solubility in aqueous solutions may be limited and require sonication for complete dissolution.[1] Stock solutions are typically prepared in DMSO.
Recommended storage for stock solutions is -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]
Q4: I am seeing inconsistent results in my cell-based assays. What could be the cause?
Inconsistent results can arise from several factors:
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Compound Stability: Ensure that your stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles.
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Cell Line Integrity: Regularly check your cell line for stable expression of the mGlu5 receptor. Receptor expression levels can influence the observed activity of VU0360172.[4]
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Assay Conditions: Factors such as cell density, incubation times, and the concentration of the orthosteric agonist can all impact the outcome of the experiment.
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Solubility: Poor solubility can lead to inaccurate concentrations. Ensure the compound is fully dissolved in your assay buffer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No potentiating effect observed | 1. Low receptor expression.2. Incorrect concentration of orthosteric agonist (e.g., glutamate).3. Compound degradation. | 1. Verify mGlu5 receptor expression in your cell line (e.g., via Western blot or qPCR).2. Use an EC20 concentration of the orthosteric agonist to maximize the window for observing potentiation.3. Prepare fresh stock solutions of this compound. |
| High background signal or apparent agonist activity | 1. High receptor expression leading to ago-PAM activity.[4]2. Contamination of reagents. | 1. Consider using a cell line with lower, more physiologically relevant mGlu5 expression levels.2. Test for agonist activity in the absence of any orthosteric agonist to quantify the ago-PAM effect.3. Use fresh, sterile reagents. |
| Poor reproducibility between experiments | 1. Variability in cell passage number.2. Inconsistent incubation times.3. Compound precipitation in assay media. | 1. Use cells within a defined passage number range for all experiments.2. Strictly adhere to standardized incubation times.3. Visually inspect for any precipitation and consider the use of a vehicle control with the same final solvent concentration. |
| Unexpected off-target effects | 1. High concentrations of VU0360172 may lead to non-specific interactions. | 1. Perform a full concentration-response curve to determine the optimal concentration range.2. Test the effect of VU0360172 on a parental cell line that does not express the mGlu5 receptor. |
Quantitative Data Summary
| Parameter | Value | Receptor/System |
| EC50 (PAM activity) | 13 ± 2 nM | mGlu5 (in the presence of an EC20 concentration of glutamate)[4] |
| EC50 (Agonist activity) | 220 ± 25 nM | mGlu5 (in a high-expression cell line)[4] |
| Ki | 195 nM | mGlu5[1][3] |
Experimental Protocols
General Protocol for Assessing PAM and Ago-PAM Activity in a Calcium Mobilization Assay
-
Cell Culture: Plate HEK293 cells stably expressing the mGlu5 receptor in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition:
-
For Ago-PAM Activity: Add varying concentrations of this compound to the wells.
-
For PAM Activity: Add varying concentrations of this compound to the wells, followed by the addition of an EC20 concentration of glutamate.
-
-
Signal Detection: Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) at an appropriate excitation and emission wavelength.
-
Data Analysis: Normalize the data to a baseline reading before compound addition and a maximum response elicited by a saturating concentration of a full agonist. Fit the concentration-response data to a four-parameter logistic equation to determine EC50 values.
Visualizations
Signaling Pathways and Workflows
Caption: Canonical M1 muscarinic receptor signaling pathway via Gq/11 coupling.[6][7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU0360172 | GluR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional impact of allosteric agonist activity of selective positive allosteric modulators of metabotropic glutamate receptor subtype 5 in regulating central nervous system function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. portlandpress.com [portlandpress.com]
- 8. What are M1 receptor agonists and how do they work? [synapse.patsnap.com]
interpreting unexpected results with VU0360172 hydrochloride
Welcome to the technical support center for VU0360172 hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this potent and selective mGlu5 receptor positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3] As a PAM, it does not directly activate the mGlu5 receptor but enhances its response to the endogenous agonist, glutamate.[4] It binds to a site on the receptor distinct from the glutamate binding site, known as an allosteric site.[5] This potentiation leads to an increase in downstream signaling cascades, such as polyphosphoinositide (PI) hydrolysis.[1][3]
Q2: What are the key in vitro parameters for this compound?
A2: this compound has an EC50 value of 16 nM and a Ki of 195 nM for the mGlu5 receptor.[1][2][3]
Q3: How should I prepare and store this compound?
A3: For stock solutions, this compound can be dissolved in DMSO.[3] For in vivo studies, a common method involves preparing a stock solution in DMSO and then further diluting it in a vehicle such as corn oil.[2] It is recommended to use ultrasonic agitation to ensure the compound is fully dissolved.[2] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[2]
Troubleshooting Guide
Issue 1: Inconsistent or No Effect Observed in In Vitro Assays
Q: I am not observing the expected potentiation of glutamate response with this compound in my cell-based assays. What could be the reason?
A: Several factors could contribute to this issue. Please consider the following troubleshooting steps:
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Solubility and Stability: Ensure that this compound is fully dissolved in your assay buffer. The compound has limited aqueous solubility, and precipitation can lead to a lower effective concentration. Visually inspect your solutions for any precipitates. It is also crucial to use freshly prepared solutions, as the stability of the compound in aqueous media over long periods may be limited.
-
Cell Line and Receptor Expression: The level of mGlu5 receptor expression in your cell line can significantly impact the observed activity of VU0360172.[5] In cell lines with very high receptor expression, some mGlu5 PAMs can exhibit allosteric agonist activity, meaning they can activate the receptor even in the absence of glutamate.[5] Conversely, in cells with very low expression, the potentiation effect might be difficult to detect. Consider verifying the mGlu5 expression level in your cell line.
-
Agonist Concentration: As a PAM, the effect of VU0360172 is dependent on the presence of an orthosteric agonist like glutamate. Ensure you are using an appropriate concentration of glutamate (typically around the EC20) to observe optimal potentiation.
-
Assay System: The observed pharmacology of allosteric modulators can be "probe-dependent," meaning the results can vary depending on the specific agonist and the signaling pathway being measured (e.g., calcium mobilization vs. IP1 accumulation).[6]
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Q: My in vitro experiments showed significant potentiation, but I am not seeing the expected efficacy in my animal models. What could be the problem?
A: Translating in vitro findings to in vivo efficacy can be challenging.[7][8][9][10] Here are some potential reasons for the discrepancy:
-
Pharmacokinetics and CNS Penetration: While VU0360172 has demonstrated in vivo activity in rodent models, its pharmacokinetic properties, including brain-to-plasma ratio, can influence its efficacy.[7] Insufficient central nervous system (CNS) exposure can lead to a lack of effect. Consider conducting pharmacokinetic studies to determine the compound's concentration in the plasma and brain.
-
Metabolism: The biotransformation of VU0360172 in vivo could lead to the formation of metabolites with different activity profiles. This is a known consideration for some mGlu5 PAMs.
-
Off-Target Effects: While VU0360172 is reported to be selective for mGlu5, high concentrations used in vivo could potentially lead to off-target effects that might confound the expected results.[11] A thorough literature search for known off-target activities is recommended.
-
Animal Model and Pathophysiology: The chosen animal model and the underlying pathophysiology of the disease being studied can influence the outcome. The complexity of the in vivo environment, including the interplay of different neurotransmitter systems, may lead to results that are not predicted by simpler in vitro systems.
Issue 3: Unexpected Pharmacological Profile - Allosteric Agonism
Q: I am observing mGlu5 receptor activation with this compound even in the absence of an orthosteric agonist. Is this expected?
A: While VU0360172 is primarily characterized as a "pure" PAM, some studies have shown that under certain conditions, such as high receptor expression levels in recombinant cell lines, it can exhibit allosteric agonist activity (also referred to as "ago-PAM" activity).[5] This means it can directly activate the receptor to some extent. This behavior is often cell-type dependent and may not be observed in native systems.[12] If you are observing agonist activity, it is important to characterize the magnitude of this effect and consider its potential contribution to your overall results.
Issue 4: Unexpected Effects on Other Neurotransmitter Systems
Q: I am studying the glutamatergic system, but I've noticed changes in GABAergic transmission after applying this compound. Why is this happening?
A: This is a documented and interesting finding. Studies have shown that VU0360172 can modulate GABAergic transmission.[13][14] Specifically, it has been reported to increase GABA uptake in thalamic synaptosomes and enhance thalamic GAT-1 protein expression.[13][14] This leads to a reduction in the tonic GABA-A receptor current in thalamocortical neurons.[13] This effect appears to be dependent on the activation of Phospholipase C (PLC).[13] This highlights the complex interplay between different neurotransmitter systems in the brain and is a crucial consideration when interpreting the in vivo effects of VU0360172.
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆ClFN₂O | N/A |
| Molecular Weight | 330.79 g/mol | N/A |
| EC₅₀ (mGlu5) | 16 nM | [1][2][3] |
| Kᵢ (mGlu5) | 195 nM | [1][2][3] |
| Solubility (DMSO) | 83 mg/mL (282.01 mM) | [3] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol provides a general framework for assessing the PAM activity of this compound in a cell line expressing the mGlu5 receptor.
-
Cell Culture: Plate HEK293 or CHO cells stably expressing the human or rat mGlu5 receptor in 96-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Preparation: Prepare a concentration-response curve of this compound in assay buffer. Also, prepare a solution of an orthosteric agonist (e.g., glutamate) at a concentration that elicits approximately 20% of its maximal response (EC₂₀).
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the various concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add the EC₂₀ concentration of glutamate to the wells and measure the change in fluorescence intensity over time.
-
-
Data Analysis: The potentiation by VU0360172 is typically calculated as the fold-shift of the agonist's EC₅₀ or the increase in the maximal response of the agonist.
Protocol 2: In Vivo Solution Preparation for Rodent Studies
This protocol describes the preparation of a this compound solution for oral or intraperitoneal administration in rodents.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20.8 mg/mL).[2]
-
Vehicle: The vehicle can be a mixture of DMSO and a carrier oil like corn oil. A common final concentration of DMSO in the dosing solution is 10%.[2]
-
Dosing Solution Preparation (for a 10% DMSO/90% Corn Oil vehicle):
-
Administration: Administer the freshly prepared solution to the animals at the desired dose based on their body weight.
Visualizations
Caption: Canonical mGlu5 signaling pathway activated by glutamate and potentiated by VU0360172.
Caption: Troubleshooting workflow for unexpected in vitro results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VU0360172 | GluR | TargetMol [targetmol.com]
- 4. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences between in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VU0360172 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Metabotropic glutamate receptor 5 (mGlu5 )-positive allosteric modulators differentially induce or potentiate desensitization of mGlu5 signaling in recombinant cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological activation of mGlu5 receptors with the positive allosteric modulator VU0360172, modulates thalamic GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological activation of mGlu5 receptors with the positive allosteric modulator VU0360172, modulates thalamic GABAergic transmission. | Sigma-Aldrich [merckmillipore.com]
Technical Support Center: Troubleshooting Poor Bioavailability of VU0360172 Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpectedly low oral bioavailability with the mGluR5 positive allosteric modulator, VU0360172 hydrochloride. While published literature suggests that VU0360172 is orally bioavailable with a favorable pharmacokinetic profile, this guide provides a structured approach to troubleshoot and identify potential sources of discrepancy in your experimental outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: Published studies describe VU0360172 as orally bioavailable, yet my in vivo experiments show low and variable plasma concentrations. What are the likely reasons for this discrepancy?
A1: This is a common challenge when translating published findings to a different laboratory setting. Several factors could be contributing to the observed differences:
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Formulation and Vehicle: The method used to prepare your dosing solution is critical. This compound has limited aqueous solubility. An inappropriate vehicle can lead to poor dissolution in the gastrointestinal (GI) tract, resulting in low absorption. Published studies have successfully used a 20% hydroxypropyl β-cyclodextrin (BCD) solution for oral administration in rats.[1]
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Animal Model and Strain: The species and strain of your animal model can significantly influence drug metabolism and absorption. Different strains of rats or mice can have variations in metabolic enzymes (e.g., cytochrome P450s) and gastrointestinal physiology.
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Experimental Conditions: Factors such as the fasting state of the animals, the dosing procedure (e.g., gavage technique), and animal stress levels can all impact oral drug absorption.
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Compound Stability: Ensure the compound is stable in your chosen vehicle and under the acidic conditions of the stomach. Degradation prior to absorption will lead to lower than expected plasma concentrations.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the compound's properties is the first step in troubleshooting. Here are some key characteristics:
| Property | Value | Source |
| Chemical Name | N-Cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]-3-pyridinecarboxamide hydrochloride | |
| Molecular Weight | 330.78 g/mol | |
| Formula | C18H15FN2O.HCl | |
| CAS Number | 1309976-62-2 | |
| Solubility | DMSO: 16.54 mg/mL (50 mM), Ethanol: 8.27 mg/mL (25 mM) | |
| Purity | ≥98% (HPLC) |
Q3: How does the hydrochloride salt form of VU0360172 potentially impact its bioavailability?
A3: Salt formation is a common strategy to improve the solubility and dissolution rate of weakly basic compounds. However, the hydrochloride salt can sometimes present challenges. In the acidic environment of the stomach, the common ion effect (an excess of chloride ions) can potentially suppress the dissolution of the hydrochloride salt. Furthermore, conversion of the salt form back to the less soluble free base can occur as the compound transitions to the more neutral pH of the small intestine.
Q4: What is the mechanism of action of VU0360172?
A4: VU0360172 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[2] It does not activate the receptor directly but potentiates the receptor's response to the endogenous agonist, glutamate. This modulation is achieved by binding to an allosteric site on the receptor, distinct from the glutamate binding site. The downstream signaling pathway involves the stimulation of polyphosphoinositide (PI) hydrolysis.[2]
Troubleshooting Guides
If you are experiencing poor oral bioavailability with this compound, this guide provides a systematic approach to identify the root cause.
Issue 1: Low and Variable Plasma Concentrations After Oral Dosing
This is the most common indicator of a bioavailability issue. The following workflow can help you diagnose the problem.
Caption: Troubleshooting workflow for low oral bioavailability.
Issue 2: High In Vitro Potency Not Translating to In Vivo Efficacy
A disconnect between in vitro and in vivo results often points to pharmacokinetic issues.
Caption: Relationship between in vitro potency and in vivo efficacy.
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
Objective: To determine the equilibrium solubility of this compound in various vehicles.
Methodology:
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Prepare a selection of pharmaceutically relevant vehicles (e.g., water, phosphate-buffered saline pH 7.4, 20% hydroxypropyl-β-cyclodextrin in water, PEG400/water mixtures).
-
Add an excess amount of this compound to a known volume of each vehicle in separate vials.
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Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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Centrifuge the samples to pellet the undissolved solid.
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Carefully collect the supernatant and dilute it with a suitable solvent.
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Quantify the concentration of VU0360172 in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells
Objective: To assess the intestinal permeability of this compound.
Methodology:
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Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
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Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution).
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To assess apical to basolateral (A-B) permeability, add the dosing solution to the apical chamber.
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To assess basolateral to apical (B-A) permeability and identify potential efflux, add the dosing solution to the basolateral chamber.
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Incubate at 37°C with gentle shaking.
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At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.
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Analyze the concentration of VU0360172 in the collected samples by LC-MS/MS.
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Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Methodology:
-
Acclimatize male Sprague-Dawley rats for at least 3 days.
-
Fast the animals overnight (with free access to water) before dosing.
-
Prepare the dosing formulation, for example, 10 mg/kg of this compound in a 20% hydroxypropyl-β-cyclodextrin solution.[1]
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Administer the formulation accurately via oral gavage.
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Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
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Process the blood samples to obtain plasma and store at -80°C until analysis.
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For determination of absolute bioavailability, a separate group of animals should receive an intravenous (IV) dose.
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Quantify the plasma concentrations of VU0360172 using a validated LC-MS/MS method.
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Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (F%).
Signaling Pathway and Experimental Workflow Diagrams
VU0360172 Signaling Pathway
Caption: Simplified signaling pathway of VU0360172 as an mGluR5 PAM.
Experimental Workflow for In Vivo Bioavailability Study
Caption: General workflow for an in vivo bioavailability study.
References
Technical Support Center: The Influence of mGlu5 Expression on VU0360172 Efficacy
Welcome to the technical support center for researchers utilizing the mGlu5 positive allosteric modulator (PAM), VU0360172. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on how varying metabotropic glutamate receptor 5 (mGlu5) expression levels can impact the observed effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for VU0360172?
A1: VU0360172 is a positive allosteric modulator (PAM) of the mGlu5 receptor.[1] It does not activate the receptor on its own but binds to a site distinct from the glutamate binding site.[2] This binding enhances the receptor's response to the endogenous agonist, glutamate, leading to an amplification of mGlu5-mediated signaling pathways, such as the Gq/11-protein-coupled pathway that stimulates phospholipase C (PLC) and leads to subsequent intracellular calcium mobilization.[3]
Q2: How does the expression level of mGlu5 receptors affect the potency and efficacy of VU0360172?
A2: The density of mGlu5 receptors on the cell surface can significantly influence the magnitude of the response to a PAM like VU0360172. Generally, in systems with higher mGlu5 expression, a more robust potentiation of the glutamate-induced signal may be observed. Conversely, in cells with low mGlu5 expression, the potentiating effect of VU0360172 may be diminished or more difficult to detect. This is a critical consideration when comparing results between different cell lines or tissues.
Q3: Can treatment with VU0360172 itself alter mGlu5 receptor expression levels?
A3: Yes, studies have shown that chronic administration of VU0360172 can lead to changes in mGlu5 receptor expression, and these changes can be context-dependent. For instance, in the WAG/Rij rat model of absence epilepsy, chronic treatment with VU0360172 has been observed to increase the expression of mGlu5 receptors in the thalamus and cortex. Conversely, in non-epileptic Wistar rats, the same treatment regimen resulted in a decrease in mGlu5 receptor expression in the cortex. This highlights the importance of considering the potential for receptor regulation in long-term studies.
Q4: I am observing high variability in my in vitro functional assays with VU0360172. What are the potential causes?
A4: High variability in in vitro assays with allosteric modulators can stem from several factors:
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Cell Health and Passage Number: Inconsistent cell health, density, or using cells at a high passage number can lead to variable mGlu5 receptor expression levels.
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Compound Solubility: VU0360172 has limited solubility in aqueous solutions. Precipitation of the compound can lead to inconsistent effective concentrations.
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Assay Conditions: The concentration of the orthosteric agonist (e.g., glutamate) used is critical. The effects of a PAM are highly dependent on the level of agonist stimulation. Inconsistent agonist concentration will lead to variable potentiation.
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Incubation Times: Allosteric modulators can have slower binding kinetics than orthosteric ligands. Ensure that incubation times are sufficient to allow the compound to reach equilibrium with the receptor.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of VU0360172 in a functional assay (e.g., calcium mobilization). | Low mGlu5 Receptor Expression: The cell line or primary culture may not express sufficient levels of functional mGlu5 receptors. | 1. Verify Receptor Expression: Confirm mGlu5 protein expression using Western blotting or qPCR. 2. Use a Positive Control: Test a known mGlu5 agonist (e.g., DHPG) to confirm that the signaling pathway is intact. 3. Consider a Different Cell Line: If possible, use a cell line known to have robust mGlu5 expression or a recombinant line overexpressing the receptor. |
| Suboptimal Agonist Concentration: The concentration of glutamate (or other agonist) used may be too high (saturating the receptor) or too low to see a potentiating effect. | 1. Perform an Agonist Dose-Response Curve: Determine the EC20-EC50 of glutamate in your specific assay. 2. Test VU0360172 at the Agonist EC20: A submaximal agonist concentration is typically optimal for observing potentiation by a PAM. | |
| Compound Degradation: Improper storage or repeated freeze-thaw cycles of VU0360172 stock solutions can lead to loss of activity. | 1. Prepare Fresh Aliquots: Aliquot stock solutions to minimize freeze-thaw cycles. 2. Store Properly: Store stock solutions at -20°C or -80°C as recommended by the supplier. | |
| Inconsistent EC50 values for VU0360172 across different experiments. | Variability in Cell Culture: Changes in cell passage number, seeding density, or serum starvation times can alter mGlu5 receptor expression and signaling efficiency. | 1. Standardize Cell Culture Protocols: Use cells within a defined passage number range. 2. Maintain Consistent Seeding Density: Ensure uniform cell numbers across all wells and experiments. 3. Optimize and Standardize Serum Starvation: If used, keep the duration of serum starvation consistent. |
| Probe Dependence: The observed potency of an allosteric modulator can be influenced by the specific orthosteric agonist used. | 1. Be Consistent with the Agonist: Use the same orthosteric agonist at a consistent concentration for all comparative experiments. | |
| Unexpected agonist activity from VU0360172 alone (without added glutamate). | "Ago-PAM" Activity: Some PAMs can exhibit agonist-like activity, particularly in systems with high receptor expression or constitutive activity. | 1. Generate a Full Dose-Response Curve: Test VU0360172 across a wide range of concentrations in the absence of an orthosteric agonist. 2. Test in a Low-Expression System: Compare the agonist activity in high- and low-mGlu5 expressing cells to see if it is dependent on receptor density. |
| In vivo effects of VU0360172 differ between animal models or strains. | Differential mGlu5 Expression: Baseline mGlu5 receptor expression can vary between different species, strains, or disease models. | 1. Measure Baseline Receptor Levels: Quantify mGlu5 expression in the brain regions of interest for each animal model using Western blotting or immunohistochemistry. 2. Consider Pharmacokinetics: Differences in drug metabolism and brain penetration can also contribute to varied in vivo effects. |
Quantitative Data Summary
The following table summarizes findings on the effect of chronic VU0360172 administration on mGlu5 receptor protein expression in different rat strains.
| Animal Model | Brain Region | Duration of Treatment | Effect on mGlu5 Expression |
| WAG/Rij Rats (Absence Epilepsy Model) | Thalamus | 1-8 days | Increased |
| Cortex | 8 days | Increased | |
| Wistar Rats (Non-epileptic Control) | Thalamus | 1-8 days | Decreased (late) |
| Cortex | 1-8 days | Decreased (early and persistent) |
Data synthesized from studies on chronic administration of VU0360172.
Key Experimental Protocols
Quantification of mGlu5 Receptor Expression by Western Blotting
This protocol provides a general framework for quantifying mGlu5 protein levels in cell lysates or brain tissue homogenates.
a. Sample Preparation:
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Homogenize brain tissue or lyse cultured cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
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Sonicate the samples briefly to shear DNA and ensure complete lysis.
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Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
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Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Electrotransfer:
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Denature 20-40 µg of total protein per sample by boiling in Laemmli sample buffer.
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Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Verify transfer efficiency by staining the membrane with Ponceau S.
c. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a validated primary antibody against mGlu5 overnight at 4°C with gentle agitation.
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Wash the membrane 3 times for 10 minutes each with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again 3 times for 10 minutes each with TBST.
d. Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
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Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the mGlu5 signal to a loading control (e.g., GAPDH or β-actin) from the same lane.
Intracellular Calcium Mobilization Assay
This protocol is designed to measure the potentiation of glutamate-induced calcium flux by VU0360172 in a 96-well format.
a. Cell Plating:
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Seed HEK293 cells stably expressing mGlu5 (or another appropriate cell line) into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
b. Dye Loading:
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Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in assay buffer, often containing probenecid to prevent dye extrusion.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
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Wash the cells gently with assay buffer to remove excess dye. Finally, add fresh assay buffer to each well.
c. Assay Procedure:
-
Prepare a dilution plate containing 2X concentrations of VU0360172 and a vehicle control.
-
Prepare an agonist plate containing a 4X concentration of glutamate (e.g., at the predetermined EC20).
-
Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with injectors.
-
Establish a stable baseline fluorescence reading.
-
First Addition: Inject the VU0360172/vehicle solutions from the dilution plate into the cell plate. Record the fluorescence for 2-5 minutes.
-
Second Addition: Inject the glutamate solution from the agonist plate. Continue recording the fluorescence to capture the peak response.
d. Data Analysis:
-
Calculate the peak fluorescence response after the glutamate addition for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the response as a function of the VU0360172 concentration and fit the data to a four-parameter logistic equation to determine the EC50 of VU0360172's potentiating effect.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activation of mGlu5 receptors with the positive allosteric modulator VU0360172, modulates thalamic GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term stability of VU0360172 hydrochloride stock solutions
This technical support center provides guidance on the long-term stability, handling, and use of VU0360172 hydrochloride stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For the solid compound, it is recommended to store at -20°C, sealed away from moisture.[1] Stock solutions have different storage recommendations based on temperature. At -80°C, the stock solution is stable for up to 6 months, while at -20°C, it is stable for up to 1 month.[2] It is crucial to protect the stock solution from light.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. Ethanol can also be used. For in vivo experiments, a common vehicle is a combination of DMSO and corn oil.[2]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: If precipitation is observed, gentle warming and/or sonication can be used to help redissolve the compound. To prevent precipitation, ensure you are not exceeding the maximum solubility of the compound in your chosen solvent and consider preparing fresh dilutions for your experiments.
Q4: I am not observing the expected potentiation of the mGlu5 receptor in my assay. What could be the reason?
A4: There are several potential reasons for a lack of activity. First, verify the age and storage conditions of your stock solution. Improper storage can lead to degradation. Second, ensure that the final concentration of the compound in your assay is appropriate, as this compound is a potent modulator with an EC50 of 16 nM.[1] Finally, consider the specific signaling pathway you are measuring, as this compound has been shown to stimulate polyphosphoinositide (PI) hydrolysis.[1][2]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when working with this compound stock solutions.
Issue 1: Compound Precipitation in Stock or Working Solution
| Potential Cause | Troubleshooting Step | Success Indicator |
| Exceeded Solubility | Verify the concentration of your solution against the known solubility data. | The concentration is within the solubility limits. |
| If the concentration is too high, dilute the solution with additional solvent. | The precipitate dissolves. | |
| Low Temperature | Gently warm the solution in a water bath (e.g., 37°C). | The precipitate dissolves. |
| Use sonication to aid dissolution. | The precipitate dissolves. | |
| Solvent Evaporation | Ensure the storage container is properly sealed to prevent solvent evaporation. | The solution volume remains constant over time. |
Issue 2: Inconsistent or No Biological Activity
| Potential Cause | Troubleshooting Step | Success Indicator |
| Degraded Compound | Check the age and storage conditions of the stock solution. | The solution has been stored according to recommendations (-80°C for ≤6 months or -20°C for ≤1 month, protected from light).[2] |
| Prepare a fresh stock solution from the solid compound. | The new solution shows the expected activity. | |
| Incorrect Concentration | Verify the calculations for your stock solution and final assay concentrations. | Calculations are confirmed to be correct. |
| Perform a dose-response experiment to confirm the optimal concentration range. | A clear dose-dependent effect is observed. | |
| Assay Specificity | Confirm that your assay is designed to detect the potentiation of mGlu5 receptor signaling, such as measuring PI hydrolysis or calcium mobilization.[1][2] | The assay is appropriate for the target pathway. |
Data Presentation
Table 1: Long-Term Stability of this compound Stock Solutions
| Storage Temperature | Recommended Maximum Storage Period | Important Considerations |
| -80°C | 6 months[2] | Protect from light.[2] |
| -20°C | 1 month[2] | Protect from light.[2] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 16.54 | 50 |
| Ethanol | 8.27 | 25 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound using a calibrated balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.31 mg (Molecular Weight: 330.78 g/mol ).
-
Add the appropriate volume of DMSO to the solid compound.
-
Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
Mandatory Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Simplified signaling pathway of the mGlu5 receptor potentiated by this compound.
References
Validation & Comparative
A Comparative In Vivo Analysis of VU0360172 Hydrochloride and VU0409551: Two Distinct mGlu5 Positive Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo effects of two prominent metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs): VU0360172 hydrochloride and VU0409551. This analysis is supported by experimental data to delineate their distinct pharmacological profiles and therapeutic potential.
This compound and VU0409551 are both potent and selective mGlu5 PAMs, yet they exhibit significant differences in their downstream signaling mechanisms and resulting in vivo activities.[1][2] While both compounds have shown promise in preclinical models of neurological and psychiatric disorders, their unique properties make them suitable for different research applications and potential therapeutic avenues.
Overview of In Vivo Effects
| Feature | This compound | VU0409551 |
| Primary Mechanism | Positive allosteric modulator of mGlu5 receptors.[3][4] | Biased positive allosteric modulator of mGlu5 receptors.[2][5] |
| Signaling Bias | Potentiates Gαq-mediated signaling.[6] | Selectively potentiates mGlu5 coupling to Gαq-mediated signaling without modulating NMDAR currents.[2][5] |
| Antipsychotic-like Activity | Exhibits antipsychotic-like activity in rodent models.[3] | Produces robust antipsychotic-like and cognition-enhancing activity in animal models.[2][5] |
| Cognitive Effects | Alleviates cognitive deficits in a sub-chronic phencyclidine (scPCP) rat model.[1][7] | Enhances acquisition of contextual fear conditioning and recognition memory in rats.[2] Alleviates cognitive deficits in a scPCP rat model.[1][7] |
| Neuroprotection | Reduces cortical tissue loss and hippocampal neurodegeneration after traumatic brain injury (TBI).[8] | Does not induce neurotoxicity at effective doses and may offer neuroprotection.[2][9] |
| Anti-epileptic Activity | Reduces spontaneous spike and wave discharges in a rat model of absence epilepsy.[3][10][11] | Not extensively reported. |
| Effects on NMDAR | Not a primary reported feature of its unique profile. | Does not potentiate mGlu5 modulation of NMDAR currents or NMDAR-dependent synaptic plasticity.[2][5][12] |
| Safety Profile | Generally well-tolerated in preclinical studies. | Devoid of seizure activity and neurotoxicity seen with some other mGlu5 PAMs.[2] |
Comparative Efficacy in a Preclinical Model of Schizophrenia
A direct comparison in the sub-chronic phencyclidine (scPCP) rat model, which mimics cognitive impairment associated with schizophrenia, revealed that both VU0360172 and VU0409551 can alleviate cognitive deficits.[1][7] However, they appear to achieve this through different signaling pathways.
| Parameter | This compound | VU0409551 |
| Effective Doses (scPCP model) | 10 and 20 mg/kg | 10 and 20 mg/kg |
| Effect on p-AKT | No significant effect | Induces a significant decrease in expression |
| Effect on p-MAPK | Induces a significant decrease in expression | No significant effect |
These findings suggest that while both compounds are effective in this model, their underlying molecular mechanisms diverge, with VU0360172 impacting the p-MAPK pathway and VU0409551 affecting the p-AKT pathway.[1][7]
Signaling Pathways and Molecular Mechanisms
The key distinction between these two PAMs lies in their influence on downstream signaling cascades. VU0409551 is a "biased" modulator, meaning it selectively engages certain signaling pathways over others.
Caption: VU0360172 signaling pathway.
Caption: VU0409551 biased signaling pathway.
This biased agonism of VU0409551 is a critical feature, as the lack of NMDAR potentiation is thought to contribute to its favorable safety profile, avoiding the potential for excitotoxicity and seizures that can be associated with global mGlu5 activation.[2]
Experimental Protocols
Sub-chronic Phencyclidine (scPCP) Rat Model for Cognitive Impairment
This protocol is designed to induce cognitive deficits in rats that are relevant to schizophrenia.
References
- 1. The comparative effects of mGlu5 receptor positive allosteric modulators VU0409551 and VU0360172 on cognitive deficits and signalling in the sub-chronic PCP rat model for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VU 0360172 hydrochloride | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biased mGlu5-Positive Allosteric Modulators Provide In Vivo Efficacy without Potentiating mGlu5 Modulation of NMDAR Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. Novel mGluR5 Positive Allosteric Modulator Improves Functional Recovery, Attenuates Neurodegeneration, and Alters Microglial Polarization after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mGluR5 positive allosteric modulator VU0409551 improves synaptic plasticity and memory of a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological activation of mGlu5 receptors with the positive allosteric modulator VU0360172, modulates thalamic GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potentiation of mGlu5 receptors with the novel enhancer, VU0360172, reduces spontaneous absence seizures in WAG/Rij rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of mGlu5 Receptors and Inhibitory Neurotransmission in M1 Dependent Muscarinic LTD in the Prefrontal Cortex: Implications in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to mGlu5 Positive Allosteric Modulators: VU0360172 vs. CDPPB
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5), VU0360172 and CDPPB. The following sections detail their pharmacological profiles, supported by experimental data, and provide comprehensive experimental protocols for key assays.
Introduction to mGlu5 PAMs
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor critically involved in modulating neuronal excitability and synaptic plasticity.[1] Its role in various neurological and psychiatric disorders has established it as a significant target for drug discovery. Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site, and potentiate the receptor's response to glutamate. This mechanism offers the potential for greater selectivity and a more nuanced modulation of receptor activity compared to orthosteric agonists.
VU0360172 and CDPPB are two well-characterized mGlu5 PAMs that have been instrumental in elucidating the therapeutic potential of targeting mGlu5. This guide aims to provide a direct comparison of their in vitro and in vivo properties to aid researchers in selecting the appropriate tool compound for their studies.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for VU0360172 and CDPPB based on available literature. It is important to note that direct comparisons are most accurate when data is generated in the same laboratory under identical conditions. The data presented here is compiled from various sources and should be interpreted with this in mind.
Table 1: In Vitro Pharmacological Profile
| Parameter | VU0360172 | CDPPB | Assay Type | Species/Cell Line | Reference |
| Potency (EC50) | 16 nM | 10 nM (human), 20 nM (rat), ~27 nM (human) | Fluorometric Ca2+ Assay | rat mGlu5 (HEK293), human mGluR5 (CHO cells) | [2][3][4][5][6] |
| Binding Affinity (Ki) | 195 nM | Competes with [3H]methoxyPEPy | Radioligand Binding Assay | rat mGlu5 (HEK293) | [2][3][5] |
| Selectivity | Selective for mGlu5 over mGlu1, mGlu2, and mGlu4 | No activity on other mGluRs at concentrations up to 10 µM | Various functional assays | Not specified in detail | [5] |
| Mechanism of Action | Positive Allosteric Modulator | Positive Allosteric Modulator | Functional Assays | Not specified in detail | [2][3][5] |
Table 2: In Vivo Effects and Pharmacokinetics
| Parameter | VU0360172 | CDPPB | Animal Model | Key Findings | Reference |
| Antipsychotic-like Activity | Reverses amphetamine-induced hyperlocomotion | Reverses amphetamine-induced hyperlocomotion and deficits in prepulse inhibition | Rat | Both compounds show efficacy in models predictive of antipsychotic activity. | [5][7] |
| Cognitive Enhancement | Alleviates cognitive deficits in a sub-chronic PCP rat model | Improves recognition memory | Rat | Both compounds demonstrate pro-cognitive effects in relevant models. | [8][9][10] |
| Anxiolytic-like Activity | Not explicitly stated | Shows anxiolytic-like effects | Rat | CDPPB has been evaluated for anxiolytic properties. | [7] |
| Neuroprotection | Not explicitly stated | Prevents neuronal cell loss and decreases huntingtin aggregate formation | Mouse model of Huntington's disease | CDPPB has shown neuroprotective potential in a disease model. | [11] |
| Pharmacokinetics | Orally active | Brain penetrant | Rat | Both compounds are suitable for in vivo studies. | [5][7] |
Mandatory Visualization
Signaling Pathway of mGlu5 Receptor Activation
Caption: Simplified signaling pathway of the mGlu5 receptor upon activation by glutamate and potentiation by a positive allosteric modulator (PAM).
Experimental Workflow for In Vitro Calcium Mobilization Assay
Caption: A typical workflow for an in vitro calcium mobilization assay to assess the potency of mGlu5 PAMs.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is a generalized procedure based on methodologies described in the literature for assessing mGlu5 PAM activity.[7]
1. Cell Culture and Plating:
- HEK293 cells stably expressing the rat or human mGlu5 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
- For the assay, cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 to 80,000 cells per well and incubated overnight to allow for attachment.
2. Dye Loading:
- The cell culture medium is removed, and cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 2-4 µM), in the buffered saline solution containing probenecid (around 2.5 mM) to prevent dye leakage.
- The incubation is carried out for 45-60 minutes at 37°C in the dark.
3. Compound Addition and Fluorescence Measurement:
- After dye loading, the cells are washed to remove extracellular dye and a fresh buffer is added.
- The 96-well plate is placed in a fluorescence plate reader (e.g., FlexStation).
- A baseline fluorescence reading is established.
- The test compound (VU0360172 or CDPPB) is added at various concentrations, and the fluorescence is monitored.
- After a short incubation period with the test compound, a sub-maximal concentration of glutamate (typically EC20) is added to stimulate the receptor.
- Fluorescence is continuously measured to record the change in intracellular calcium concentration.
4. Data Analysis:
- The peak fluorescence response is measured and normalized to the baseline.
- The data is then plotted as a function of the test compound concentration, and a concentration-response curve is fitted using a non-linear regression model to determine the EC50 value.
Radioligand Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the binding affinity of a test compound to the mGlu5 receptor.[7]
1. Membrane Preparation:
- HEK293 cells expressing the mGlu5 receptor are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at a low speed to remove nuclei and large cellular debris.
- The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard protein assay.
2. Binding Reaction:
- The binding assay is performed in a 96-well plate format.
- Each well contains the cell membranes, a fixed concentration of a radiolabeled ligand that binds to the allosteric site (e.g., [3H]MPEP or a similar analog), and varying concentrations of the unlabeled test compound (VU0360172 or CDPPB).
- Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the same site.
- The plate is incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.
3. Filtration and Scintillation Counting:
- The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
- The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- The filter plate is dried, and a scintillation cocktail is added to each well.
- The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
- An inhibition curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
Both VU0360172 and CDPPB are potent and selective mGlu5 PAMs with demonstrated in vivo efficacy in preclinical models of neuropsychiatric disorders. Their similar potencies in vitro make them both valuable research tools. The choice between these two compounds may depend on the specific experimental context, including the desired pharmacokinetic profile and the specific signaling pathways of interest. This guide provides a foundational comparison to aid researchers in making an informed decision for their studies investigating the therapeutic potential of mGlu5 modulation.
References
- 1. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDPPB | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 5. A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDPPB | mGluR5 modulator | Hello Bio [hellobio.com]
- 7. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. The comparative effects of mGlu5 receptor positive allosteric modulators VU0409551 and VU0360172 on cognitive deficits and signalling in the sub-chronic PCP rat model for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of mGlu5 Positive Allosteric Modulators: A Comparative Analysis of VU0360172 Hydrochloride
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target activity of VU0360172 hydrochloride, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). This document clarifies the primary target of VU0360172 and presents its performance characteristics alongside other notable mGlu5 PAMs, supported by experimental data and detailed protocols.
Recent investigations have firmly established that this compound is a positive allosteric modulator of the mGlu5 receptor, a class A G protein-coupled receptor (GPCR) that plays a crucial role in excitatory synaptic transmission. Initial confusion regarding its target has been clarified, and this guide will focus on its well-documented activity at the mGlu5 receptor.
Comparative On-Target Activity of mGlu5 PAMs
The on-target activity of this compound and other selected mGlu5 PAMs is summarized below. The data, derived from various in vitro assays, highlight differences in potency and efficacy, providing a basis for selecting the appropriate tool compound for specific research needs.
| Compound | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Calcium Mobilization | EC₅₀ | 16 | [1][2][3][4] |
| Radioligand Binding | Kᵢ | 195 | [1][2][3][4] | |
| VU0424465 | Calcium Mobilization (ago-PAM) | EC₅₀ (agonist) | 171 | |
| Calcium Mobilization (PAM) | EC₅₀ | 1.5 | ||
| VU0409551 | Calcium Mobilization | EC₅₀ | 235 | [5] |
| CDPPB | Calcium Mobilization (ago-PAM) | EC₅₀ (agonist) | 5800 | |
| DPFE | Not specified | Not specified | Not specified | [6] |
EC₅₀: Half-maximal effective concentration. Kᵢ: Inhibitory constant. ago-PAM: A positive allosteric modulator that also possesses intrinsic agonist activity.
Understanding the mGlu5 Signaling Pathway
Activation of the mGlu5 receptor by its endogenous ligand, glutamate, and potentiation by PAMs like VU0360172, initiates a well-characterized intracellular signaling cascade. This pathway is pivotal in modulating neuronal excitability and synaptic plasticity.
Activation of the mGlu5 receptor leads to the Gαq protein-mediated activation of Phospholipase C (PLC).[7][8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7][8] IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the on-target activity of mGlu5 PAMs.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled receptor signaling.
Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing the human mGlu5 receptor in a black-walled, clear-bottom 96-well microplate at a density of 40,000 to 80,000 cells per well and culture overnight.[10]
-
Dye Loading: Discard the culture medium and add 100 µL of Fluo-8 AM dye-loading solution to each well.[10][11] Incubate the plate at 37°C for 1 hour.
-
Compound Incubation: After incubation, remove the dye-loading solution. Add solutions containing different concentrations of the test compound (e.g., this compound) to the respective wells.
-
Agonist Addition: To measure PAM activity, add a sub-maximal concentration (EC₂₀) of glutamate to the wells.
-
Fluorescence Reading: Immediately measure the fluorescence intensity using a microplate reader (e.g., FLIPR™ or FlexStation) with excitation at ~490 nm and emission at ~525 nm.[10][12]
-
Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more stable and cumulative measure of Gq-coupled receptor activation by quantifying the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3.
Protocol:
-
Cell Stimulation: Plate and culture cells as described for the calcium mobilization assay. On the day of the assay, replace the culture medium with a stimulation buffer containing LiCl, which inhibits the degradation of IP1.[13] Add the test compounds and incubate for a defined period (e.g., 30 minutes at 37°C).[14]
-
Cell Lysis and Detection: Lyse the cells and add the HTRF® detection reagents (IP1-d2 and anti-IP1-cryptate).[13][15][16]
-
Signal Measurement: After a 1-hour incubation at room temperature, measure the HTRF signal using a compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.[14][16]
-
Data Analysis: The ratio of the fluorescence at 665 nm to 620 nm is inversely proportional to the amount of IP1 produced.[16] Calculate IP1 concentrations from a standard curve and determine the EC₅₀ values for the test compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 5. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor 5 (mGlu5 )-positive allosteric modulators differentially induce or potentiate desensitization of mGlu5 signaling in recombinant cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5) Triggers Calcium Release Distinct from Cell Surface Counterparts in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activated nuclear metabotropic glutamate receptor mGlu5 couples to nuclear Gq/11 proteins to generate inositol 1,4,5-trisphosphate-mediated nuclear Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. Fluo-8 Calcium Flux Assay [protocols.io]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. revvity.com [revvity.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. IP accumulation assay [bio-protocol.org]
- 16. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Illuminating the Target: Using mGlu5 Knockout Mice to Validate the Effects of VU0360172
A Comparative Guide for Researchers
The metabotropic glutamate receptor 5 (mGlu5) has emerged as a significant target for the development of novel therapeutics for a range of central nervous system (CNS) disorders. Positive allosteric modulators (PAMs) of mGlu5, such as VU0360172, are designed to enhance the receptor's response to the endogenous ligand glutamate, offering a nuanced approach to modulating glutamatergic neurotransmission. A critical step in the preclinical validation of such compounds is to unequivocally demonstrate that their effects are mediated through their intended target. The use of mGlu5 knockout (KO) mice provides a definitive method for this confirmation. This guide compares the effects of the mGlu5 PAM VU0360172 in wild-type animals with the phenotype of mGlu5 KO mice, providing experimental data and protocols to illustrate this essential validation process.
The fundamental principle is straightforward: if VU0360172 acts specifically through mGlu5, its effects should be absent in mice lacking the mGlu5 receptor. This comparative approach not only confirms the on-target activity of the compound but also deepens our understanding of the physiological roles of the mGlu5 receptor itself.
Logical Framework for Target Validation
The use of knockout mice for drug target validation follows a clear logical progression. This workflow is essential for confirming that a compound's observed effects are a direct result of its interaction with the intended molecular target.
Caption: Logical workflow for validating VU0360172's on-target effects using mGlu5 KO mice.
Biochemical Effects: Phosphoinositide Hydrolysis
One of the canonical signaling pathways for mGlu5 is its coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent hydrolysis of phosphoinositides (PI).[1] The mGlu5 PAM VU0360172 is expected to enhance this process in the presence of glutamate. In mGlu5 KO mice, this pathway is non-functional, providing a clear biochemical test of the compound's specificity.
Comparative Data: VU0360172-Stimulated PI Hydrolysis
| Experimental Group | Brain Region | Treatment | PI Hydrolysis (InsP Levels) | Expected Outcome in mGlu5 KO |
| Wild-Type Mice | Dorsal Hippocampus | Vehicle | Baseline | No response |
| Wild-Type Mice | Dorsal Hippocampus | VU0360172 (30 mg/kg) | Significantly Enhanced | No response |
| Wild-Type Mice | Ventral Hippocampus | Vehicle | Baseline | No response |
| Wild-Type Mice | Ventral Hippocampus | VU0360172 (30 mg/kg) | Significantly Enhanced | No response |
| Wild-Type Mice | Prefrontal Cortex | Vehicle | Baseline | No response |
| Wild-Type Mice | Prefrontal Cortex | VU0360172 (30 mg/kg) | Significantly Enhanced | No response |
| Data summarized from Nicoletti et al., 2022.[2][3] |
Experimental Protocol: In Vivo PI Hydrolysis Assay
-
Animal Preparation: Adult male mice are used.
-
Drug Administration: Mice are administered LiCl (100 mg/kg, i.p.), which inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphates (InsP) as a measure of PI hydrolysis.
-
PAM Administration: Following LiCl administration, mice are challenged with VU0360172 (30 mg/kg, i.p.) or vehicle.
-
Tissue Collection: One hour after the VU0360172 or vehicle injection, mice are euthanized, and brain regions of interest (e.g., hippocampus, prefrontal cortex) are rapidly dissected and frozen.[2]
-
InsP Measurement: The concentration of InsP in the tissue is measured using a commercially available assay kit, typically involving chromatographic separation followed by colorimetric or radiometric detection.
-
Data Analysis: InsP levels in the VU0360172-treated group are compared to the vehicle-treated group. In a validation experiment, this would be repeated in mGlu5 KO mice, where no significant increase in InsP levels is expected upon VU0360172 administration.
mGlu5 Signaling Pathway
The following diagram illustrates the Gq-coupled signaling cascade initiated by mGlu5 activation, which is potentiated by VU0360172 and absent in mGlu5 knockout mice.
Caption: Simplified mGlu5 signaling pathway potentiated by VU0360172.
Behavioral Effects: Learning, Memory, and Locomotion
Behavioral assays are crucial for assessing the functional consequences of mGlu5 modulation. The Morris water maze is a classic test for spatial learning and memory, domains in which mGlu5 is known to play a significant role.[2][4] Locomotor activity is another important measure, as alterations can indicate on-target effects or potential side effects.
Comparative Data: Morris Water Maze Performance
| Genotype | Metric | Performance | Interpretation |
| Wild-Type | Escape Latency | Decreases significantly over training days | Normal spatial learning |
| mGlu5 KO | Escape Latency | Shows significant impairment (longer latency) compared to wild-type | Deficit in spatial learning acquisition[4] |
| Data summarized from Lu et al., 1997.[4] |
While direct studies of VU0360172 in the Morris water maze are not detailed in the provided search results, other mGlu5 PAMs have been shown to enhance memory acquisition and consolidation in this task.[2] This pro-cognitive effect would be expected to be absent in mGlu5 KO mice.
Comparative Data: Locomotor Activity
| Genotype / Treatment | Metric | Activity Level | Interpretation |
| Wild-Type | Distance Traveled | Baseline | Normal activity |
| mGlu5 KO | Distance Traveled | Significantly increased compared to wild-type | Hyperactive phenotype |
| Wild-Type + MPEP (mGlu5 NAM) | Distance Traveled | Significantly increased | Pharmacological phenocopy of KO |
| mGlu5 KO + MPEP (mGlu5 NAM) | Distance Traveled | No effect compared to vehicle-treated KO | Confirms MPEP acts via mGlu5 |
| Data summarized from Halberda et al.[5] |
These findings suggest that VU0360172, as a PAM, might have opposing effects to the KO phenotype, potentially reducing hyperactivity in certain contexts, and that this effect would be absent in mGlu5 KO mice.
Experimental Protocols
Morris Water Maze
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.
-
Procedure: Mice are trained over several days to find the hidden platform using spatial cues around the room. Each day consists of multiple trials.
-
Data Collection: The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system.
-
Probe Trial: After training, the platform is removed, and the time spent in the target quadrant where the platform was located is measured to assess memory retention.
-
Data Analysis: Escape latencies across training days are compared between wild-type and mGlu5 KO mice.
Open-Field Locomotor Activity
-
Apparatus: A square or circular arena with walls to prevent escape, equipped with infrared beams or a video tracking system to monitor movement.
-
Procedure: Mice are placed individually into the center of the arena and allowed to explore freely for a set period (e.g., 60 minutes).
-
Drug Administration: For pharmacological studies, mice are pre-treated with the compound (e.g., VU0360172) or vehicle at a specified time before the test.
-
Data Collection: The total distance traveled, time spent in different zones (center vs. periphery), and other exploratory behaviors (e.g., rearing) are automatically recorded.
-
Data Analysis: The locomotor parameters are compared between wild-type and mGlu5 KO mice, and between drug- and vehicle-treated groups within each genotype.
Electrophysiological Effects: Synaptic Plasticity
Long-term potentiation (LTP) is a cellular mechanism underlying learning and memory. The mGlu5 receptor is known to modulate NMDAR-dependent LTP in the hippocampus.[4]
Comparative Data: CA1 Long-Term Potentiation
| Genotype | LTP Induction | fEPSP Potentiation (60 min post-tetanus) | Interpretation |
| Wild-Type | High-frequency stimulation | ~60-70% above baseline | Normal LTP |
| mGlu5 KO | High-frequency stimulation | ~20-30% above baseline (significantly reduced) | Impaired NMDAR-dependent LTP[4] |
| Data summarized from Lu et al., 1997.[4] |
Given that mGlu5 PAMs like VU0360172 enhance mGlu5 function, they would be expected to modulate LTP in wild-type mice. This modulatory effect would be absent in mGlu5 KO mice, further confirming the compound's mechanism of action.
Experimental Protocol: In Vitro Hippocampal Slice Electrophysiology
-
Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Hippocampal slices (e.g., 400 µm thick) are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.
-
Baseline Recording: A stable baseline of fEPSPs is recorded for at least 20 minutes.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the degree of potentiation.
-
Pharmacology: To test a compound, it is washed into the bath during the baseline recording period or before LTP induction.
-
Data Analysis: The magnitude of LTP is calculated as the percentage increase in the fEPSP slope relative to the pre-HFS baseline. This is compared between slices from wild-type and mGlu5 KO mice.
Conclusion
The comparative analysis of data from studies on VU0360172 and mGlu5 knockout mice provides a robust framework for confirming the on-target effects of this mGlu5 PAM. The absence of VU0360172-induced biochemical signaling in knockout mice, combined with the opposing or nullified behavioral and electrophysiological outcomes, would constitute strong evidence for its specificity. This guide underscores the indispensable role of knockout animal models in modern drug discovery and development, ensuring that new therapeutic agents act through their intended molecular targets to produce the desired physiological effects.
References
- 1. Metabotropic glutamate receptor 5 knockout reduces cognitive impairment and pathogenesis in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Changes in mGlu5 Receptor Signaling Are Associated with Associative Learning and Memory Extinction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mice Lacking Metabotropic Glutamate Receptor 5 Show Impaired Learning and Reduced CA1 Long-Term Potentiation (LTP) But Normal CA3 LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactive effects of mGlu5 and 5-HT2A receptors on locomotor activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Allosteric Modulators of the mGluR5 MPEP Binding Site: VU0360172 Hydrochloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of VU0360172 hydrochloride, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), with other allosteric modulators that interact with the same binding site as 2-methyl-6-(phenylethynyl)pyridine (MPEP). The objective is to offer a comprehensive resource for evaluating the performance and characteristics of these compounds through experimental data and detailed protocols.
Introduction to mGluR5 Allosteric Modulation
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders. Allosteric modulation of mGluR5 represents a promising therapeutic strategy, offering greater subtype selectivity and a more nuanced regulation of receptor function compared to orthosteric ligands. The MPEP binding site, located within the seven-transmembrane domain of the receptor, is a key target for a diverse range of allosteric modulators, including positive (PAMs), negative (NAMs), and silent (SAMs) allosteric modulators.
This guide focuses on this compound, a potent and selective mGluR5 PAM, and compares its pharmacological profile with prototypical NAMs like MPEP and MTEP, as well as the silent allosteric modulator 5MPEP, all of which act at the MPEP binding site.
Quantitative Comparison of Allosteric Modulators
The following table summarizes the key in vitro pharmacological parameters for this compound and its comparators at the mGluR5 MPEP binding site.
| Compound | Modulator Type | Ki (nM) | EC50 (nM) | IC50 (nM) | Species | Assay Type | Reference(s) |
| This compound | PAM | 195 | 16 | - | Rat | [3H]methoxyPEPy Binding / PI Hydrolysis | [1][2][3] |
| MPEP | NAM | 16 | - | 12.3 - 36 | Rat | [3H]MPEP Binding / PI Hydrolysis | [4][5] |
| MTEP | NAM | 42 | - | 25.4 | Rat | [3H]MTEP Binding / Functional Assay | [4][5] |
| 5MPEP | SAM | 388 | - | - | Rat | [3H]methoxyPEPy Binding | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the MPEP binding site on mGluR5.
Materials:
-
HEK293 cells stably expressing rat mGluR5.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.
-
Radioligand: [3H]MPEP or [3H]methoxyPEPy (specific activity ~60-90 Ci/mmol).
-
Unlabeled MPEP (for non-specific binding).
-
Test compounds (e.g., this compound).
-
96-well plates.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-mGluR5 cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Determine the protein concentration using a standard assay (e.g., BCA).[8]
-
-
Binding Reaction:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of the radioligand (typically at or below its Kd).
-
For total binding, add only the radioligand and assay buffer.
-
For non-specific binding, add the radioligand and a high concentration of unlabeled MPEP (e.g., 10 µM).[8]
-
Initiate the reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[8]
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[8]
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assay (Calcium Flux)
This protocol measures the functional activity of allosteric modulators by detecting changes in intracellular calcium concentration following receptor activation.
Materials:
-
HEK293 cells stably expressing rat mGluR5.
-
Cell culture medium.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).
-
Probenecid (to prevent dye leakage).
-
Glutamate (orthosteric agonist).
-
Test compounds (PAMs, NAMs, SAMs).
-
384-well black-walled, clear-bottom plates.
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Plate HEK293-mGluR5 cells in 384-well plates and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer, containing probenecid.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 1-2 hours at 37°C in the dark.[9]
-
-
Compound Addition and Fluorescence Reading:
-
Wash the cells with assay buffer, leaving a final volume in each well.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
For PAMs and SAMs: Add the test compound and incubate for a short period. Then, add a sub-maximal concentration (EC20) of glutamate and continue reading the fluorescence to measure potentiation.[6]
-
For NAMs: Add the test compound, followed by a near-maximal concentration (EC80) of glutamate, and measure the inhibition of the calcium response.[10]
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium concentration.
-
For PAMs, calculate the EC50 from the concentration-response curve of potentiation.
-
For NAMs, calculate the IC50 from the concentration-response curve of inhibition.
-
Visualizing Molecular Interactions and Pathways
mGluR5 Signaling Pathway
Activation of mGluR5 by glutamate initiates a signaling cascade through the Gq protein.[11][12][13] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12][13] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium.[11][12][13] Allosteric modulators acting at the MPEP site can either enhance (PAMs), inhibit (NAMs), or have no effect on (SAMs) this glutamate-mediated signaling.[6]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 4. Brain concentrations of mGluR5 negative allosteric modulator MTEP in relation to receptor occupancy--Comparison to MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators: A Comparative Guide to Key Biochemical Assays
Introduction:
The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2][3][4] Positive allosteric modulators (PAMs) offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine, rather than directly activating it.[3][5] This guide provides a comparative overview of essential biochemical assays used to confirm the mechanism of action of M1 mAChR PAMs, presenting experimental data for representative compounds and detailing the underlying protocols.
It is important to clarify that the compound VU0360172 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5), not the M1 mAChR.[6][7][8] Its mechanism involves modulating GABAergic transmission and stimulating polyphosphoinositide hydrolysis.[6][7][8] This guide will focus on established M1 mAChR PAMs to illustrate the relevant biochemical assays for this class of compounds.
Comparative Analysis of M1 mAChR PAMs
The following table summarizes key in vitro pharmacological data for several well-characterized M1 mAChR PAMs. These compounds have been instrumental in elucidating the therapeutic potential of M1 modulation.
| Compound | Assay Type | Target | EC50 / IC50 | Cooperativity (α) | Key Findings | Reference |
| BQCA | Calcium Mobilization (PAM activity) | rat M1 mAChR | 267 ± 31 nM | - | Potent potentiation of ACh-induced calcium response. | [9] |
| MK-7622 (11) | Calcium Mobilization (PAM activity) | human M1 mAChR | 14 nM (rat), 6.7 nM (mouse) | 338 | Highly cooperative and potent across species. | [10] |
| VU0486846 | Not specified | M1 mAChR | - | - | Devoid of direct agonist activity; improves cognitive function in vivo. | [11] |
| VU0357017 | Calcium Mobilization (Agonist activity) | M1 mAChR | - | - | Allosteric agonist with little effect on β-arrestin recruitment. | [12] |
| VU0364572 | Calcium Mobilization (Agonist activity) | M1 mAChR | - | - | Allosteric agonist with robust effects on calcium mobilization and ERK1/2 phosphorylation. | [12] |
Key Biochemical Assays and Experimental Protocols
To validate the mechanism of a putative M1 mAChR PAM, a series of biochemical and cellular assays are essential. These assays aim to demonstrate allosteric modulation, subtype selectivity, and the specific signaling pathways engaged.
Calcium Mobilization Assays
Calcium mobilization assays are a primary method for functionally characterizing M1 mAChR activation, as the receptor predominantly couples to Gq proteins, leading to an increase in intracellular calcium.[3]
Experimental Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 mAChR are cultured in appropriate media.[2][13]
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.[13]
-
Compound Addition: The dye solution is removed, and the cells are washed with the assay buffer. The test compound (the putative PAM) is then added at various concentrations and incubated for a short period (e.g., 1.5-5 minutes).[9]
-
Agonist Stimulation: An EC20 or EC50 concentration of acetylcholine (ACh) is added to the wells to stimulate the receptor.
-
Signal Detection: Changes in fluorescence, indicative of intracellular calcium levels, are measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The potentiation of the ACh response by the PAM is calculated and plotted to determine the EC50 of the modulator. To assess for agonist activity, the compound is added in the absence of ACh.
Logical Workflow for Calcium Mobilization Assay
Caption: Workflow for Calcium Mobilization Assay.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining if a compound binds to an allosteric site and how it affects the binding of an orthosteric ligand (a ligand that binds to the same site as the endogenous agonist).
Experimental Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the M1 mAChR.
-
Binding Reaction: In a typical assay, a fixed concentration of a radiolabeled orthosteric antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Affinity: The ability of the test compound to displace the radioligand indicates its affinity for the receptor.
-
Cooperativity: To assess allosteric effects, the dissociation rate of the radioligand is measured in the presence and absence of the PAM. A slower dissociation rate in the presence of the PAM suggests positive cooperativity.[14]
-
Signaling Pathway of M1 mAChR Activation and PAM Modulation
References
- 1. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic candidates targeting M1? [synapse.patsnap.com]
- 4. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological activation of mGlu5 receptors with the positive allosteric modulator VU0360172, modulates thalamic GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Chemical Modification of the M1 Agonist VU0364572 Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VU0360172 and Traditional Antipsychotics in Preclinical Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of VU0360172, a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), with that of traditional antipsychotic drugs. The data presented herein is compiled from various preclinical studies and is intended to offer a comprehensive overview for researchers in the field of neuropsychopharmacology and drug development.
Executive Summary
Traditional antipsychotics, including typical (e.g., haloperidol) and atypical (e.g., risperidone, olanzapine) agents, primarily exert their therapeutic effects through the antagonism of dopamine D2 receptors, with atypical antipsychotics also targeting serotonin 5-HT2A receptors. While effective in managing the positive symptoms of schizophrenia, their utility is often limited by significant side effects and modest efficacy against negative and cognitive symptoms. VU0360172 represents a departure from this direct dopaminergic/serotonergic antagonism, instead aiming to modulate glutamatergic neurotransmission, a pathway increasingly implicated in the pathophysiology of schizophrenia. Preclinical evidence suggests that VU0360172 demonstrates antipsychotic-like activity in models relevant to the positive and cognitive symptoms of the disorder, positioning it as a promising alternative therapeutic strategy.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on receptor binding affinities and in vivo efficacy of VU0360172 and representative traditional antipsychotics.
Table 1: Receptor Binding Affinities
| Compound | Primary Target | Receptor Affinity (Ki, nM) | Secondary Target(s) | Secondary Affinity (Ki, nM) |
| VU0360172 | mGluR5 (PAM) | 195 (EC50 = 16) | - | - |
| Haloperidol | D2 | 1.5 | ɑ1 (17), D1 (260), 5-HT2A (300) | - |
| Risperidone | D2 | 3.3 | 5-HT2A (0.12) | ɑ1 (0.8), H1 (2.2), ɑ2 (7.5) |
| Olanzapine | D2 | 11 | 5-HT2A (4) | H1 (7), M1-5 (1.9-25), ɑ1 (54) |
| Clozapine | D2 | 125 | 5-HT2A (5) | M1 (1.9), ɑ1 (7), H1 (1.1) |
| Quetiapine | D2 | 160 | 5-HT2A (27) | H1 (7), M1 (78), ɑ1 (9) |
Note: For VU0360172, the EC50 value for potentiation is also provided. Data for traditional antipsychotics represent a range compiled from multiple sources.
Table 2: In Vivo Efficacy in the Amphetamine-Induced Hyperlocomotion Model
| Compound | Animal Model | Doses Tested | Outcome |
| VU0360172 | Rat | 10, 30, 56.6 mg/kg | Dose-dependent reversal of hyperlocomotion |
| Haloperidol | Rat | 0.01 - 0.10 mg/kg, s.c. | Progressive potentiation of inhibition on repeated testing |
| Risperidone | Rat | 45, 85 µg/kg | Reduced amphetamine-stimulated locomotion |
| Olanzapine | Rat | 1.0 mg/kg, s.c. | Attenuated inhibition on repeated testing |
| Clozapine | Rat | 5 - 20.0 mg/kg, s.c. | Progressive potentiation of inhibition on repeated testing |
Table 3: In Vivo Efficacy in a Model of Cognitive Deficits (Novel Object Recognition)
| Compound | Animal Model | Doses Tested | Outcome |
| VU0360172 | Rat (PCP model) | 10, 20 mg/kg | Alleviated cognitive deficits |
| Risperidone | Rat (MK-801 model) | 0.1 mg/kg | Reversed spatial object recognition impairment |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Amphetamine-Induced Hyperlocomotion in Rats
This model is widely used to screen for antipsychotic potential, as hyperactivity induced by amphetamine is thought to mimic the positive symptoms of schizophrenia.
-
Animals: Male Sprague-Dawley or Wistar rats are typically used, housed individually with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Apparatus: Locomotor activity is measured in an open-field arena, often equipped with infrared beams to automatically track movement.
-
Procedure:
-
Habituation: Rats are habituated to the test chambers for a set period (e.g., 30-60 minutes) on one or more days prior to testing.
-
Drug Administration: On the test day, animals are pre-treated with the test compound (e.g., VU0360172, haloperidol) or vehicle via an appropriate route (e.g., intraperitoneal, subcutaneous).
-
Amphetamine Challenge: After a specified pre-treatment time (e.g., 30-60 minutes), rats are administered a psychostimulant dose of d-amphetamine (e.g., 1.5 mg/kg, s.c.).
-
Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a defined period (e.g., 60-90 minutes) following the amphetamine injection.
-
-
Data Analysis: Data is typically analyzed using ANOVA to compare the locomotor activity between treatment groups. A significant reduction in amphetamine-induced hyperactivity by the test compound is indicative of antipsychotic-like efficacy.[1]
Novel Object Recognition (NOR) Test in Rats
The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia. This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Animals: As described for the amphetamine-induced hyperlocomotion model.
-
Apparatus: A square open-field arena is used. A variety of objects that are distinct in shape, color, and texture are required.
-
Procedure:
-
Habituation: Rats are habituated to the empty open-field arena for a few minutes on consecutive days leading up to the test.
-
Familiarization Phase (T1): On the test day, two identical objects are placed in the arena, and the rat is allowed to explore them for a set duration (e.g., 5 minutes). The time spent exploring each object is recorded.
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific period (e.g., 1 hour to 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 5 minutes).
-
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and prefers the novel one. The effects of drug treatment on the DI in unimpaired animals or in animals with induced cognitive deficits (e.g., via PCP or MK-801 administration) are analyzed.[2][3]
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow.
Caption: Signaling of Traditional Antipsychotics.
Caption: Signaling Pathway of VU0360172.
Caption: General Preclinical Experimental Workflow.
Discussion and Future Directions
The preclinical data suggest that VU0360172 holds promise as a novel antipsychotic agent with a distinct mechanism of action compared to traditional antipsychotics. Its efficacy in animal models of both positive and cognitive symptoms of schizophrenia is encouraging. The modulation of the glutamatergic system via mGluR5 positive allosteric modulation may offer a therapeutic advantage, particularly for the cognitive deficits that are poorly addressed by current treatments.
Further research is warranted to directly compare the efficacy and side-effect profiles of VU0360172 with a broader range of traditional antipsychotics in various preclinical models. Investigating the potential for synergistic effects when co-administered with existing antipsychotics could also be a valuable avenue of exploration. Ultimately, the translation of these preclinical findings into clinical trials will be crucial to determine the therapeutic potential of VU0360172 in patients with schizophrenia.
References
- 1. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risperidone reverses the spatial object recognition impairment and hippocampal BDNF-TrkB signalling system alterations induced by acute MK-801 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Risperidone reverses the spatial object recognition impairment and hippocampal BDNF-TrkB signalling system alterations induced by acute MK-801 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of mGlu5 Positive Allosteric Modulators for CNS Drug Discovery
For researchers and drug development professionals, the metabotropic glutamate receptor 5 (mGlu5) presents a compelling target for therapeutic intervention in a range of central nervous system (CNS) disorders, most notably schizophrenia. Positive allosteric modulators (PAMs) of mGlu5 offer a nuanced approach to enhancing receptor function, preserving the temporal and spatial dynamics of endogenous glutamate signaling. This guide provides a head-to-head comparison of four prominent mGlu5 PAMs: CDPPB, ADX-47273, VU0409551, and VU0360172, summarizing key performance data and outlining the experimental protocols used for their characterization.
In Vitro Potency and Efficacy
The in vitro potency and efficacy of mGlu5 PAMs are foundational metrics for their characterization. These are typically assessed using cell-based assays that measure the potentiation of the glutamate response. The half-maximal effective concentration (EC50) indicates the concentration of the PAM required to elicit 50% of its maximal effect, serving as a key measure of potency.
| Compound | EC50 (nM) | Maximal Potentiation (% of Glutamate Response) | Cell Line | Assay Type |
| CDPPB | ~27 | >7-fold increase in threshold glutamate response | CHO cells expressing human mGlu5 | Fluorometric Ca2+ Assay |
| ADX-47273 | 170 | 9-fold increase in response to 50 nM glutamate | HEK293 cells expressing rat mGlu5 | Fluorometric Ca2+ Assay |
| VU0409551 | 235 | 11-fold shift in glutamate concentration-response curve | HEK293A cells expressing rat mGlu5 | Calcium Mobilization Assay |
| VU0360172 | 16 | Data not available | Not specified | Not specified |
Pharmacokinetic Properties
Effective CNS drug candidates must not only be potent but also possess favorable pharmacokinetic profiles, including the ability to cross the blood-brain barrier. The brain-to-plasma ratio is a critical parameter in this assessment.
| Compound | Brain-to-Plasma Ratio | Species | Notes |
| CDPPB | Brain penetrant | Rat | Specific ratio not consistently reported in initial characterizations. |
| ADX-47273 | 4.6 | Not specified | Indicates favorable CNS exposure.[1] |
| VU0409551 | Good brain penetration | Rodents | Specific ratio not consistently reported, but in vivo efficacy suggests adequate CNS exposure.[2] |
| VU0360172 | Orally active | Rat | Favorable pharmacokinetic profile reported, suggesting good brain penetration. |
In Vivo Efficacy in Preclinical Models of Schizophrenia
The therapeutic potential of mGlu5 PAMs is evaluated in various animal models that mimic aspects of schizophrenia. Key models include the conditioned avoidance response (CAR) and phencyclidine (PCP)- or amphetamine-induced hyperlocomotion.
| Compound | Animal Model | Effective Dose (mg/kg, i.p.) | Effect |
| CDPPB | Amphetamine-induced hyperlocomotion | 10-30 (s.c.) | Reversal of hyperlocomotion. |
| Amphetamine-induced prepulse inhibition deficit | 10-30 (s.c.) | Reversal of deficit. | |
| ADX-47273 | Conditioned Avoidance Response | 30-100 | Attenuation of avoidance behavior.[3] |
| PCP-induced hyperlocomotion | 1-100 | No significant effect in rats, weak effect in mice.[3] | |
| VU0409551 | Amphetamine-induced hyperlocomotion | 56.6-100 | Reversal of hyperlocomotion. |
| Amphetamine-induced prepulse inhibition deficit | 56.6-100 | Reversal of deficit. | |
| VU0360172 | Amphetamine-induced hyperlocomotion | Dose-dependent | Reversal of hyperlocomotion. |
Differentiating Feature: Biased Modulation
A key differentiator among these PAMs is the concept of "biased modulation." VU0409551 is a notable example of a biased mGlu5 PAM. While it potentiates Gαq-mediated signaling (e.g., calcium mobilization), it does not enhance mGlu5 modulation of N-methyl-D-aspartate receptor (NMDAR) currents.[4][5] This is significant because the therapeutic effects of mGlu5 PAMs in models of psychosis and cognition were initially thought to be mediated by the potentiation of NMDAR function.[4][5] The robust in vivo efficacy of VU0409551 challenges this hypothesis and suggests that modulation of NMDAR currents may not be essential for antipsychotic-like and cognition-enhancing effects.[4][5] This biased profile may offer a therapeutic advantage by potentially avoiding side effects associated with excessive NMDAR activation.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased mGlu5-Positive Allosteric Modulators Provide In Vivo Efficacy without Potentiating mGlu5 Modulation of NMDAR Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of VU0360172 in Neuronal Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator (PAM) VU0360172 with alternative compounds used in neuronal cultures. The selectivity and potency of these compounds are critical for the accurate interpretation of experimental results. This document summarizes key performance data, presents detailed experimental protocols for validation, and offers visualizations of relevant biological pathways and workflows.
Comparative Analysis of mGlu5 Positive Allosteric Modulators
The selection of a suitable mGlu5 PAM for in vitro and in vivo studies is contingent on its potency at the target receptor and its selectivity against other potential biological targets. This section provides a quantitative comparison of VU0360172 and other commonly used mGlu5 PAMs.
Table 1: Potency and Affinity of mGlu5 PAMs
| Compound | EC₅₀ (nM) | Kᵢ (nM) | Species | Assay System | Reference(s) |
| VU0360172 | 16 | 195 | Human | Recombinant cells | [1] |
| VU0409551 | 260 | - | Human | Recombinant cells | [2][3] |
| CDPPB | 10-20 | - | Human, Rat | Recombinant cells | [4][5] |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. Lower values indicate higher potency. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Table 2: Selectivity Profile of mGlu5 PAMs
| Compound | Primary Target | Off-Target Hits (>1 µM activity) | Reference(s) |
| VU0360172 | mGlu5 | Selective over mGlu1, mGlu2, and mGlu4 receptors. A comprehensive screen against a wider panel of receptors and ion channels is not readily available in the public domain. | [6] |
| VU0409551 | mGlu5 | Screened against 66 other receptors and ion channels with only weak affinity for the α2A adrenergic receptor (IC₅₀ = 8.9 µM). | [7] |
| CDPPB | mGlu5 | No significant activity observed on other mGluR subtypes at concentrations up to 10 µM. | [5] |
Experimental Protocols for Selectivity Validation
To experimentally validate the selectivity of VU0360172 or other mGlu5 PAMs in neuronal cultures, a combination of functional and biochemical assays is recommended.
Calcium Mobilization Assay
This assay directly measures the potentiation of the mGlu5 receptor's response to an agonist in the presence of a PAM.
Protocol:
-
Cell Culture: Plate primary neuronal cultures or cell lines expressing the mGlu5 receptor (e.g., HEK293 cells) in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a physiological buffer, such as Hanks' Balanced Salt Solution (HBSS), for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of VU0360172 and a reference mGlu5 agonist (e.g., glutamate or DHPG) in assay buffer.
-
Assay Procedure:
-
Establish a baseline fluorescence reading using a fluorescence plate reader.
-
Add the PAM (VU0360172) at various concentrations and incubate for a predetermined time.
-
Add a sub-maximal concentration (EC₂₀) of the mGlu5 agonist to stimulate the receptor.
-
Record the fluorescence intensity over time to measure the intracellular calcium concentration.
-
-
Data Analysis: The potentiation of the agonist response by the PAM is quantified by measuring the increase in the peak fluorescence signal. The EC₅₀ of the PAM is determined by plotting the response against the PAM concentration.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the effects of the PAM on ion channel activity modulated by mGlu5 receptors in individual neurons.
Protocol:
-
Cell Preparation: Use primary neuronal cultures grown on glass coverslips.
-
Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an intracellular solution containing a potassium-based solution and other essential components.
-
Whole-Cell Configuration:
-
Approach a neuron with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV).
-
Apply an mGlu5 agonist to elicit a baseline current.
-
Co-apply the agonist with different concentrations of VU0360172 to measure the potentiation of the current.
-
-
Data Analysis: The change in the amplitude and kinetics of the agonist-evoked current in the presence of the PAM is analyzed to determine its modulatory effect.
Western Blotting for Downstream Signaling
Activation of mGlu5 receptors leads to the phosphorylation of downstream signaling proteins such as Extracellular signal-Regulated Kinase (ERK). Western blotting can be used to assess the effect of the PAM on this pathway. A recent study has shown that VU0360172 and VU0409551 have differential effects on AKT and MAPK phosphorylation, with VU0360172 affecting p-MAPK levels.[4][5][8]
Protocol:
-
Cell Treatment: Treat neuronal cultures with the mGlu5 agonist in the presence or absence of VU0360172 for a specific duration.
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate key processes involved in validating the selectivity of VU0360172.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jove.com [jove.com]
- 3. Metabotropic glutamate receptor 5 (mGlu5 )-positive allosteric modulators differentially induce or potentiate desensitization of mGlu5 signaling in recombinant cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. (PDF) The comparative effects of mGlu5 receptor positive allosteric modulators VU0409551 and VU0360172 on cognitive deficits and signalling in the sub-chronic PCP rat model for schizophrenia (2022) | María Jimena Solé | 6 Citations [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The comparative effects of mGlu5 receptor positive allosteric modulators VU0409551 and VU0360172 on cognitive deficits and signalling in the sub-chronic PCP rat model for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to VU0360172 Hydrochloride and Other Glutamatergic Modulators
The glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system, is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders.[1] Modulation of this system can be achieved through various mechanisms, including direct receptor agonism or antagonism, or through more nuanced allosteric modulation. This guide provides a comparative analysis of VU0360172 hydrochloride, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), with other glutamatergic modulators, focusing on their mechanisms, performance data, and experimental validation.
Introduction to Featured Glutamatergic Modulators
This comparison focuses on VU0360172, a selective mGlu5 PAM, and contrasts it with modulators targeting other glutamate receptors, specifically the mGlu4 and NMDA receptors.
-
This compound: A potent and selective positive allosteric modulator of the mGlu5 receptor.[2][3] PAMs bind to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to the endogenous ligand, glutamate.
-
ADX88178: A potent, selective, and orally bioavailable positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4 PAM).[4][5] mGlu4 receptors are group III mGluRs, which are typically inhibitory.[6]
-
Ketamine: A non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Unlike the allosteric modulators, ketamine directly blocks the ion channel of the NMDA receptor, preventing its activation by glutamate. Ketamine and its derivatives are being investigated for rapid-acting antidepressant effects.[7][8][9]
Mechanism of Action and Signaling Pathways
Glutamatergic modulators exert their effects by influencing distinct signaling cascades. The primary distinction lies between the G-protein coupled mGlu receptors and the ionotropic NMDA receptors.
mGlu5 Receptor Signaling: VU0360172, as an mGlu5 PAM, enhances the receptor's response to glutamate. mGlu5 is a Group I mGlu receptor coupled to Gαq/11 proteins.[10] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), influencing a wide range of cellular processes including synaptic plasticity.[10]
Figure 1. Simplified mGlu5 receptor signaling pathway enhanced by a PAM like VU0360172.
mGlu4 Receptor Signaling: ADX88178 potentiates mGlu4 receptors, which belong to Group III and are coupled to Gi/o proteins.[11] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[12] These receptors are often located presynaptically, where their activation can reduce the release of neurotransmitters like glutamate or GABA.[4][6]
Figure 2. Presynaptic mGlu4 receptor signaling pathway enhanced by a PAM like ADX88178.
Comparative In Vitro Performance
The efficacy and potency of these modulators are determined using various in vitro assays. The half-maximal effective concentration (EC50) is a key metric for PAMs, representing the concentration that elicits 50% of the maximal potentiation.
| Compound | Target | Mechanism | In Vitro Potency (EC50) | Selectivity |
| VU0360172 | mGlu5 | Positive Allosteric Modulator | 16 nM[2][3] | Selective for mGlu5. |
| ADX88178 | mGlu4 | Positive Allosteric Modulator | 4 nM (human)[5][6] | Selective for mGlu4; EC50 > 30 µM for other mGluRs.[5] |
| Ketamine | NMDA Receptor | Non-competitive Antagonist | Varies by assay (µM range) | Also interacts with other receptors (e.g., opioid, monoamine). |
Comparative In Vivo and Preclinical Data
Preclinical studies in animal models provide insights into the potential therapeutic effects of these compounds.
| Compound | Animal Model Application | Key Findings | Reference |
| VU0360172 | Epilepsy (WAG/Rij rats) | Reduces spike-and-wave discharges, increases GABA uptake in the thalamus.[13] | Neuropharmacology, 2020[13] |
| ADX88178 | Parkinson's Disease, Anxiety | Effective in rodent models of parkinsonism; shows anxiolytic effects in mice.[4][6] | Kalinichev et al., 2014[6] |
| Ketamine | Depression | Rapid antidepressant effects in various preclinical models. | Multiple studies[7][14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data.
Protocol 1: In Vitro Potency Assessment (Calcium Mobilization Assay for mGlu5)
This assay is commonly used to determine the potency of mGlu5 modulators by measuring changes in intracellular calcium concentration following receptor activation.
Figure 3. Workflow for a calcium mobilization assay to determine PAM potency.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu5 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed. A buffer solution containing varying concentrations of the PAM (VU0360172) is added to the wells.
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A sub-maximal concentration of a glutamate agonist is added to stimulate the receptor.
-
Data Acquisition: Fluorescence is measured kinetically, immediately before and after agonist addition.
-
Data Analysis: The increase in fluorescence (indicating intracellular calcium release) is plotted against the concentration of the PAM. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
Protocol 2: In Vivo Behavioral Assessment (Elevated Plus Maze for Anxiolytic Activity)
This model is used to assess anxiety-like behavior in rodents and the anxiolytic effects of compounds like ADX88178.[6]
-
Apparatus: The maze consists of two open arms and two closed arms (with high walls), arranged in a plus shape and elevated from the floor.
-
Animals: Adult male mice (e.g., C57BL/6J) are used.[6]
-
Dosing: Animals are administered the test compound (e.g., ADX88178 at 1-30 mg/kg) or vehicle via oral gavage at a set time (e.g., 60 minutes) before testing.
-
Testing: Each mouse is placed individually in the center of the maze, facing an open arm. The animal is allowed to explore the maze for a fixed period (e.g., 5 minutes).
-
Data Collection: An overhead camera records the session. The time spent in the open arms and the number of entries into the open and closed arms are scored.
-
Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect. Data are analyzed using statistical methods such as ANOVA. For ADX88178, significant dose-dependent increases in open-arm time and entries were observed.[6]
Summary and Conclusion
VU0360172, ADX88178, and ketamine represent three distinct strategies for modulating the glutamatergic system, each with a unique mechanism and therapeutic potential.
-
VU0360172 acts as a highly potent and selective mGlu5 PAM. Its ability to enhance endogenous glutamatergic signaling through the Gq pathway makes it a candidate for conditions where this pathway is hypoactive, such as certain forms of epilepsy.[13]
-
ADX88178 provides a contrasting mechanism by potentiating the inhibitory Gi-coupled mGlu4 receptor. This makes it suitable for conditions characterized by excessive neurotransmitter release, such as Parkinson's disease or anxiety.[4][6]
-
Ketamine's direct blockade of NMDA receptors produces a rapid and profound, albeit short-lived, effect on glutamatergic transmission, which has proven beneficial in treatment-resistant depression.[9]
The choice of a glutamatergic modulator depends critically on the underlying pathophysiology of the target disorder. Positive allosteric modulators like VU0360172 and ADX88178 offer a more subtle, modulatory approach compared to the direct channel block of ketamine, potentially providing a better safety profile by preserving the temporal and spatial dynamics of endogenous glutamate signaling. Continued research and detailed experimental validation are essential to fully elucidate the therapeutic promise of these diverse glutamatergic agents.
References
- 1. Novel Glutamatergic Modulators for the Treatment of Mood Disorders: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator ADX88178 Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 ADX88178 in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glutamate modulators and beyond: A neuroscience revolution in the making - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Activation of mGlu4 Metabotropic Glutamate Receptors Inhibits the Growth of Medulloblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological activation of mGlu5 receptors with the positive allosteric modulator VU0360172, modulates thalamic GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glutamatergic Modulators: The Future of Treating Mood Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of VU0360172 Hydrochloride: A Guide for Laboratory Professionals
For immediate reference, VU0360172 hydrochloride is not classified as a hazardous substance; however, proper disposal protocols must be followed to ensure laboratory safety and environmental compliance. This guide provides detailed procedures for the disposal of this compound, catering to researchers, scientists, and drug development professionals.
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste and local regulations. Always consult your institution's environmental health and safety (EHS) department for specific guidelines.
For Small Research Quantities:
According to safety data sheets, smaller quantities of this compound may be eligible for disposal with regular laboratory waste, akin to household waste. However, this should be confirmed with local EHS guidelines.
For Larger Quantities and Contaminated Materials:
For larger amounts of the compound or any contaminated materials (e.g., empty containers, personal protective equipment), disposal must be conducted in accordance with all applicable federal, state, and local regulations.
Step-by-Step Disposal Protocol:
-
Consult Local Regulations: Before initiating any disposal procedure, contact your institution's EHS office to understand the specific requirements for non-hazardous chemical waste.
-
Package the Waste:
-
Place solid this compound waste in a clearly labeled, sealed container.
-
Solutions of the compound should be collected in a designated, leak-proof container, also clearly labeled.
-
Contaminated items such as gloves, bench paper, and pipette tips should be collected in a separate, labeled bag or container.
-
-
Arrange for Pickup/Disposal: Follow your institution's procedure for chemical waste pickup. This may involve submitting an online request or contacting the EHS department directly.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Ensure Personal Protection: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ventilate the Area: If the spill is significant, ensure the area is well-ventilated.
-
Contain the Spill: Use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Clean the Area: Carefully sweep or scoop up the absorbed material and place it in a sealed container for disposal as chemical waste.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.
-
Prevent Environmental Contamination: Do not allow the spilled material to enter drains or waterways.
Safety and Handling Summary
| Aspect | Recommendation | Citation |
| Hazard Classification | Not classified as a hazardous substance or mixture. | |
| Personal Protective Equipment | Safety glasses, gloves, and a lab coat are recommended when handling the compound. | |
| Ventilation | Use in a well-ventilated area. | |
| Accidental Release | Absorb with inert material and dispose of as chemical waste. Prevent entry into drains. |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling VU0360172 hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling VU0360172 hydrochloride in a research environment. The following step-by-step instructions are designed to ensure the safety of laboratory personnel and the integrity of experiments.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 1309976-62-2
-
Molecular Formula: C18H16ClFN2O
-
Molecular Weight: 330.78[1]
Hazard Assessment
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture. However, as a matter of good laboratory practice, it is prudent to handle all chemical compounds with a degree of caution to minimize exposure.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, the following standard laboratory PPE is recommended to prevent direct contact and ensure personal safety.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or latex, powder-free | Prevents dermal contact. Powder-free gloves are recommended to avoid contamination of the work area.[2] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from accidental splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
Handling Procedures
Adherence to proper handling procedures is crucial for maintaining a safe laboratory environment.
Workflow for Handling Solid Compound:
Caption: Workflow for handling solid this compound.
Step-by-Step Handling Protocol:
-
Don appropriate PPE: Before handling the compound, put on a lab coat, safety glasses, and gloves.
-
Prepare a designated workspace: Ensure the work area, such as a chemical fume hood or a specific benchtop, is clean and uncluttered.
-
Weighing the compound:
-
Use an analytical balance for accurate measurement.
-
Handle the solid compound carefully to avoid generating dust.
-
-
Preparing solutions:
-
This compound is soluble in DMSO (up to 50 mM) and ethanol (up to 25 mM)[1].
-
When preparing stock solutions, add the solvent to the weighed compound slowly.
-
For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[3].
-
First Aid Measures
In the event of accidental exposure, follow these first aid procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of chemical waste is essential for environmental safety and regulatory compliance.
Disposal Workflow:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
